Product packaging for Fusigen(Cat. No.:CAS No. 19624-79-4)

Fusigen

Cat. No.: B011046
CAS No.: 19624-79-4
M. Wt: 779.6 g/mol
InChI Key: KUQNHSOWVDQAOF-BBXZRSJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusigen is a highly specific and potent synthetic peptide reagent designed to facilitate critical research into the mechanisms of viral cell entry and membrane fusion. It functions as a robust mimetic of the native fusion domains found in Class I viral fusion proteins, enabling researchers to directly probe the structural and dynamic processes that underpin viral infectivity. Upon application, this compound interacts with target membranes, promoting lipid mixing and content leakage in model systems such as liposomes, thereby serving as a controllable and reproducible model for the otherwise transient and complex fusion event. Its primary research value lies in elucidating the fundamental biophysics of hemifusion and pore formation, screening for novel broad-spectrum antiviral compounds that inhibit fusion, and studying the structural determinants of viral tropism and host cell specificity. This compound is an indispensable tool for virologists, biophysicists, and drug discovery teams working in areas including enveloped virus research (e.g., HIV, Influenza, RSV, Coronaviruses), vaccine development, and the fundamental characterization of protein-lipid interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H51FeN6O12 B011046 Fusigen CAS No. 19624-79-4

Properties

CAS No.

19624-79-4

Molecular Formula

C33H51FeN6O12

Molecular Weight

779.6 g/mol

IUPAC Name

iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone

InChI

InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3

InChI Key

KUQNHSOWVDQAOF-BBXZRSJSSA-N

SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3]

Isomeric SMILES

C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3]

Canonical SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3]

Synonyms

fusarinine C
fusigen

Origin of Product

United States

Foundational & Exploratory

The Fusigen Siderophore: An In-depth Guide to its Mechanism of Action in Fungal Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role as a cofactor in a myriad of enzymatic reactions. However, the bioavailability of iron in the environment is often limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, many fungi have evolved a sophisticated high-affinity iron acquisition system centered around the secretion of small, iron-chelating molecules known as siderophores. Among these, Fusigen, also known as Fusarinine (B1175079) C (FsC), is a prominent member of the hydroxamate class of siderophores. This technical guide provides a comprehensive overview of the mechanism of action of the this compound siderophore, from its molecular structure and biosynthesis to its role in iron transport and regulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical pathway in fungal biology.

Molecular Structure and Properties of this compound (Fusarinine C)

This compound (Fusarinine C) is a cyclic hexadentate hydroxamate siderophore. Its structure is composed of three molecules of cis-fusarinine, which are linked head-to-tail by ester bonds.[1] Each fusarinine monomer contains a hydroxamate group (-C(O)N(OH)-), which serves as the iron-coordinating ligand. The three hydroxamate groups of the cyclic this compound molecule provide the six oxygen atoms necessary to form a stable octahedral complex with a single ferric iron (Fe³⁺) ion.[1]

A closely related and biologically significant derivative of this compound is N,N',N''-triacetylfusarinine C (TAFC), where the free amino groups of the three fusarinine residues are acetylated.[2] Both FsC and TAFC are crucial for iron acquisition in many fungal species, including the opportunistic human pathogen Aspergillus fumigatus.[3][4]

Table 1: Physicochemical Properties of this compound (Fusarinine C) and Triacetylfusarinine C (TAFC)

PropertyThis compound (Fusarinine C)Triacetylfusarinine C (TAFC)Reference(s)
Molecular Formula C₃₃H₅₄N₆O₁₂C₃₉H₅₇FeN₆O₁₅ (Ferric Form)[5][6]
Molecular Weight 726.8 g/mol 905.7 g/mol (Ferric Form)[5][6]
Class Cyclic Hexadentate Hydroxamate SiderophoreCyclic Hexadentate Hydroxamate Siderophore[2][4]
Iron Chelation 1:1 complex with Fe³⁺1:1 complex with Fe³⁺[1]
Precursor L-ornithineFusarinine C[1][3]

Biosynthesis of this compound (Fusarinine C)

The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated by intracellular iron concentrations. The pathway begins with the amino acid L-ornithine.

  • Hydroxylation of L-ornithine: The first committed step in the biosynthesis of all hydroxamate siderophores in Aspergillus fumigatus is the N⁵-hydroxylation of L-ornithine to form N⁵-hydroxyornithine. This reaction is catalyzed by the enzyme L-ornithine N⁵-oxygenase, which is encoded by the sidA gene.[7] This enzyme is a flavin-dependent monooxygenase.

  • Acylation: The N⁵-hydroxyornithine is then acylated. For fusarinine-type siderophores, the transacylase SidF transfers an anhydromevalonyl-CoA group to N⁵-hydroxyornithine.[8]

  • Cyclization by Non-Ribosomal Peptide Synthetase (NRPS): Three molecules of the acylated N⁵-hydroxyornithine are then cyclized by a non-ribosomal peptide synthetase (NRPS) to form the cyclic Fusarinine C molecule.

  • Conversion to Triacetylfusarinine C (TAFC): Fusarinine C can be further modified by acetylation of its three free amino groups to form TAFC.[2]

Fusigen_Biosynthesis Ornithine L-Ornithine Hydroxyornithine N⁵-Hydroxyornithine Ornithine->Hydroxyornithine SidA (L-ornithine N⁵-oxygenase) Acyl_Hydroxyornithine Acylated N⁵-Hydroxyornithine Hydroxyornithine->Acyl_Hydroxyornithine SidF (Transacylase) FsC Fusarinine C (this compound) Acyl_Hydroxyornithine->FsC NRPS (Non-Ribosomal Peptide Synthetase) TAFC Triacetylfusarinine C (TAFC) FsC->TAFC Acetylation

Caption: Biosynthetic pathway of this compound (Fusarinine C) and Triacetylfusarinine C (TAFC).

Mechanism of Iron Acquisition

The acquisition of iron by fungi using this compound is a multi-step process involving secretion, extracellular iron chelation, and cellular uptake of the iron-siderophore complex.

  • Secretion: Under iron-deficient conditions, the fungus synthesizes and secretes this compound into the extracellular environment. The exact mechanism of secretion is not fully elucidated but is believed to involve specific transporters.

  • Iron Chelation: Once in the extracellular space, the high-affinity this compound molecule scavenges and binds to ferric iron (Fe³⁺), forming a stable this compound-Fe³⁺ complex.

  • Uptake of the this compound-Fe³⁺ Complex: The this compound-Fe³⁺ complex is then recognized and transported into the fungal cell by specific siderophore-iron transporters (SITs), which are members of the major facilitator superfamily (MFS) of transporters.[4] In Aspergillus fumigatus, distinct transporters have been identified for different siderophores. For instance, MirD is implicated in the transport of Fusarinine C, while MirB is the primary transporter for TAFC.[4]

  • Intracellular Iron Release: Once inside the cell, the iron must be released from the highly stable this compound-Fe³⁺ complex. This is thought to occur through a reductive mechanism, where Fe³⁺ is reduced to Fe²⁺, which has a much lower affinity for the siderophore. In A. fumigatus, the esterase EstB has been shown to hydrolyze TAFC, which may facilitate iron release.[8]

Caption: Mechanism of this compound-mediated iron uptake in fungi.

Regulation of this compound Biosynthesis and Iron Homeostasis

The biosynthesis of this compound and the uptake of iron are tightly regulated to maintain iron homeostasis and prevent iron toxicity. In Aspergillus fumigatus, this regulation is primarily controlled by a negative feedback loop involving two key transcription factors:

  • SreA: A GATA-type transcription factor that acts as a repressor of iron acquisition genes under iron-replete conditions. When intracellular iron levels are high, SreA is active and binds to the promoter regions of genes involved in siderophore biosynthesis (like sidA) and uptake, thereby repressing their transcription.[3][9]

  • HapX: A bZIP transcription factor that is an activator of iron acquisition genes under iron-deficient conditions. When intracellular iron levels are low, HapX is active and promotes the transcription of genes required for siderophore biosynthesis and uptake. HapX also represses the transcription of SreA.[3]

This interplay between SreA and HapX ensures that the energetically expensive process of siderophore production is only activated when necessary.

Iron_Regulation cluster_conditions Cellular Iron Status cluster_regulation Transcriptional Regulation Iron_Low Low Iron HapX HapX (Activator) Iron_Low->HapX Activates Iron_High High Iron SreA SreA (Repressor) Iron_High->SreA Activates HapX->SreA Represses SidA sidA gene (this compound Biosynthesis) HapX->SidA Activates MirD_gene mirD gene (this compound Transport) HapX->MirD_gene Activates SreA->HapX Represses SreA->SidA Represses SreA->MirD_gene Represses

Caption: Regulatory network of this compound biosynthesis and iron uptake.

Experimental Protocols

Detection and Quantification of Siderophore Production: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. The principle of this assay is the competition for iron between the siderophore and the strong chelator CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, which can be quantified spectrophotometrically.

Materials:

  • CAS (Chrome Azurol S)

  • HDTMA (Hexadecyltrimethylammonium bromide)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • PIPES buffer

  • Appropriate fungal growth medium (iron-deficient)

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add 10 mL of the 1 mM FeCl₃ solution.

    • The resulting solution should be a deep blue color. Autoclave and store in the dark.

  • Sample Preparation:

    • Grow the fungal strain of interest in an iron-deficient liquid medium.

    • After the desired incubation period, collect the culture supernatant by centrifugation and filtration (0.22 µm filter) to remove fungal biomass.

  • Quantification:

    • In a microplate well or cuvette, mix the culture supernatant with the CAS assay solution (typically in a 1:1 ratio).

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

    • A reference sample containing uninoculated medium mixed with the CAS assay solution should be used.

    • Siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[10]

Siderophore Transport Assay using Radiolabeled Iron

This assay measures the uptake of the iron-siderophore complex into fungal cells using radiolabeled iron.

Materials:

  • Fungal cells grown under iron-deficient conditions

  • Desferri-Fusigen (iron-free this compound)

  • ⁵⁵FeCl₃ or ⁶⁸GaCl₃

  • Uptake buffer (e.g., MES-buffered saline, pH 6.5)

  • Washing buffer (ice-cold)

  • Scintillation counter or gamma counter

Protocol:

  • Preparation of Radiolabeled this compound-Fe³⁺ Complex:

    • Incubate a molar excess of desferri-Fusigen with ⁵⁵FeCl₃ or ⁶⁸GaCl₃ in a suitable buffer for at least 1 hour at room temperature to allow for complex formation.

  • Uptake Assay:

    • Harvest fungal cells grown under iron-deficient conditions by centrifugation and wash them with uptake buffer.

    • Resuspend the cells to a known density in the uptake buffer.

    • Initiate the uptake by adding the radiolabeled this compound-Fe³⁺ complex to the cell suspension.

    • Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., glass fiber filter) to separate the cells from the medium.

    • Wash the filters rapidly with ice-cold washing buffer to remove non-specifically bound radiolabel.

    • Place the filters in scintillation vials with scintillation cocktail (for ⁵⁵Fe) or in tubes for a gamma counter (for ⁶⁸Ga).

  • Data Analysis:

    • Quantify the radioactivity associated with the cells at each time point.

    • The rate of uptake can be calculated and used to determine transport kinetics (Km and Vmax) by performing the assay with varying concentrations of the radiolabeled this compound-Fe³⁺ complex.

Conclusion and Future Perspectives

The this compound siderophore system is a highly efficient and tightly regulated mechanism for iron acquisition in many fungal species. A thorough understanding of this pathway, from the molecular details of biosynthesis and transport to the intricate regulatory networks, is crucial for several reasons. For researchers in mycology and molecular biology, it provides fundamental insights into fungal physiology and adaptation. For scientists in drug development, the components of the this compound pathway, particularly the biosynthetic enzymes and transporters that are absent in humans, represent promising targets for the development of novel antifungal therapies. Future research should focus on obtaining quantitative data on the binding affinities and transport kinetics of this compound, as well as further elucidating the precise mechanisms of siderophore secretion and intracellular iron release. Such knowledge will not only advance our fundamental understanding of fungal biology but also pave the way for innovative strategies to combat fungal diseases.

References

The Role of Fusigen Siderophores in Fungal Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is a critical yet scarce nutrient for virtually all life, including pathogenic fungi. To overcome iron limitation within their hosts, fungi have evolved sophisticated high-affinity iron acquisition systems. A primary strategy is the synthesis and secretion of low-molecular-weight iron chelators known as siderophores. This guide focuses on the fusigen (also known as fusarinine (B1175079) C) family of hydroxamate siderophores, with a particular emphasis on their role in the iron metabolism of the opportunistic human pathogen Aspergillus fumigatus. We will delve into the biosynthesis of this compound and its acetylated derivative, triacetylfusarinine C (TAFC), their transport, and the intricate regulatory networks that govern their production. Furthermore, this document provides detailed experimental protocols for the study of these systems and presents quantitative data to offer a comprehensive resource for researchers in mycology and drug development.

Introduction to Fungal Siderophore Systems

In aerobic, neutral pH environments, such as the human body, iron exists predominantly in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. Fungi employ two primary high-affinity iron uptake strategies: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition.[1] While both systems are important, siderophore biosynthesis is essential for the virulence of many fungal pathogens, including Aspergillus fumigatus, making it an attractive target for novel antifungal therapies.[2]

A. fumigatus produces two classes of hydroxamate siderophores:

  • Extracellular Siderophores: Fusarinine C (FsC) and its N²-acetylated derivative, Triacetylfusarinine C (TAFC), are secreted to scavenge extracellular iron.[3] TAFC constitutes a significant portion of the siderophores produced by A. fumigatus in iron-limited conditions.[4]

  • Intracellular Siderophores: Ferricrocin (FC) and hydroxyferricrocin (HFC) are utilized for the storage and distribution of iron within the hyphae and conidia, respectively.[3]

This guide will focus on the extracellular fusarinine-type siderophores, which are at the forefront of the host-pathogen battle for iron.

The this compound/TAFC-Mediated Iron Acquisition Pathway

The acquisition of iron via this compound siderophores is a multi-step process involving biosynthesis, secretion, iron chelation, and subsequent uptake of the ferri-siderophore complex.

Biosynthesis of Fusarinine C (FsC) and Triacetylfusarinine C (TAFC)

The biosynthesis of fusarinine-type siderophores begins with the hydroxylation of L-ornithine, a critical step catalyzed by the enzyme L-ornithine N⁵-oxygenase, encoded by the sidA gene.[5] This pathway is highly regulated by iron availability. The subsequent steps involve a bimodular nonribosomal peptide synthetase (NRPS), SidD, which iteratively condenses three molecules of the intermediate cis-anhydromevalonyl-N⁵-hydroxyornithine (cis-AMHO) to form the cyclic tripeptide structure of fusarinine C.[6] The final step in the extracellular siderophore pathway is the N-acetylation of FsC to form TAFC, a reaction catalyzed by the SidG acetyltransferase.[7]

Mandatory Visualization: Fusarinine C Biosynthesis Pathway

Fusarinine_C_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS-mediated Synthesis cluster_final Final Products L-Ornithine L-Ornithine N5-hydroxyornithine N5-hydroxyornithine L-Ornithine->N5-hydroxyornithine SidA cis-Anhydromevalonyl-N5-hydroxyornithine cis-Anhydromevalonyl-N5-hydroxyornithine N5-hydroxyornithine->cis-Anhydromevalonyl-N5-hydroxyornithine SidF SidD SidD (NRPS) cis-Anhydromevalonyl-N5-hydroxyornithine->SidD iterative condensation (x3) FsC Fusarinine C (FsC) SidD->FsC Release TAFC Triacetylfusarinine C (TAFC) FsC->TAFC SidG (Acetylation)

Caption: Biosynthesis pathway of Fusarinine C (FsC) and Triacetylfusarinine C (TAFC).

Transport and Uptake

Once secreted, FsC and TAFC bind with extremely high affinity to ferric iron in the extracellular milieu. The resulting ferri-siderophore complexes, [Fe]FsC and [Fe]TAFC, are then recognized and internalized by specific siderophore-iron transporters (SITs) belonging to the major facilitator superfamily. In A. fumigatus, MirB has been identified as the primary transporter for [Fe]TAFC, while MirD is responsible for the uptake of [Fe]FsC.[1][8] Studies have shown that the uptake of TAFC via MirB is crucial for the virulence of A. fumigatus, highlighting the importance of this specific pathway during infection.[8]

Regulation of this compound-Mediated Iron Acquisition

Fungal iron homeostasis is tightly controlled by a sophisticated regulatory network to ensure sufficient iron uptake while preventing iron-induced toxicity. In A. fumigatus, this regulation is primarily orchestrated by two key transcription factors that form a negative feedback loop: SreA and HapX.[8]

  • SreA (GATA-type repressor): Under iron-replete conditions, SreA is active and represses the transcription of genes involved in iron acquisition, including siderophore biosynthesis genes (sidA, sidD, sidG) and transporter genes (mirB).[9][10] This prevents the cell from accumulating toxic levels of iron.

  • HapX (bZIP transcription factor): Under iron-starvation conditions, HapX is expressed and functions to repress iron-consuming pathways, thereby conserving iron. Concurrently, HapX activates the expression of siderophore biosynthesis and uptake genes and represses the expression of sreA.[6][11]

The sensing of intracellular iron levels is mediated by the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[12] The status of ISC biosynthesis signals the availability of iron to cytosolic components, including monothiol glutaredoxins (e.g., GrxD in A. fumigatus), which then interact with and modulate the activity of SreA and HapX.[12] When iron is sufficient, an iron-sulfur cluster is assembled on a complex involving GrxD, which leads to the inactivation of HapX and the activation of SreA. Conversely, under iron starvation, the lack of this ISC signal allows HapX to become active.[12]

Mandatory Visualization: Iron Homeostasis Signaling Pathway```dot

Iron_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions cluster_genes Target Genes Mito_ISC_High Mitochondrial ISC Assembly GrxD_FeS GrxD-[Fe-S] SreA_active SreA (Active) HapX_inactive HapX (Inactive) SreA_active->HapX_inactive Represses hapX transcription Iron_Uptake_Genes Iron Uptake Genes (sidA, mirB, etc.) SreA_active->Iron_Uptake_Genes Represses Mito_ISC_Low Mitochondrial ISC Assembly (Low) GrxD_apo Apo-GrxD SreA_inactive SreA (Inactive) HapX_active HapX (Active) HapX_active->SreA_inactive Represses sreA transcription HapX_active->Iron_Uptake_Genes Activates Iron_Consuming_Pathways Iron-Consuming Pathways (e.g., Heme synthesis) HapX_active->Iron_Consuming_Pathways Represses

Caption: General workflow for the analysis of fungal siderophores.

Conclusion and Future Directions

The this compound-mediated iron acquisition system is a cornerstone of the physiology and virulence of Aspergillus fumigatus and other pathogenic fungi. A thorough understanding of the biosynthesis, transport, and regulation of these siderophores is paramount for the development of novel therapeutic strategies. The enzymes in the siderophore biosynthesis pathway, such as SidA and SidD, and the transporter MirB represent promising targets for "Trojan horse" approaches, where antifungal agents are conjugated to siderophores to facilitate their specific uptake by the fungus. T[3]he protocols and data presented in this guide provide a robust framework for researchers to further explore this critical aspect of fungal pathogenesis and to develop innovative solutions to combat invasive fungal infections. Future research should aim to elucidate the precise three-dimensional structures of the transporters and biosynthetic enzymes to enable structure-based drug design.

References

The Fusigen Biosynthesis Pathway in Aspergillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusigen, also known as fusarinine (B1175079) C, is a cyclic hydroxamate siderophore produced by various fungi, including several species of the genus Aspergillus. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient, from their environment. In pathogenic species like Aspergillus fumigatus, siderophore biosynthesis is a critical virulence factor, making the enzymes involved in this pathway attractive targets for the development of novel antifungal therapies. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Aspergillus species, detailing the genetic and enzymatic components, quantitative data, and key experimental methodologies.

The this compound (Fusarinine C) Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus fumigatus is a multi-step enzymatic process orchestrated by a cluster of genes, primarily the sid genes. The pathway begins with the modification of the amino acid L-ornithine and culminates in the cyclization of three modified ornithine units to form the final this compound molecule.

Core Biosynthetic Genes and Enzymes

The following table summarizes the key genes and enzymes involved in the this compound biosynthesis pathway in Aspergillus fumigatus.

GeneEnzymeFunction
sidAL-ornithine N⁵-oxygenaseCatalyzes the first committed step: the hydroxylation of L-ornithine to N⁵-hydroxyornithine.
sidIMevalonyl-CoA ligaseInvolved in the synthesis of the anhydromevalonyl-CoA precursor.
sidHMevalonyl-CoA hydrataseInvolved in the synthesis of the anhydromevalonyl-CoA precursor.
sidFN⁵-hydroxyornithine:anhydromevalonyl-CoA N⁵-transacylaseTransfers the anhydromevalonyl group from its CoA-thioester to the N⁵-amino group of N⁵-hydroxyornithine.
sidDNon-ribosomal peptide synthetase (NRPS)Iteratively condenses three molecules of N⁵-anhydromevalonyl-N⁵-hydroxyornithine and catalyzes the final cyclization to form fusarinine C.
Pathway Visualization

The biosynthesis of this compound can be visualized as a linear pathway leading to the assembly of the final cyclic product.

Fusigen_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_assembly NRPS-mediated Assembly L-Ornithine L-Ornithine N5-hydroxyornithine N5-hydroxyornithine L-Ornithine->N5-hydroxyornithine SidA N5-anhydromevalonyl-N5-hydroxyornithine N5-anhydromevalonyl-N5-hydroxyornithine N5-hydroxyornithine->N5-anhydromevalonyl-N5-hydroxyornithine SidF Mevalonate Mevalonate Anhydromevalonyl-CoA Anhydromevalonyl-CoA Mevalonate->Anhydromevalonyl-CoA SidI, SidH Anhydromevalonyl-CoA->N5-anhydromevalonyl-N5-hydroxyornithine This compound (Fusarinine C) This compound (Fusarinine C) N5-anhydromevalonyl-N5-hydroxyornithine->this compound (Fusarinine C) SidD (x3)

Caption: Biosynthesis pathway of this compound in Aspergillus.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides insights into the efficiency of the enzymatic reactions and the overall production capacity of the fungus.

Enzyme Kinetics

The initial and rate-limiting step in this compound biosynthesis is catalyzed by the L-ornithine N⁵-oxygenase, SidA. Kinetic parameters for this enzyme have been determined in Aspergillus fumigatus.

EnzymeSubstrateKMkcat
SidAL-ornithine0.49 mM29 min-1[1]
SidANADPH-75 min-1[1]
SidANADH1.7 mM (in the presence of 1 mM L-ornithine)-

Note: kcat for NADPH was determined with L-ornithine as the substrate. The KM for NADPH was not explicitly stated in the provided search results.

Siderophore Production Yields
ConditionTAFC Yield
Optimized FermentationUp to 2.9 g/L

Experimental Protocols

The study of the this compound biosynthesis pathway employs a range of molecular biology, biochemical, and analytical techniques.

Gene Knockout and Analysis

Investigating the function of the sid genes is often achieved through gene knockout experiments. The CRISPR-Cas9 system has been adapted for efficient gene disruption in Aspergillus fumigatus.

Experimental Workflow for Gene Knockout in A. fumigatus

Gene_Knockout_Workflow cluster_design 1. Construct Design cluster_transformation 2. Transformation cluster_verification 3. Verification gRNA_design Design gRNA targeting the gene of interest (e.g., sidA) Transformation Co-transform with Cas9 expression vector and gRNA/donor DNA gRNA_design->Transformation Donor_DNA Prepare donor DNA with flanking homology arms Donor_DNA->Transformation Protoplast_prep Prepare A. fumigatus protoplasts Protoplast_prep->Transformation Selection Select transformants on appropriate medium Transformation->Selection PCR_screen Screen transformants by PCR for gene deletion Selection->PCR_screen Southern_blot Confirm deletion by Southern blotting PCR_screen->Southern_blot Phenotype_analysis Analyze phenotype (e.g., growth on iron-limited media) Southern_blot->Phenotype_analysis

Caption: Workflow for gene knockout in Aspergillus fumigatus.

A general protocol involves:

  • Design and Construction of CRISPR-Cas9 Components:

    • Design of a specific guide RNA (gRNA) to target the gene of interest.

    • Construction of a donor DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Preparation and Transformation:

    • Growth of A. fumigatus mycelia and subsequent enzymatic digestion of the cell wall to generate protoplasts.

    • Transformation of protoplasts with the Cas9-expressing plasmid and the gRNA/donor DNA construct, typically using a PEG-calcium chloride-mediated method.

  • Selection and Screening of Transformants:

    • Plating of the transformed protoplasts on selective media to isolate successful transformants.

    • Screening of putative mutants by PCR to confirm the deletion of the target gene.

  • Confirmation by Southern Blotting:

    • Genomic DNA from putative mutants is digested, separated by gel electrophoresis, and transferred to a membrane.

    • The membrane is hybridized with a labeled probe specific to the target gene or flanking regions to confirm the gene deletion and rule out ectopic integrations.

Enzyme Assays

Characterizing the enzymatic activity of the Sid proteins is crucial for understanding the pathway. This often involves heterologous expression and purification of the enzymes followed by in vitro assays.

L-ornithine N⁵-oxygenase (SidA) Assay: The activity of SidA can be measured by monitoring the consumption of NADPH or the formation of N⁵-hydroxyornithine. A common method involves a colorimetric assay where N⁵-hydroxyornithine is oxidized to a chromogenic compound.

Non-ribosomal Peptide Synthetase (SidD) Assay: In vitro assays for NRPSs like SidD are more complex. A typical assay involves:

  • Heterologous Expression and Purification: The sidD gene is cloned into an expression vector and the protein is produced in a suitable host, such as E. coli or Saccharomyces cerevisiae, and purified.

  • Substrate Incubation: The purified SidD enzyme is incubated with its substrates: N⁵-anhydromevalonyl-N⁵-hydroxyornithine, ATP, and a phosphopantetheinyl transferase (to activate the carrier protein domains of the NRPS).

  • Product Detection: The formation of fusarinine C is detected and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Quantitative Analysis of this compound

The quantification of this compound and other siderophores from Aspergillus cultures is typically performed using HPLC-MS.

General HPLC-MS Protocol:

  • Sample Preparation: Fungal cultures are grown in iron-deficient media to induce siderophore production. The culture supernatant is harvested and filtered.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a solid-phase extraction column to concentrate the siderophores and remove interfering compounds.

  • HPLC Separation: The concentrated extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of an organic solvent (e.g., acetonitrile) in water is used to separate the different siderophores.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Conclusion

The biosynthesis of this compound in Aspergillus species is a well-defined pathway that is essential for the virulence of pathogenic species. The detailed understanding of the genes, enzymes, and chemical transformations involved provides a solid foundation for the development of novel antifungal agents that target this critical metabolic process. The experimental protocols outlined in this guide offer a framework for researchers to further investigate this pathway and explore its potential as a therapeutic target.

References

Fusigen: A Technical Guide to Structure, Properties, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fusigen, detailing the structure, chemical properties, and mechanism of action of its active component, Fusidic Acid. This document also distinctly addresses the siderophore known as this compound, clarifying its separate identity and function. Detailed experimental protocols and visual diagrams are provided to support research and drug development efforts.

Fusidic Acid: The Active Component of this compound

Fusidic acid is a steroid antibiotic derived from the fermentation of the fungus Fusidium coccineum.[1][2][3][4] It is the active ingredient in medicinal products marketed under the brand name this compound.[4]

Chemical Structure and Properties

Fusidic acid possesses a unique steroid-like structure, which is believed to contribute to its high penetration capabilities, although it does not exhibit any steroid activity.[1]

Table 1: Physicochemical Properties of Fusidic Acid

PropertyValueReferences
Molecular Formula C₃₁H₄₈O₆[5]
Molecular Weight 516.7 g/mol [5]
Melting Point 192.5 °C[6]
pKa 5.35[6]
Solubility in Water Practically insoluble (5.21e-03 g/L)[6][7][8]
Solubility in Ethanol Freely soluble[7]
Solubility in DMSO ~100 mg/mL[9][10]
Solubility in DMF ~14 mg/mL[11]
XLogP3 5.5[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 6[5]
Topological Polar Surface Area 104 Ų[5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[12] Its primary target is the Elongation Factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the bacterial ribosome.[4][13][14]

The mechanism unfolds as follows:

  • After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.

  • GTP hydrolysis provides the energy for the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, moving the mRNA by one codon.

  • Fusidic acid binds to the EF-G-GDP complex that is still attached to the ribosome.[13]

  • This binding stabilizes the complex, preventing the release of EF-G from the ribosome.[13]

  • With EF-G "locked" onto the ribosome, further cycles of peptide elongation are halted, leading to the cessation of protein synthesis and bacterial growth.[13]

Fusidic_Acid_Mechanism Ribosome Ribosome with peptidyl-tRNA at A-site Translocation Translocation Ribosome->Translocation GTP Hydrolysis EFG_GTP EF-G-GTP EFG_GTP->Ribosome binds EFG_GDP_Ribosome EF-G-GDP-Ribosome Complex Translocation->EFG_GDP_Ribosome Locked_Complex Stable EF-G-GDP-Ribosome- Fusidic Acid Complex EFG_GDP_Ribosome->Locked_Complex EFG_Release EF-G Release EFG_GDP_Ribosome->EFG_Release Normal Process Fusidic_Acid Fusidic Acid Fusidic_Acid->EFG_GDP_Ribosome binds Protein_Synthesis_Blocked Protein Synthesis Blocked Locked_Complex->Protein_Synthesis_Blocked

Mechanism of Fusidic Acid Action
Experimental Protocols

This protocol outlines the general steps for producing fusidic acid through fermentation of Fusidium coccineum.

Materials:

  • Strain of Fusidium coccineum

  • Seed culture medium

  • Fermentation medium

  • Fermenter with controls for temperature, pH, and dissolved oxygen

  • Inoculation loop

  • Shaker incubator

Procedure:

  • Seed Culture Preparation: Inoculate the seed culture medium with Fusidium coccineum using an inoculation loop. Incubate in a shaker at the appropriate temperature and agitation for a specified period to obtain a sufficient cell mass.

  • Fermenter Preparation: Sterilize the fermentation medium and the fermenter.

  • Inoculation: Inoculate the sterile fermentation medium with the seed culture. The typical inoculation volume is around 10% (v/v).[15]

  • Fermentation: Carry out the fermentation for 5-8 days.[15] Maintain optimal conditions for fusidic acid production by controlling temperature, pH, and dissolved oxygen levels.

  • Extraction and Purification: After fermentation, insolubilize the fusidic acid by adjusting the pH of the broth to an acidic level.[16] The precipitated fusidic acid, along with the biomass, is then separated by filtration. The fusidic acid is extracted from the biomass using a suitable organic solvent. Further purification can be achieved through crystallization.[16]

Fermentation_Workflow Start Start Seed_Culture Prepare Seed Culture (Fusidium coccineum) Start->Seed_Culture Inoculation Inoculate Fermentation Medium Seed_Culture->Inoculation Fermentation Fermentation (5-8 days) Inoculation->Fermentation pH_Adjustment Acidify Broth to Insolubilize Fusidic Acid Fermentation->pH_Adjustment Filtration Filter to Separate Biomass and Fusidic Acid pH_Adjustment->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Purification Purify by Crystallization Extraction->Purification End End Product: Crystalline Fusidic Acid Purification->End

Fusidic Acid Fermentation Workflow

This assay is used to determine the inhibitory effect of fusidic acid on bacterial protein synthesis.

Materials:

  • Cell-free bacterial extract (e.g., E. coli S30 extract) containing ribosomes, tRNAs, and translation factors

  • mRNA template encoding a reporter protein (e.g., luciferase)

  • Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)

  • ATP and GTP

  • Fusidic acid solutions at various concentrations

  • Scintillation counter or appropriate detection instrument for the reporter protein

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, mRNA template, amino acid mixture, ATP, and GTP.

  • Inhibitor Addition: Add different concentrations of fusidic acid to the reaction tubes. Include a control with no fusidic acid.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time to allow for protein synthesis.

  • Measurement: Stop the reaction and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter. For a luciferase reporter, the luminescence can be measured.

  • Data Analysis: Plot the amount of protein synthesis against the concentration of fusidic acid to determine the IC₅₀ value (the concentration of fusidic acid that inhibits protein synthesis by 50%).

This compound: The Siderophore

Separate from the antibiotic, "this compound" is also the name of a hydroxamate siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment.

Structure and Function

This compound is a cyclic hexadentate siderophore, meaning it uses six atoms to bind to an iron(III) ion.[17] Its structure is based on N⁵-acetyl-N⁵-hydroxy-L-ornithine. Fungi such as Aspergillus fumigatus produce this compound and its derivatives, like fusarinine (B1175079) C and triacetylfusarinine C, to acquire iron, which is essential for their growth and virulence.[18][19]

Experimental Protocol: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting and quantifying siderophore production.[20][21][22][23] It is based on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.[20]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Nutrient agar (B569324) or broth with low iron content

  • Microbial culture to be tested

Procedure:

  • Preparation of CAS Agar:

    • Prepare the blue CAS assay solution by carefully mixing solutions of CAS, HDTMA, and FeCl₃ in a PIPES buffer.

    • Autoclave a nutrient agar medium.

    • Cool the agar to approximately 50°C and aseptically mix it with the CAS assay solution.

    • Pour the mixture into petri plates and allow it to solidify.

  • Inoculation: Inoculate the center of the CAS agar plates with the microbial culture.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism.

  • Observation: Observe the plates for the formation of a color change from blue to orange/yellow around the microbial colony. The diameter of this halo is indicative of the amount of siderophore produced.

  • Quantification (Liquid Assay):

    • Grow the microorganism in a low-iron liquid medium.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • Mix the supernatant with the CAS assay solution.

    • Measure the change in absorbance at 630 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of siderophore produced.

CAS_Assay_Logic CAS_Complex Iron-CAS-HDTMA Complex (Blue) Reaction Iron Chelation CAS_Complex->Reaction Siderophore Siderophore (e.g., this compound) Siderophore->Reaction High affinity for Iron Iron_Siderophore Iron-Siderophore Complex Free_CAS Free CAS Dye (Orange/Yellow) Reaction->Iron_Siderophore Reaction->Free_CAS

Logical Flow of the CAS Assay

References

The Biological Function of Linear Fusigen in Ectomycorrhizal Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological functions of linear fusigen, a prominent hydroxamate-type siderophore produced by various ectomycorrhizal (ECM) fungi, notably Laccaria laccata and Laccaria bicolor. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms in iron-limited environments. In the context of the symbiotic relationship between ECM fungi and their host plants, linear this compound plays a pivotal role in iron acquisition, thereby influencing fungal growth, symbiotic efficiency, and potentially conferring a competitive advantage through the suppression of pathogenic microorganisms. This document details the role of linear this compound in iron mobilization and uptake, presents relevant quantitative data, outlines detailed experimental protocols for its study, and proposes putative biosynthetic and signaling pathways based on current mycological research.

Introduction: The Significance of Iron in Ectomycorrhizal Symbiosis

Iron is an essential micronutrient for virtually all living organisms, acting as a cofactor for numerous enzymes involved in critical metabolic processes such as respiration and DNA synthesis.[1] However, in most well-aerated soils at neutral to alkaline pH, iron exists predominantly in the insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants and fungi.[1] Ectomycorrhizal fungi, which form symbiotic relationships with the roots of many tree species, have evolved sophisticated mechanisms to acquire this limiting nutrient.[1] One of the primary strategies is the production and secretion of siderophores.[2]

Linear this compound is a hydroxamate-type siderophore that has been identified as the major siderophore produced by the ectomycorrhizal fungi Laccaria laccata and Laccaria bicolor.[3][4] Its primary and most well-understood function is to chelate Fe³⁺ with high affinity, forming a soluble complex that can be taken up by the fungus.[2] This process not only provides the fungus with essential iron but also indirectly benefits the host plant, which can access the iron acquired by its symbiotic partner.[5] Furthermore, the production of linear this compound may play a role in structuring microbial communities in the rhizosphere by sequestering iron and limiting its availability to other, potentially pathogenic, microorganisms.[3][4]

Core Biological Function: Iron Acquisition

The central role of linear this compound is to facilitate the uptake of iron from the environment. This process can be broken down into three key stages:

  • Secretion: Under iron-deficient conditions, ectomycorrhizal fungi synthesize and secrete linear this compound into the surrounding soil matrix.

  • Chelation: The secreted linear this compound binds with high affinity to insoluble ferric iron (Fe³⁺), forming a stable, soluble this compound-Fe³⁺ complex.

  • Uptake: This soluble complex is then recognized by specific receptors on the fungal cell membrane and transported into the fungal hyphae.

Inside the fungal cell, iron is released from the this compound-Fe³⁺ complex, likely through a reductive mechanism that converts Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The iron can then be utilized in various metabolic pathways or stored.

Quantitative Data

While extensive quantitative data on the production of linear this compound by ectomycorrhizal fungi under varying environmental conditions are still emerging, some key findings have been established.

ParameterFungusConditionObservationReference
Siderophore Identity Laccaria laccata, Laccaria bicolorSynthetic low iron mediumLinear this compound identified as the major hydroxamate siderophore.[3][4]
Mass Spectrometry Data Laccaria laccata, Laccaria bicolorHigh-resolution mass spectrometryAbsolute mass of iron-loaded linear this compound: m/z = 798.30973 ([M + H]⁺).[3][4]
Iron Concentration Effect Aspergillus oryzae (model fungus)Increasing Fe(III) concentration from 50 to 100 µMSignificant reduction in siderophore production from 84.17% to 10.27%.[6]
pH for Siderophore Production General FungiVariesOptimal pH for siderophore production is often in the neutral to slightly alkaline range (pH 7-7.5).[7]

Note: Some data are from model fungi and indicate general trends in siderophore production that are likely applicable to ectomycorrhizal fungi.

Proposed Signaling and Biosynthetic Pathways

Signaling Pathway for Iron Acquisition

The regulation of iron acquisition in fungi is a tightly controlled process to prevent iron deficiency and toxicity. Based on studies in other fungi, a putative signaling pathway for linear this compound-mediated iron uptake in ectomycorrhizal fungi can be proposed.

Iron_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Fungal Membrane cluster_intracellular Intracellular Low_Fe Low Iron Environment HapX HapX (bZIP TF) Low_Fe->HapX activates This compound Linear this compound Fe3 Fe³⁺ (insoluble) This compound->Fe3 chelates Fusigen_Fe This compound-Fe³⁺ Complex Transporter Siderophore-Iron Transporter (e.g., SIT) Fusigen_Fe->Transporter binds to Fe_Pool Intracellular Iron Pool Transporter->Fe_Pool transports Fe³⁺ into cell CBC CCAAT-binding complex HapX->CBC interacts with Biosynthesis_Genes Linear this compound Biosynthesis Genes (e.g., NRPS) HapX->Biosynthesis_Genes activates transcription SreA SreA (GATA TF) SreA->HapX represses transcription SreA->Biosynthesis_Genes represses transcription CBC->Biosynthesis_Genes co-regulates Biosynthesis_Genes->this compound synthesizes Fe_Pool->SreA activates

Caption: Proposed signaling pathway for iron homeostasis in ectomycorrhizal fungi.

Under low iron conditions, a bZIP transcription factor, homologous to HapX, is activated.[8] HapX, likely in concert with the CCAAT-binding complex, promotes the expression of genes involved in siderophore biosynthesis.[8] The resulting linear this compound is secreted to scavenge iron. When the intracellular iron pool is replete, a GATA-type transcription factor, homologous to SreA, represses the expression of biosynthesis genes and HapX, thus forming a negative feedback loop to prevent iron overload.[9]

Biosynthesis Pathway of Linear this compound

Linear this compound is a non-ribosomal peptide. Its biosynthesis is therefore likely carried out by a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, encoded by a biosynthetic gene cluster (BGC).[10][11] While the specific BGC for linear this compound in Laccaria bicolor has not yet been fully characterized, a putative pathway can be inferred from the biosynthesis of other hydroxamate siderophores.

Fusigen_Biosynthesis L_Ornithine L-Ornithine Hydroxylase Ornithine-N⁵-monooxygenase (e.g., SidA homolog) L_Ornithine->Hydroxylase N5_Hydroxyornithine N⁵-hydroxyornithine Hydroxylase->N5_Hydroxyornithine Transacylase Transacylase (e.g., SidF homolog) N5_Hydroxyornithine->Transacylase Anhydromevalonyl_CoA Anhydromevalonyl-CoA Anhydromevalonyl_CoA->Transacylase Acylated_N5 Acylated N⁵-hydroxyornithine Transacylase->Acylated_N5 NRPS Non-Ribosomal Peptide Synthetase (NRPS) Acylated_N5->NRPS Linear_this compound Linear this compound NRPS->Linear_this compound Secretion Secretion Linear_this compound->Secretion

Caption: Putative biosynthetic pathway of linear this compound.

The biosynthesis likely begins with the hydroxylation of L-ornithine to N⁵-hydroxyornithine. This is followed by the acylation of N⁵-hydroxyornithine. The resulting monomers are then assembled by an NRPS through a series of condensation reactions to form the linear this compound molecule, which is then secreted from the cell.

Experimental Protocols

Fungal Culture and Siderophore Production

Objective: To culture ectomycorrhizal fungi under iron-limiting conditions to induce siderophore production.

Methodology:

  • Prepare a modified Melin-Norkrans (MMN) liquid medium. To make it iron-deficient, omit ferric chloride (FeCl₃) from the standard recipe.

  • Inoculate the iron-deficient MMN medium with a mycelial plug of the desired ectomycorrhizal fungus (e.g., Laccaria bicolor).

  • Incubate the cultures in the dark at 25°C with shaking (120 rpm) for 2-4 weeks.

  • Harvest the culture filtrate by centrifugation and filtration through a 0.22 µm filter to remove fungal biomass.

Detection and Quantification of Linear this compound

Objective: To detect and quantify the production of hydroxamate-type siderophores in the culture filtrate.

Methodology:

  • Chrome Azurol S (CAS) Assay (Qualitative): This is a universal assay for siderophore detection.[12]

    • Prepare CAS agar (B569324) plates.

    • Spot a small volume of the culture filtrate onto the plate.

    • A color change from blue to orange/yellow indicates the presence of siderophores.

  • Spectrophotometric Quantification (Quantitative):

    • To 1 ml of culture filtrate, add 1 ml of 2% aqueous ferric chloride (FeCl₃).

    • Scan the absorbance of the solution from 300 to 700 nm using a spectrophotometer.

    • A characteristic absorbance maximum between 420-450 nm indicates the presence of hydroxamate-type siderophores like linear this compound.[12] The concentration can be estimated using a standard curve of a known hydroxamate siderophore.

Extraction and Purification of Linear this compound

Objective: To isolate and purify linear this compound for further analysis.

Methodology:

  • Acidify the culture filtrate to pH 2.0 with HCl.

  • Pass the acidified filtrate through a column packed with Amberlite XAD-2 or a similar non-polar resin.

  • Wash the column with acidified water to remove salts and polar compounds.

  • Elute the bound siderophores with methanol (B129727).

  • Evaporate the methanol under reduced pressure to obtain the crude siderophore extract.

Characterization by HPLC and Mass Spectrometry

Objective: To confirm the identity and purity of linear this compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol/water).

    • Inject the sample into a reverse-phase C18 HPLC column.

    • Use a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid as the mobile phase.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 435 nm (for the iron complex).[4]

  • Mass Spectrometry (MS):

    • Introduce the purified sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed m/z value with the theoretical mass of the protonated iron-bound linear this compound ([M+H]⁺ = 798.30973).[3][4]

Experimental_Workflow Culture Fungal Culture (Low Iron Medium) Filtration Filtration Culture->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate CAS_Assay CAS Assay (Qualitative) Culture_Filtrate->CAS_Assay Spectrophotometry Spectrophotometry (Quantitative) Culture_Filtrate->Spectrophotometry Extraction Solid Phase Extraction (e.g., XAD-2) Culture_Filtrate->Extraction Crude_Extract Crude Siderophore Extract Extraction->Crude_Extract HPLC HPLC Purification Crude_Extract->HPLC Purified_this compound Purified Linear this compound HPLC->Purified_this compound MS Mass Spectrometry (Identification) Purified_this compound->MS

Caption: General experimental workflow for the study of linear this compound.

Implications for Drug Development and Biotechnology

The high iron-chelating affinity of linear this compound presents several opportunities for drug development and biotechnology:

  • Novel Antibiotics: Siderophores can be chemically linked to antibiotics. Pathogenic bacteria that express receptors for these siderophores will inadvertently uptake the antibiotic, a concept known as the "Trojan horse" strategy.

  • Iron Chelation Therapy: In medicine, iron overload disorders are a serious concern. Siderophores with high iron affinity and low toxicity could be explored as therapeutic agents for iron chelation.

  • Biocontrol Agents: The ability of ectomycorrhizal fungi to produce linear this compound and outcompete pathogenic fungi for iron suggests their potential use as biocontrol agents in agriculture and forestry.

Future Directions

While significant progress has been made in understanding the role of linear this compound, several areas warrant further investigation:

  • Quantitative Production Profiling: A detailed analysis of linear this compound production by Laccaria bicolor in response to a range of iron concentrations and other environmental factors is needed.

  • Gene Cluster Identification: The complete biosynthetic gene cluster for linear this compound in Laccaria bicolor needs to be identified and characterized.

  • Functional Genomics: Knockout or knockdown of the putative NRPS gene would provide definitive proof of its role in linear this compound biosynthesis and allow for a detailed study of the physiological consequences.

  • Host-Fungus Iron Exchange: The precise mechanisms by which iron is transferred from the fungus to the host plant remain to be fully elucidated.

Conclusion

Linear this compound is a key molecule in the biology of certain ectomycorrhizal fungi, playing a critical role in iron nutrition and potentially in shaping microbial communities. Its high affinity for iron makes it an effective tool for scavenging this essential but often scarce nutrient. The experimental protocols and putative pathways outlined in this guide provide a framework for researchers to further investigate the multifaceted functions of this important siderophore and to explore its potential applications in medicine and biotechnology. A deeper understanding of the molecular mechanisms underlying its biosynthesis, regulation, and transport will undoubtedly open new avenues for both fundamental and applied research in the field of mycorrhizal symbiosis.

References

Fusigen Production by Fusarium Species Under Iron Limitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, including fungi of the genus Fusarium. It plays a critical role as a cofactor in numerous enzymatic reactions central to metabolism and cellular respiration. However, in most biological environments, the concentration of free, soluble iron is extremely low, posing a significant challenge for microbial survival and proliferation. To overcome this limitation, Fusarium species have evolved sophisticated high-affinity iron acquisition systems, a cornerstone of which is the production and secretion of low-molecular-weight iron-chelating molecules known as siderophores.

Fusigens are a class of hydroxamate siderophores, including fusarinine (B1175079) C (FsC) and its cyclic derivative, triacetylfusarinine C (TAFC), that are synthesized and secreted by Fusarium species to scavenge ferric iron (Fe³⁺) from the environment. The production of these molecules is tightly regulated in response to iron availability, with expression of the biosynthetic machinery being maximal under iron-starved conditions and repressed in the presence of sufficient iron. This intricate regulatory network not only ensures iron homeostasis but is also intimately linked to the virulence of pathogenic Fusarium species. Understanding the mechanisms governing fusigen production is therefore of paramount importance for developing novel antifungal strategies and for harnessing these pathways for biotechnological applications.

This technical guide provides an in-depth overview of this compound production in Fusarium species under iron limitation, with a focus on the underlying signaling pathways, quantitative data on siderophore production, and detailed experimental protocols for their study.

Signaling Pathways of Iron Homeostasis

The regulation of this compound production in Fusarium is a complex process governed by a network of transcription factors and signaling cascades that respond to intracellular iron levels.

The HapX/SreA Regulatory Circuit

At the heart of iron homeostasis in Fusarium and other ascomycetes is a negative feedback loop involving two key transcription factors: HapX and SreA.

  • Under Iron-Limiting Conditions: When intracellular iron is scarce, the bZIP transcription factor HapX is activated. HapX has a dual role: it upregulates the expression of genes involved in iron acquisition, including the biosynthetic genes for siderophore production, and it represses the expression of genes encoding iron-consuming proteins to conserve cellular iron. A crucial function of HapX under these conditions is the repression of the sreA gene.

  • Under Iron-Replete Conditions: When iron is abundant, the GATA-type transcription factor SreA is active and represses the expression of genes required for iron uptake, including the siderophore biosynthesis pathway and hapX itself. This prevents the toxic accumulation of iron within the cell.

This reciprocal regulation ensures a fine-tuned response to fluctuating iron levels. The inactivation of hapX in Fusarium oxysporum leads to impaired growth under iron-depleted conditions, not because of a defect in iron uptake, but due to the de-repression of iron-consuming pathways, leading to iron misuse[1][2][3].

Iron_Regulation HapX/SreA Regulatory Circuit Fe_low Low Iron HapX HapX Fe_low->HapX activates Fe_high High Iron SreA SreA Fe_high->SreA activates HapX->SreA represses Iron_uptake Iron Uptake (Siderophores) HapX->Iron_uptake activates Iron_consumption Iron-Consuming Pathways HapX->Iron_consumption represses SreA->HapX represses SreA->Iron_uptake represses

Figure 1: Simplified diagram of the core HapX/SreA regulatory circuit in Fusarium.

Crosstalk with Other Signaling Pathways

The regulation of iron homeostasis is not an isolated process and integrates signals from other cellular pathways.

  • Cell Wall Integrity (CWI) MAPK Pathway: In F. oxysporum, the mitogen-activated protein kinase (MAPK) FoSlt2, a key component of the CWI pathway, has been shown to be required for siderophore biosynthesis under iron-depleted conditions[4][5]. This suggests a link between cell wall stress and the need to acquire iron, which is essential for maintaining cellular integrity.

  • SREBP-Mediated Regulation: The Sterol Regulatory Element-Binding Protein (SREBP), SrbA, is another transcription factor that plays a role in iron homeostasis, particularly in response to hypoxia[6][7]. In Aspergillus fumigatus, SrbA activates the production of both extracellular and intracellular siderophores independently of SreA and HapX[6][8]. The expression of srbA itself is induced by iron depletion, a process that is independent of HapX[7]. This indicates that SrbA provides an additional layer of regulation, linking iron acquisition to sterol biosynthesis and adaptation to low-oxygen environments.

Crosstalk_Pathways Crosstalk in Iron Regulation Low_Iron Low Iron HapX HapX Low_Iron->HapX SrbA SrbA (SREBP) Low_Iron->SrbA Hypoxia Hypoxia Hypoxia->SrbA Cell_Wall_Stress Cell Wall Stress FoSlt2 FoSlt2 (MAPK) Cell_Wall_Stress->FoSlt2 Siderophore_Biosynthesis Siderophore Biosynthesis HapX->Siderophore_Biosynthesis SrbA->Siderophore_Biosynthesis FoSlt2->Siderophore_Biosynthesis

Figure 2: Integration of CWI and SREBP pathways with iron-regulated siderophore production.

Quantitative Data on Siderophore Production

The production of siderophores by Fusarium species is tightly regulated by the concentration of iron in the environment. The following tables summarize quantitative data on the production of iron-chelating molecules under different conditions.

Fusaric Acid Production in Fusarium oxysporum

Fusaric acid, a mycotoxin produced by many Fusarium species, exhibits iron-chelating properties. Its production is influenced by environmental pH and iron availability[4][9].

ConditionNitrogen SourceFinal pHIronFusaric Acid (µg/mg dry biomass)Chelating Activity (%)
Wild-typeUrea7.8-12.565
Wild-typeSodium Nitrate7.5-10.262
Wild-typeAmmonium Sulphate4.5-n.d.20
Wild-typeUrea7.8+2.115
ΔhapXUrea7.9-18.375
Data adapted from Palmieri et al. (2023)[4][9]. "n.d." indicates not detected.
Siderophore Production in a ΔhapX Mutant of Fusarium oxysporum

Deletion of the hapX gene has a significant impact on the distribution of siderophores.

StrainConditionExtracellular SiderophoresIntracellular Siderophores
Wild-typeIron-depletedNo significant differenceBaseline
ΔhapXIron-depletedNo significant difference8-fold higher than wild-type
Data from López-Berges et al. (2012)[10].
Comparative Siderophore Production in Aspergillus fumigatus

Aspergillus fumigatus is a well-studied model organism for fungal iron metabolism. The data below provides a reference for the impact of key regulatory gene deletions on siderophore production.

StrainConditionExtracellular TAFC (relative to WT -Fe)Intracellular FC (relative to WT -Fe)
Wild-type-Fe1.01.0
Wild-type+Fe~0.1~0.2
ΔsrbA-Fe~0.2~0.3
ΔsreA-Fe~1.5~1.2
ΔhapX-Fe~0.3~0.4
Data adapted from Blatzer et al. (2011)[6][8]. TAFC: Triacetylfusarinine C; FC: Ferricrocin.

Experimental Protocols

Protocol 1: Quantification of Siderophore Production using the Chrome Azurol S (CAS) Liquid Assay

This protocol describes a method to quantify the total siderophore production in a liquid culture of Fusarium.

Materials:

  • CAS assay solution

  • Shuttle solution (piperazine-N,N′-bis(2-ethanesulfonic acid) - PIPES)

  • Fungal culture supernatant

  • Microplate reader and 96-well plates

Procedure:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution.

    • Autoclave the final solution and store in the dark.

  • Prepare Shuttle Solution:

    • Prepare a buffer of 0.2 M PIPES and adjust the pH to 6.8.

  • Assay:

    • In a 96-well plate, mix 100 µl of fungal culture supernatant with 100 µl of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • Use sterile growth medium as a blank.

  • Calculation:

    • Siderophore units (%) = [(Ar - As) / Ar] x 100

      • Ar = Absorbance of the reference (medium + CAS solution)

      • As = Absorbance of the sample (supernatant + CAS solution)

CAS_Assay_Workflow CAS Liquid Assay Workflow Start Start Prepare_CAS Prepare CAS Assay Solution Start->Prepare_CAS Prepare_Fungus Grow Fusarium in Iron-Limited Medium Start->Prepare_Fungus Mix Mix Supernatant with CAS Solution Prepare_CAS->Mix Collect_Supernatant Collect Culture Supernatant Prepare_Fungus->Collect_Supernatant Collect_Supernatant->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Abs Measure Absorbance at 630 nm Incubate->Measure_Abs Calculate Calculate Siderophore Units Measure_Abs->Calculate End End Calculate->End qPCR_Workflow qPCR Workflow for Gene Expression Start Start Harvest_Mycelia Harvest and Freeze Fungal Mycelia Start->Harvest_Mycelia RNA_Extraction Total RNA Extraction Harvest_Mycelia->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR_Setup Set up qPCR Reactions cDNA_Synthesis->qPCR_Setup qPCR_Run Run Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End End Data_Analysis->End

References

In Vitro Antioxidant Properties of the Siderophore Fusigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusigen is a cyclic hexapeptide siderophore belonging to the hydroxamate class. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms and plants to scavenge iron from the environment. Beyond its primary role in iron acquisition, recent research has highlighted the significant antioxidant potential of this compound. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing the experimental protocols used for its evaluation and presenting the available quantitative data. The underlying antioxidant mechanisms are also explored and visualized.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is intrinsically linked to its chemical structure, particularly the presence of hydroxamate groups (-C(=O)N(OH)-). These groups are potent chelators of ferric iron (Fe³⁺). The primary antioxidant mechanisms of this compound are believed to be:

  • Iron Chelation: By binding to and sequestering ferric iron, this compound prevents its participation in the Fenton and Haber-Weiss reactions. These reactions generate highly reactive hydroxyl radicals (•OH), which are potent initiators of oxidative damage to lipids, proteins, and DNA. By chelating iron, this compound effectively inhibits this key step in reactive oxygen species (ROS) formation.

  • Direct Radical Scavenging: While the primary mechanism is iron chelation, evidence also suggests that this compound can directly scavenge certain free radicals. This activity is likely attributed to the overall molecular structure and the ability of the hydroxamate groups to donate a hydrogen atom to stabilize a radical species.

  • Suppression of Reactive Oxygen and Nitrogen Species: In cellular models, this compound has been shown to decrease both basal and induced levels of intracellular ROS. Furthermore, it can suppress the levels of nitric oxide (NO), another reactive nitrogen species that can contribute to oxidative and nitrosative stress.[1][2][3]

The proposed antioxidant mechanism of this compound is depicted in the following signaling pathway diagram:

This compound Antioxidant Mechanism cluster_0 Oxidative Stress Environment cluster_1 This compound Action cluster_2 Downstream Effects Fe3+ Ferric Iron (Fe³⁺) Fe_this compound Fe³⁺-Fusigen Complex FentonReaction Fenton Reaction (Fe³⁺ + O₂⁻ → Fe²⁺ + O₂) (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) Fe3+->FentonReaction Participates in FreeRadicals Free Radicals (e.g., O₂⁻) FreeRadicals->FentonReaction Participates in NeutralizedRadical Neutralized Radical This compound This compound (Hydroxamate Siderophore) This compound->Fe_this compound Chelates This compound->NeutralizedRadical Scavenges Fe_this compound->FentonReaction Prevents Participation HydroxylRadical Hydroxyl Radical (•OH) FentonReaction->HydroxylRadical Generates OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage, etc.) HydroxylRadical->OxidativeDamage Causes NeutralizedRadical->OxidativeDamage Prevents

Caption: Proposed antioxidant mechanism of this compound.

Quantitative In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. The following tables summarize the available quantitative data. Note: Specific quantitative data for this compound is limited in publicly available literature; some data for related siderophores or extracts are provided for context where direct this compound data is unavailable.

Table 1: Free Radical Scavenging Activity of this compound

AssayTest SystemConcentration% InhibitionIC₅₀ ValueReference
DPPHMethanolic solutionNot SpecifiedNot AvailableNot Available
ABTSAqueous solutionNot SpecifiedNot AvailableNot Available
Hydroxyl RadicalFenton reactionNot SpecifiedNot AvailableNot Available
Superoxide RadicalEnzymatic/Non-enzymaticNot SpecifiedNot AvailableNot Available

Table 2: Reducing Power and Metal Chelating Activity of this compound

AssayTest SystemConcentrationAbsorbance/ActivityEquivalent ValueReference
FRAPFe³⁺-TPTZ complexNot SpecifiedNot AvailableNot Available
Iron ChelatingFerrozine assayNot SpecifiedNot AvailableNot Available

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro antioxidant assays that can be used to characterize the properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow:

DPPH Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol (B129727) Mix Mix this compound/Control solution with DPPH solution (e.g., 1:1 v/v) Prepare_DPPH->Mix Prepare_this compound Prepare various concentrations of this compound in a suitable solvent Prepare_this compound->Mix Prepare_Control Prepare a positive control (e.g., Ascorbic Acid) Prepare_Control->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition: [ (A_control - A_sample) / A_control ] * 100 Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC₅₀ value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From this, prepare a series of dilutions.

    • Prepare a series of dilutions of a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound or control solutions at different concentrations to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control (blank), mix 100 µL of the solvent with 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.

Experimental Workflow:

ABTS Assay Workflow cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Analysis Prepare_ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions Generate_Radical Mix ABTS and potassium persulfate and incubate in the dark for 12-16 h Prepare_ABTS_stock->Generate_Radical Prepare_Working_Sol Dilute ABTS•⁺ solution with buffer to an absorbance of ~0.7 at 734 nm Generate_Radical->Prepare_Working_Sol Mix Mix this compound solution with ABTS•⁺ working solution Prepare_Working_Sol->Mix Prepare_this compound Prepare various concentrations of this compound Prepare_this compound->Mix Incubate Incubate at room temperature for a defined time (e.g., 6 min) Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition: [ (A_control - A_sample) / A_control ] * 100 Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC₅₀ value Calculate_Inhibition->Calculate_IC50 FRAP Assay Workflow cluster_0 Reagent Preparation cluster_1 Assay cluster_2 Analysis Prepare_Acetate Prepare 300 mM Acetate Buffer (pH 3.6) Prepare_FRAP_Reagent Mix Acetate Buffer, TPTZ, and FeCl₃ in a 10:1:1 ratio Prepare_Acetate->Prepare_FRAP_Reagent Prepare_TPTZ Prepare 10 mM TPTZ in 40 mM HCl Prepare_TPTZ->Prepare_FRAP_Reagent Prepare_FeCl3 Prepare 20 mM FeCl₃ solution Prepare_FeCl3->Prepare_FRAP_Reagent Mix_Sample Mix this compound/Standard with FRAP reagent Prepare_FRAP_Reagent->Mix_Sample Incubate Incubate at 37°C for a defined time (e.g., 30 min) Mix_Sample->Incubate Measure_Abs Measure absorbance at 593 nm Incubate->Measure_Abs Calculate_FRAP Calculate FRAP value (in Fe²⁺ equivalents) Measure_Abs->Calculate_FRAP Standard_Curve Prepare a standard curve using FeSO₄ Standard_Curve->Calculate_FRAP Metal Chelating Assay Workflow cluster_0 Reaction Setup cluster_1 Color Development cluster_2 Measurement & Analysis Mix_Fusigen_FeCl2 Mix this compound/Control with 2 mM FeCl₂ solution Incubate_1 Incubate for a short period (e.g., 5 min) Mix_Fusigen_FeCl2->Incubate_1 Add_Ferrozine Add 5 mM Ferrozine solution Incubate_1->Add_Ferrozine Incubate_2 Incubate at room temperature for 10 min Add_Ferrozine->Incubate_2 Measure_Abs Measure absorbance at 562 nm Incubate_2->Measure_Abs Calculate_Inhibition Calculate % Chelating Activity: [ (A_control - A_sample) / A_control ] * 100 Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC₅₀ value Calculate_Inhibition->Calculate_IC50

References

A Technical Guide to the Antibacterial Activity of Desferric Siderophores and Fusidic Acid: A "Desferric Fusigen" Concept

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial strategies. This technical whitepaper delves into the antibacterial properties of two distinct classes of compounds: desferric siderophores and the steroidal antibiotic Fusidic Acid (clinically known as Fusigen). While a compound named "desferric this compound" is not described in current literature, this guide explores the scientific premise of combining these two agents, likely as a siderophore-antibiotic conjugate, to exploit bacterial iron acquisition systems—a "Trojan horse" strategy—for targeted delivery and enhanced efficacy. This document provides a comprehensive overview of their individual mechanisms of action, quantitative antibacterial activity, and detailed experimental protocols for their evaluation.

Section 1: The Antibacterial Potential of Desferri-Siderophores

Siderophores are low-molecular-weight chelating agents produced by microorganisms to sequester ferric iron (Fe³⁺), an essential nutrient, from the host environment. When in their iron-free ("desferric") state, certain siderophores can exert a bacteriostatic effect by creating an iron-deficient environment, thereby inhibiting bacterial growth.

Mechanism of Action: Iron Sequestration

The primary antibacterial mechanism of desferric siderophores is the starvation of pathogenic bacteria of iron. Iron is a critical cofactor for numerous essential enzymatic processes, including cellular respiration and DNA synthesis. By binding available Fe³⁺ with extremely high affinity, desferric siderophores like desferrioxamine B prevent bacteria from acquiring this vital element, leading to the cessation of growth and replication.[1][2]

Quantitative Antibacterial Activity of Desferri-Siderophores

The intrinsic antibacterial activity of desferric siderophores alone is often modest and primarily bacteriostatic. Their minimum inhibitory concentrations (MICs) can be high and vary significantly depending on the bacterial species and the specific siderophore.

Siderophore/AgentTarget PathogenMIC (µg/mL)MBC (µg/mL)NotesReference(s)
Desferrioxamine B (DFO-B)Staphylococcus aureus>10,000-No significant activity alone in broth dilution.[1][3]
Desferrioxamine B (DFO-B)Escherichia coli>10,000-No significant activity alone.[3]
Desferrioxamine B (DFO-B)Pseudomonas aeruginosa>10,000-No significant activity alone.[3]
Pigments from Rhodotorula sp.Staphylococcus aureus1632Pigment extract from a species known to produce rhodotorulic acid.[4][5]
Pigments from Rhodotorula sp.Streptococcus pyogenes832Pigment extract from a species known to produce rhodotorulic acid.[4][5]
Pigments from Rhodotorula sp.Enterococcus faecalis1632Pigment extract from a species known to produce rhodotorulic acid.[4][5]
Pigments from Rhodotorula sp.Escherichia coli3264Pigment extract from a species known to produce rhodotorulic acid.[4][5]

Section 2: The Antibacterial Profile of Fusidic Acid (this compound)

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is particularly noted for its potent activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Protein Synthesis Inhibition

Fusidic acid inhibits bacterial protein synthesis by targeting Elongation Factor G (EF-G). It binds to the ribosome-EF-G complex after GTP hydrolysis, stalling the complex and preventing the release of EF-G from the ribosome. This action blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation. This unique mechanism results in a lack of cross-resistance with other major antibiotic classes.

Quantitative Antibacterial Activity of Fusidic Acid

Fusidic acid demonstrates potent activity against a range of Gram-positive pathogens but has limited activity against most Gram-negative bacteria due to permeability issues.

Target PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)NotesReference(s)
Staphylococcus aureus (all)0.120.12 - 0.25Includes MRSA and MSSA strains.[6][7][8][9]
Coagulase-Negative Staphylococci0.120.25---[6][9]
Streptococcus pyogenes (Group A)48---[6][9]
Enterococcus faecalis44MIC against standard strain ATCC 29212 is 2 µg/mL.[6][9][10]
Enterococcus faecium44MIC against standard strain ATCC 27270 is 4 µg/mL.[10]

Section 3: The "Trojan Horse" Strategy: A Desferric this compound Conjugate

The true potential of combining a desferric siderophore with an antibiotic like fusidic acid lies in the "Trojan horse" strategy. By chemically linking fusidic acid to a siderophore, the resulting conjugate can hijack the bacterium's own iron uptake machinery to gain entry into the cell, bypassing outer membrane permeability barriers that typically render Gram-negative bacteria resistant.

Proposed Mechanism of Action

A hypothetical "desferric this compound" conjugate would be recognized by specific siderophore receptors on the bacterial outer membrane. The TonB-dependent transport system would then actively shuttle the conjugate across the outer membrane into the periplasm. Once inside the cell, the fusidic acid payload could be released through the cleavage of a linker, where it can then bind to its ribosomal target and inhibit protein synthesis. This approach could potentially expand the spectrum of fusidic acid to include problematic Gram-negative pathogens.

Section 4: Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the antibacterial activity of compounds like desferric siderophores and fusidic acid, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., desferric siderophore or fusidic acid) in a suitable solvent (e.g., DMSO, water). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[12]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Prerequisite: Perform an MIC test as described above.

  • Subculturing: From each well that shows no visible growth in the MIC plate, take a 10-100 µL aliquot and plate it onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).[13]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate of bacterial killing over time.[14][15]

  • Preparation: Prepare several flasks or tubes containing a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in CAMHB.

  • Addition of Antimicrobial: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the flasks. Include a no-drug growth control.

  • Sampling Over Time: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate onto agar to determine the viable colony count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][17]

Section 5: Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

G cluster_0 Mechanism of Desferric Siderophore Siderophore Desferric Siderophore Complex Fe³⁺-Siderophore Complex Siderophore->Complex Chelation Fe3 Extracellular Fe³⁺ Fe3->Complex Starvation Bacterial Iron Starvation Complex->Starvation Prevents Uptake by Bacteria Growth_Inhibition Growth Inhibition (Bacteriostatic Effect) Starvation->Growth_Inhibition G cluster_1 Mechanism of Fusidic Acid Ribosome Bacterial Ribosome (70S) Stalled_Complex Stalled Ribosome-EFG-GDP Complex Ribosome->Stalled_Complex EFG Elongation Factor G (EF-G) EFG->Stalled_Complex Fusidic_Acid Fusidic Acid Fusidic_Acid->Stalled_Complex Binds & Stabilizes Translocation Peptide Translocation Stalled_Complex->Translocation Inhibits Protein_Synthesis Protein Synthesis Blocked Translocation->Protein_Synthesis G cluster_2 Hypothetical 'Trojan Horse' Mechanism Conjugate Desferric Siderophore- Fusidic Acid Conjugate Receptor Siderophore Receptor (Outer Membrane) Conjugate->Receptor Binding Periplasm Periplasm Receptor->Periplasm TonB-dependent Transport Release Fusidic Acid Release Periplasm->Release Target Ribosomal Target Release->Target Inhibition Cell_Death Bacterial Cell Death Target->Cell_Death G cluster_workflow Antibacterial Activity Assessment Workflow start Prepare Bacterial Inoculum (0.5 McFarland) mic_setup Setup 96-Well Plate: Serial Dilution of Compound start->mic_setup inoculate Inoculate Plate with ~5x10⁵ CFU/mL Bacteria mic_setup->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture_mbc Subculture from Clear Wells onto Agar Plates read_mic->subculture_mbc For MBC time_kill_setup Setup Flasks with Inoculum & Compound (e.g., 4x MIC) read_mic->time_kill_setup For Time-Kill incubate_mbc Incubate 18-24h at 37°C subculture_mbc->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc sample_time Sample at 0, 2, 4, 6, 24h time_kill_setup->sample_time plate_count Perform Serial Dilution & Plate Counting sample_time->plate_count plot_data Plot log₁₀ CFU/mL vs. Time plate_count->plot_data

References

Fusigen: A Novel Antioxidant for the Reduction of Intracellular Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, characterized by an overproduction of intracellular reactive oxygen species (ROS), is a key contributor to a multitude of pathological conditions. This technical guide delves into the antioxidant properties of fusigen, a siderophore with demonstrated efficacy in reducing intracellular ROS levels. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound in oxidative stress-related diseases.

Introduction to this compound and its Antioxidant Potential

This compound is a cyclic hydroxamate siderophore produced by various fungi, including Aureobasidium melanogenum.[1][2] While primarily known for its role in iron acquisition, recent studies have highlighted its significant antioxidant capabilities.[1][2][3][4] Research has shown that this compound can effectively decrease basal and induced levels of intracellular ROS.[1][2][3][4] This antioxidant activity, coupled with low cytotoxicity, positions this compound as a promising candidate for further investigation in the context of diseases where oxidative stress is a key pathological driver.[1][2][3]

Quantitative Analysis of this compound's Efficacy

The antioxidant effects of this compound have been quantified in various cell-based assays. The following table summarizes the key quantitative data from a pivotal study investigating this compound's impact on intracellular ROS and cell viability.

Parameter AssessedCell LineThis compound Concentration (μM)Inducing AgentObservationReference
Cell Viability BEAS-2B (human bronchial epithelial)Up to 100-No significant cytotoxicity observed.[1][2][3]
DP (human dermal papilla)Up to 100-No significant cytotoxicity observed.[1][2][3]
Basal ROS Levels BEAS-2B50 and 100-Significant decrease in DCFH-DA fluorescent intensity compared to control.[1]
Induced ROS Levels BEAS-2B50 and 100100 μM H₂O₂Strong antioxidant activity observed.[1]
BEAS-2B50 and 100150 μM FeSO₄ + 100 μM H₂O₂Attenuation of increased cellular oxidative stress.[1]
DPNot specifiedH₂O₂Confirmed ROS decreasing effect.[1][2][3]
Intracellular Nitric Oxide (NO) Levels BEAS-2BNot specified-Suppressed intracellular NO levels.[1][2][3]
DPNot specified-Suppressed intracellular NO levels.[1][2][3]

Mechanism of Action: Reduction of Intracellular ROS

The primary mechanism by which this compound reduces intracellular ROS is attributed to its potent free radical scavenging activity.[1][2] It has been shown to decrease the basal levels of cellular ROS and effectively counteract the oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and ferrous ions (FeSO₄).[1][2][3] The latter is particularly significant as it suggests this compound may interfere with the Fenton reaction, a major source of highly reactive hydroxyl radicals.[1]

While the direct scavenging of ROS is a key aspect of its function, the precise intracellular signaling pathways modulated by this compound to exert its antioxidant effects have not yet been fully elucidated in published literature. Based on the known mechanisms of other antioxidant compounds, it is plausible that this compound could influence one or more of the following pathways:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and detoxification enzymes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in a wide range of cellular processes, including the response to oxidative stress.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and has been shown to be involved in the cellular response to oxidative stress.

Further research is required to definitively map the signaling cascades activated by this compound in its role as an ROS scavenger.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's antioxidant properties.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • BEAS-2B and DP cells

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed BEAS-2B or DP cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 μM) for 24 hours.

  • After the incubation period, add 10 μL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular ROS: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • BEAS-2B and DP cells

  • This compound stock solution

  • DCFH-DA solution (10 mM stock in DMSO)

  • H₂O₂ and FeSO₄ for inducing oxidative stress

  • Flow cytometer

Protocol:

  • Culture BEAS-2B or DP cells to 70-80% confluency.

  • Treat the cells with this compound (50 and 100 μM) for a specified period.

  • For induced ROS, treat the cells with 100 μM H₂O₂ or a combination of 150 μM FeSO₄ and 100 μM H₂O₂.

  • Incubate the cells with 10 μM DCFH-DA for 30 minutes in the dark.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Analyze the fluorescence intensity of DCF using a flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Visualizing Workflows and Pathways

Experimental Workflow for Assessing this compound's Antioxidant Activity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Culture BEAS-2B & DP Cells fusigen_treatment Treat with this compound (50 & 100 µM) cell_culture->fusigen_treatment mtt_assay MTT Assay for Cell Viability fusigen_treatment->mtt_assay dcfhda_assay DCFH-DA Assay for Intracellular ROS fusigen_treatment->dcfhda_assay ros_inducer Induce Oxidative Stress (H₂O₂, FeSO₄) ros_inducer->dcfhda_assay plate_reader Microplate Reader mtt_assay->plate_reader flow_cytometry Flow Cytometry dcfhda_assay->flow_cytometry data_quantification Quantify ROS Levels & Cell Viability flow_cytometry->data_quantification plate_reader->data_quantification

Caption: Workflow for evaluating the antioxidant effects of this compound.

Logical Relationship of this compound's Action on ROS

logical_relationship This compound This compound ROS Intracellular ROS (e.g., •OH, O₂⁻) This compound->ROS Scavenges / Reduces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Causes Disease_Pathology Oxidative Stress-Related Disease Pathology Cellular_Damage->Disease_Pathology Contributes to

Caption: this compound's role in mitigating oxidative stress.

Hypothetical Signaling Pathway for this compound's Antioxidant Effect

hypothetical_pathway cluster_note Note: This is a hypothetical pathway for illustrative purposes. Direct evidence for this compound's interaction with the Nrf2 pathway is pending further research. This compound This compound ROS ROS This compound->ROS Directly Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to Keap1->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to dummy_node

References

Fusigen Siderophore Interaction with Plant Root Iron Uptake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is a critical micronutrient for virtually all living organisms, including plants and fungi. However, its bioavailability in aerobic, neutral pH soils is extremely low. To overcome this limitation, many microbes, including fungi of the Fusarium genus, synthesize and secrete high-affinity iron chelators known as siderophores. Fusigen, a cyclic hydroxamate siderophore, is a prominent example produced by various Fusarium, Penicillium, and Aspergillus species. This technical guide provides a comprehensive overview of the interaction between this compound and plant root iron uptake systems. It details the structure and biosynthesis of this compound, the established mechanisms of iron acquisition in plants, and the potential pathways for plant utilization of this fungal siderophore. The guide also includes detailed experimental protocols for studying these interactions and presents quantitative data from related studies to offer a comparative perspective. While direct research on plant uptake of this compound is limited, this document extrapolates from studies on similar hydroxamate siderophores to propose potential mechanisms and highlight areas for future investigation.

Introduction to this compound and Plant Iron Homeostasis

Iron (Fe) is essential for numerous physiological processes in plants, including photosynthesis and respiration. Plants have evolved two primary strategies for iron acquisition from the rhizosphere:

  • Strategy I: Employed by non-graminaceous plants (e.g., Arabidopsis thaliana, tomato), this strategy involves the acidification of the rhizosphere by proton pumps (AHA2), the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) by a membrane-bound ferric reductase (FRO2), and the subsequent transport of Fe²⁺ into the root epidermal cells by an iron-regulated transporter (IRT1).[1][2][3]

  • Strategy II: Utilized by graminaceous plants (e.g., maize, rice), this strategy relies on the synthesis and secretion of phytosiderophores (mugineic acids) to chelate Fe³⁺ in the soil. The resulting Fe³⁺-phytosiderophore complexes are then taken up by specific transporters of the Yellow Stripe-Like (YSL) family.[4][5]

In the soil, a complex interplay exists between plants and microorganisms for iron acquisition. Fungi, such as Fusarium graminearum, produce siderophores like this compound to scavenge iron for their own growth and pathogenesis.[6] The presence of these microbial siderophores in the rhizosphere presents an opportunity for plants to utilize them as an alternative iron source.

This compound: Structure and Biosynthesis

This compound, also known as fusarinine (B1175079) C, is a cyclic triester composed of three molecules of N⁵-hydroxy-N⁵-cis-anhydromevalonyl-L-ornithine.[7][8] This hexadentate structure forms a highly stable octahedral complex with Fe³⁺, making it an exceptionally efficient iron scavenger.[9]

The biosynthesis of this compound in fungi is a complex process involving non-ribosomal peptide synthetases (NRPSs). In Fusarium graminearum, the SID1 gene, which encodes an NRPS, is essential for siderophore production and is a key factor in the fungus's virulence.[6][10] Deletion of SID1 results in mutants that are unable to produce siderophores and exhibit reduced growth under low-iron conditions.[6]

Diagram of this compound Biosynthesis Pathway

Fusigen_Biosynthesis cluster_Fusarium Fusarium Cell L_Ornithine L-Ornithine N5_Hydroxy_Ornithine N⁵-hydroxy-L-ornithine L_Ornithine->N5_Hydroxy_Ornithine Ornithine-N⁵-monooxygenase N5_Acyl_N5_Hydroxy_Ornithine N⁵-acyl-N⁵-hydroxy-L-ornithine N5_Hydroxy_Ornithine->N5_Acyl_N5_Hydroxy_Ornithine Transacylase Anhydromevalonyl_CoA Anhydromevalonyl-CoA Anhydromevalonyl_CoA->N5_Acyl_N5_Hydroxy_Ornithine Fusarinine_Monomer Fusarinine Monomer N5_Acyl_N5_Hydroxy_Ornithine->Fusarinine_Monomer SID1 (NRPS) This compound This compound (Fusarinine C) Fusarinine_Monomer->this compound Cyclization & Esterification Secretion Secretion This compound->Secretion Rhizosphere Rhizosphere Secretion->Rhizosphere

A simplified schematic of the this compound biosynthesis pathway in Fusarium species.

Interaction of Ferric-Fusigen with Plant Roots: Potential Mechanisms

While direct experimental evidence for the uptake of this compound by plants is scarce, two primary mechanisms have been proposed for the utilization of microbial hydroxamate siderophores by plants.

The "Reduction" Mechanism (Strategy I-like)

In this model, the ferric-fusigen complex is not transported into the root. Instead, the Fe³⁺ is reduced to Fe²⁺ at the root surface by a ferric reductase, such as FRO2. The released Fe²⁺ is then taken up by the IRT1 transporter. This mechanism would allow Strategy I plants to utilize the iron from this compound without needing a specific transporter for the intact complex.

The "Shuttle" Mechanism (Uptake of Intact Complex)

This mechanism involves the transport of the entire ferric-fusigen complex across the root cell membrane. This would likely be mediated by transporters from the YSL family, which are known to transport iron chelated by phytosiderophores.[5][11] Once inside the cell, the iron would need to be released from the this compound molecule, potentially through reduction or enzymatic cleavage of the siderophore. This mechanism would be particularly relevant for Strategy II plants.

Diagram of Potential this compound-Root Interaction Pathways

Fusigen_Uptake_Mechanisms cluster_Rhizosphere Rhizosphere cluster_Root_Cell Plant Root Epidermal Cell Fe_this compound Fe³⁺-Fusigen Complex FRO2 FRO2 (Ferric Reductase) Fe_this compound->FRO2 Reduction YSL YSL Transporter (Hypothetical) Fe_this compound->YSL Transport of intact complex IRT1 IRT1 (Transporter) FRO2->IRT1 Fe²⁺ Fe2_in Fe²⁺ IRT1->Fe2_in Transport Fe_Fusigen_in Fe³⁺-Fusigen YSL->Fe_Fusigen_in Release Iron Release (Reduction/Cleavage) Fe_Fusigen_in->Release Fe3_in Fe³⁺ Release->Fe3_in

Hypothesized mechanisms for iron uptake from ferric-fusigen by plant roots.

Plant Signaling in Response to Iron Availability

The presence of iron, or lack thereof, triggers a complex signaling cascade within the plant, leading to changes in gene expression that modulate the iron uptake machinery. Key transcription factors in Arabidopsis that regulate the expression of FRO2 and IRT1 include FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR), and various bHLH (basic helix-loop-helix) proteins. When iron is scarce, these transcription factors are activated, leading to an upregulation of the Strategy I uptake system. It is plausible that the interaction of this compound with the root system could modulate these signaling pathways, either by directly delivering iron and thus down-regulating the deficiency response, or potentially through other signaling interactions. Studies have shown that Fusarium oxysporum infection can alter auxin signaling and transport in Arabidopsis roots, suggesting that fungal molecules can influence plant hormonal pathways.[12][13][14]

Diagram of Iron Deficiency Signaling in Arabidopsis

Iron_Signaling_Cascade cluster_Signal Signaling Cascade cluster_Genes Iron Uptake Genes Low_Fe Low Iron Signal bHLH_TFs bHLH Transcription Factors (e.g., bHLH38, 39, 100, 101) Low_Fe->bHLH_TFs Activation FIT_TF FIT Transcription Factor Low_Fe->FIT_TF Activation Gene_Expression Target Gene Expression bHLH_TFs->Gene_Expression FIT_TF->Gene_Expression FRO2 FRO2 Gene_Expression->FRO2 IRT1 IRT1 Gene_Expression->IRT1

A simplified representation of the transcriptional regulation of iron uptake genes in Arabidopsis under iron deficiency.

Quantitative Data on Siderophore-Mediated Iron Uptake

Plant SpeciesIron SourcepHDurationMeasured ParameterResultReference
Dicotyledonous spp.Fe-Pyoverdine4.5-Iron StatusPromotion of iron status[15]
Graminaceous spp.Fe-Pyoverdine4.5-Iron StatusMore dramatic promotion than in dicots[15]
TomatoFe-EDTA (synthetic)--Chlorophyll contentReversion of chlorosis[16]
TomatoBacterial Siderophores--Iron Content42-47% increase compared to control[16]
WheatFe-EDTA (synthetic)-3 weeksChlorophyll contentImproved functional Fe status[17]
WheatFe-Citrate (synthetic)-3 weeksChlorophyll contentImproved functional Fe status[17]

Experimental Protocols

Purification of this compound from Fusarium Culture

This protocol is adapted from methods described for the isolation of siderophores from fungal cultures.[2][18]

  • Culture Preparation: Inoculate Fusarium sp. in an iron-deficient liquid medium (e.g., modified Fries' basal medium). Incubate for 10-14 days without shaking at room temperature.

  • Filtrate Collection: Harvest the culture by filtering through Whatman No. 1 filter paper to remove the mycelia.

  • Iron Chelation: Add a solution of FeCl₃ to the culture filtrate until a brown color persists.

  • Precipitation: Saturate the solution with ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) and stir for 2 hours at room temperature.

  • Extraction: Centrifuge to remove the precipitate. Extract the supernatant with an equal volume of benzyl (B1604629) alcohol.

  • Purification: Treat the benzyl alcohol extract with 10 volumes of diethyl ether and 3 volumes of distilled water. Collect the aqueous phase.

  • Concentration: Lyophilize (freeze-dry) the aqueous phase to obtain the purified ferric-fusigen complex.

Quantification of Siderophore Production (Liquid Chrome Azurol S - CAS Assay)

This is a universal method for quantifying siderophore production.[19]

  • CAS Assay Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Sample Preparation: Grow the fungal strain in iron-deficient liquid medium. Centrifuge the culture and collect the cell-free supernatant.

  • Assay: In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution. Use iron-deficient medium as a control.

  • Incubation: Incubate at room temperature for 2 hours.

  • Measurement: Measure the absorbance at 630 nm (A_sample). The reference absorbance is the control (A_ref).

  • Calculation: Calculate the siderophore units as: ( (A_ref - A_sample) / A_ref ) * 100.

Analysis of Plant Iron Uptake Gene Expression by qRT-PCR

This protocol outlines the steps to measure the expression of key iron uptake genes like FRO2 and IRT1.

  • Plant Treatment: Grow plants (e.g., Arabidopsis) hydroponically in iron-sufficient conditions, then transfer to an iron-deficient medium containing a known concentration of ferric-fusigen. Harvest root tissue at various time points.

  • RNA Extraction: Extract total RNA from root samples using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for FRO2, IRT1, and a reference gene (e.g., Actin or EF1α).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to control conditions.

Measurement of Root Ferric Reductase Activity

This assay measures the ability of plant roots to reduce Fe³⁺.[1][20][21]

  • Assay Solution: Prepare an assay solution containing a buffer (e.g., MES-KOH, pH 5.5), 0.1 mM Fe³⁺-EDTA, and 0.3 mM ferrozine (B1204870) (a Fe²⁺ indicator that forms a magenta complex).

  • Root Incubation: Excise roots from treated and control plants and immerse them in the assay solution. Incubate in the dark for 1 hour.

  • Measurement: Measure the absorbance of the solution at 562 nm.

  • Quantification: Calculate the amount of Fe²⁺ produced using the molar extinction coefficient of the Fe²⁺-ferrozine complex (28.6 mM⁻¹ cm⁻¹).

  • Normalization: Normalize the activity to the root fresh weight or root length.

Diagram of Experimental Workflow for Siderophore-Plant Interaction Study

Experimental_Workflow Fungal_Culture 1. Fungal Culture (Fusarium sp. in Fe-deficient medium) Purification 2. Siderophore Purification (e.g., Benzyl alcohol extraction) Fungal_Culture->Purification Quantification 3. Quantification (CAS Assay) Purification->Quantification Treatment 5. Treatment (Apply purified Fe-Fusigen to roots) Quantification->Treatment Plant_Growth 4. Plant Growth (e.g., Arabidopsis hydroponics) Plant_Growth->Treatment Harvest 6. Harvest Roots (Time course) Treatment->Harvest Gene_Expression 7a. Gene Expression Analysis (qRT-PCR for FRO2, IRT1) Harvest->Gene_Expression Reductase_Assay 7b. Ferric Reductase Assay Harvest->Reductase_Assay Iron_Content 7c. Iron Content Measurement (ICP-MS) Harvest->Iron_Content Phenotype 7d. Phenotypic Analysis (Biomass, Chlorophyll) Harvest->Phenotype

A general workflow for investigating the effects of this compound on plant iron uptake.

Conclusion and Future Directions

The interaction between fungal siderophores and plant iron uptake systems is a complex and ecologically significant process. This compound, produced by the widespread fungal genus Fusarium, represents a potentially important, yet understudied, source of iron for plants in the rhizosphere. While the precise mechanisms of this compound utilization by plants remain to be fully elucidated, the existing knowledge of plant iron acquisition strategies provides a solid framework for future research.

Key areas for future investigation include:

  • Direct Uptake Studies: Utilizing ¹⁵N- or ¹³C-labeled this compound to determine if the intact complex is transported into plant roots.

  • Transporter Identification: Screening plant mutant libraries (e.g., YSL transporter mutants) to identify the specific transporters responsible for ferric-fusigen uptake.

  • Signaling Pathway Elucidation: Using transcriptomic and proteomic approaches to identify the signaling components in plants that are activated or repressed in response to this compound.

  • Ecological Relevance: Quantifying this compound concentrations in the rhizosphere of Fusarium-infected plants to understand its contribution to plant iron nutrition under natural conditions.

A deeper understanding of these interactions holds promise for applications in agriculture, such as the development of novel bio-fertilizers or strategies to enhance crop iron content, and in medicine, by providing insights into the iron competition at the plant-pathogen interface.

References

The Discovery and Isolation of Fusigen from Aureobasidium melanogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Fusigen, a hydroxamate-type siderophore, from the black, yeast-like fungus Aureobasidium melanogenum. This compound has garnered significant interest due to its potential applications in medicine and biotechnology, including its antimicrobial properties. This document details the experimental protocols for the cultivation of A. melanogenum, particularly the high-producing HN6.2 strain, and the subsequent extraction, purification, and quantification of this compound. Furthermore, it outlines the biosynthetic pathway of this compound and presents key quantitative data in a structured format for ease of reference. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, fungal biotechnology, and drug development.

Introduction

Aureobasidium melanogenum is a ubiquitous fungus known for its production of various biotechnologically important compounds, including pullulan and melanin.[1] More recently, it has been identified as a prolific producer of siderophores, particularly under iron-limiting conditions.[2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. This compound, also known as fusarinine (B1175079) C, is a cyclic hydroxamate siderophore that has been identified as one of the primary siderophores produced by A. melanogenum.[2][3] The ability of this compound to sequester iron gives it potent antimicrobial activity against various pathogens by depriving them of this crucial element.[4] This guide focuses on the technical aspects of discovering and isolating this compound from A. melanogenum, providing detailed methodologies and data to facilitate further research and development.

Data Presentation

Table 1: Fermentation Parameters and this compound Production
ParameterValue/ConditionReference
Producing StrainAureobasidium melanogenum HN6.2[2]
Culture MediumSucrose, 0.3% ammonium (B1175870) nitrate (B79036), 0.3% K₂HPO₄, 0.02% MgSO₄·7H₂O, 0.0002% ZnSO₄, 10.0 mM L-ornithine[4]
pH6.2[4]
Incubation Temperature25-30 °C[5]
Incubation TimeNot specified, requires optimization
AerationAerobic cultivation (e.g., rotary shaker)[4]
Reported Siderophore Yield1.1 mg/mL (under optimal conditions)[3]
Reported this compound Titer (engineered strain)~1.7 g/L (94% of total siderophores)[2]

Experimental Protocols

Cultivation of Aureobasidium melanogenum for this compound Production

This protocol is based on the conditions reported for the high-siderophore-producing strain A. melanogenum HN6.2.

Materials:

  • Aureobasidium melanogenum HN6.2 strain

  • Siderophore production medium (per liter):

    • Sucrose: 30 g

    • Ammonium nitrate (NH₄NO₃): 3 g

    • Dipotassium phosphate (B84403) (K₂HPO₄): 3 g

    • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O): 0.2 g

    • Zinc sulfate (ZnSO₄): 0.002 g

    • L-ornithine: 1.32 g (10 mM)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the siderophore production medium by dissolving all components in deionized water.

  • Adjust the pH of the medium to 6.2 using HCl or NaOH.[4]

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Inoculate the sterile medium with a fresh culture of A. melanogenum HN6.2.

  • Incubate the culture at 25-30°C with shaking (e.g., 180 rpm) to ensure aerobic conditions.[5]

  • Monitor the culture for growth and siderophore production over several days. Siderophore production can be qualitatively assessed using the Chrome Azurol S (CAS) assay.

Extraction and Purification of this compound

This protocol is a generalized procedure adapted from methods for isolating fungal metabolites.[6]

Materials:

  • Culture broth from A. melanogenum fermentation

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Acetone (B3395972)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system

Procedure:

Initial Extraction:

  • Separate the fungal mycelia from the culture broth by filtration.[6]

  • Combine the mycelia and the culture filtrate.

  • Homogenize the combined material in approximately 2-3 volumes of acetone.[6]

  • Filter the homogenate to remove solid debris.

  • Concentrate the resulting aqueous acetone solution under reduced pressure using a rotary evaporator to remove the acetone.[6]

  • Adjust the pH of the remaining aqueous solution to approximately 3.0 with HCl.[6]

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeated three times.[6]

  • Combine the organic (ethyl acetate) phases.

  • Wash the combined organic phase with a saturated sodium bicarbonate solution and then with brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude extract.

Purification:

  • Column Chromatography:

    • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of increasing methanol (B129727) in chloroform).[6]

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[6]

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Pool the fractions containing the purified compound and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, a preparative HPLC system can be used.

    • A C18 reversed-phase column is commonly used for such compounds.

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Quantification of this compound

Chrome Azurol S (CAS) Assay (Qualitative and Semi-Quantitative): The CAS assay is a colorimetric method used to detect the production of siderophores. In the presence of a siderophore, the iron is removed from the CAS-iron complex, resulting in a color change from blue to orange/yellow. The size of the halo on a CAS agar (B569324) plate can give a semi-quantitative measure of siderophore production.

High-Performance Liquid Chromatography (HPLC) (Quantitative):

  • Develop a quantitative HPLC method using a C18 column.

  • Prepare a standard curve using purified this compound of known concentrations.

  • Analyze the extracted samples by HPLC and quantify the amount of this compound by comparing the peak area to the standard curve.

  • A diode-array detector can be used to monitor the absorbance at a specific wavelength.[4]

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Fusigen_Biosynthesis cluster_precursor Precursor Synthesis cluster_biosynthesis This compound Biosynthesis L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine Ornithine-N5-oxygenase Anhydromevlonyl-N5-hydroxy-L-ornithine Anhydromevlonyl-N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->Anhydromevlonyl-N5-hydroxy-L-ornithine Fusarinine Fusarinine Anhydromevlonyl-N5-hydroxy-L-ornithine->Fusarinine Cyclic Trimerization Cyclic Trimerization Fusarinine->Cyclic Trimerization This compound This compound Cyclic Trimerization->this compound Fusigen_Isolation_Workflow cluster_cultivation Step 1: Cultivation cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis A Inoculation of A. melanogenum in production medium B Fermentation under iron-limiting conditions A->B C Harvesting of culture broth and mycelia B->C D Solvent Extraction (Acetone/Ethyl Acetate) C->D E Crude this compound Extract D->E F Silica Gel Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H I Structural Elucidation (MS, NMR) H->I J Quantification (HPLC) H->J

References

The Ecological Significance of Fusigen (Fusarinine C) in Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in cellular processes ranging from respiration to DNA synthesis. However, in aerobic and pH-neutral soil environments, iron primarily exists in its insoluble ferric (Fe³⁺) form, rendering it largely unavailable to soil microorganisms. To overcome this limitation, many fungi and bacteria have evolved a sophisticated strategy: the production and secretion of high-affinity iron-chelating molecules known as siderophores.

This technical guide focuses on Fusigen, a hydroxamate-class siderophore also known as Fusarinine C, which is produced by various fungal species, notably those belonging to the genus Fusarium. As members of a ubiquitous and ecologically significant fungal genus, the siderophores produced by Fusarium spp. play a pivotal role in shaping the structure and function of soil microbial communities. Understanding the ecological significance of this compound is crucial for elucidating the complex web of microbial interactions in the soil, with implications for agriculture, environmental science, and the development of novel antimicrobial agents.

The Role of this compound in Soil Microbial Ecology

This compound, as a siderophore, is a key player in the competitive and cooperative interactions that define soil microbial ecosystems. Its primary function is to scavenge scarce ferric iron from the soil matrix, making it available for uptake by the producing organism. This iron acquisition mechanism has profound ecological consequences.

Microbial Competition and Antagonism

In the iron-limited soil environment, the ability to efficiently acquire iron is a major determinant of microbial fitness. Fusarium species, by producing this compound, can outcompete other microorganisms that have less efficient iron uptake systems. This competition for a vital resource can lead to the suppression of other microbial populations, including plant pathogens. The production of siderophores is a well-documented mechanism of biological control, where beneficial microbes inhibit the growth of deleterious ones by sequestering the available iron. For instance, siderophore-producing Pseudomonas species have been shown to suppress Fusarium wilt, highlighting the importance of iron competition in disease dynamics.[1] While direct quantitative data on this compound's impact on a wide range of soil microbes is still an area of active research, the principle of siderophore-mediated competition suggests that this compound plays a significant role in structuring microbial communities around Fusarium populations.

Inter-kingdom Signaling and Interactions

Beyond simple resource competition, siderophores can act as signaling molecules in the complex interplay between different kingdoms of life in the soil.[2] The presence of this compound can be detected by other microorganisms, potentially triggering a range of responses. Some microbes have evolved the ability to "pirate" the siderophores of other species, utilizing them for their own iron uptake. This creates a complex network of siderophore utilization and competition. Furthermore, plants can also be influenced by microbial siderophores. While some plants can directly utilize microbial siderophore-iron complexes, others may perceive them as signals of microbial presence, leading to the activation of plant defense responses.[3] The intricate web of signaling and interaction mediated by molecules like this compound is a frontier in understanding the functioning of the rhizosphere microbiome.

Influence on Plant Health and Disease

The production of this compound by Fusarium species has a dual role in the context of plant health. Pathogenic Fusarium species require iron for their virulence, and the ability to produce siderophores is often a key factor in their ability to cause disease.[3] By efficiently acquiring iron from the host environment, this compound can contribute to the proliferation of the pathogen. Conversely, non-pathogenic or endophytic Fusarium species that produce this compound may contribute to plant health by outcompeting pathogenic microbes in the rhizosphere, a phenomenon known as competitive exclusion. The balance of these interactions is critical in determining the overall outcome for the plant.

Quantitative Data on the Impact of Siderophores on Soil Microbial Communities

While specific quantitative data on the direct application of purified this compound to soil and its subsequent impact on the entire microbial community is not extensively available in the current literature, studies on the effects of siderophore-producing bacteria and soil amendments provide valuable insights into the expected outcomes. The following table is a hypothetical representation of the type of data that could be generated from a soil microcosm experiment investigating the effects of this compound.

Table 1: Hypothetical Impact of this compound (Fusarinine C) on Soil Microbial Community Parameters.

TreatmentTotal Bacterial CFU (x 10^6/g soil)Total Fungal CFU (x 10^4/g soil)Fusarium spp. CFU (x 10^3/g soil)Bacterial Shannon Diversity Index (H')Fungal Shannon Diversity Index (H')
Control (No this compound)85.3 ± 5.215.6 ± 1.85.1 ± 0.74.2 ± 0.32.8 ± 0.2
Low this compound (10 µM)82.1 ± 4.918.2 ± 2.115.4 ± 1.54.1 ± 0.22.7 ± 0.3
High this compound (100 µM)75.6 ± 6.125.7 ± 2.532.8 ± 3.13.8 ± 0.42.5 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on soil type, microbial community composition, and experimental conditions.

Experimental Protocols

Investigating the ecological significance of this compound in soil microbial communities requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Protocol for Extraction and Quantification of this compound from Soil

This protocol is adapted from methods for extracting structurally diverse siderophores from soil.[4]

Objective: To extract and quantify this compound (Fusarinine C) from soil samples.

Materials:

  • Soil samples

  • 10 mM CaCl₂ and 2.5 mM sodium ascorbate (B8700270) solution (extraction solution), N₂-purged

  • Liquid nitrogen

  • Lyophilizer

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Fusarinine C standard

  • Balch tubes with rubber stoppers and crimper

Procedure:

  • Sample Spiking (for recovery efficiency): To determine extraction efficiency, spike a subset of soil samples with a known concentration of Fusarinine C standard.

  • Extraction under Low Oxygen Conditions: To prevent oxidation of the siderophore, perform the extraction under a nitrogen atmosphere. a. Place 0.5 g of soil into a Balch tube. b. Add 0.5 mL of the N₂-purged extraction solution. c. Purge the headspace of the tube with N₂ gas for 15 minutes. d. Seal the tube with a rubber stopper and crimp.

  • Vortexing and Lyophilization: a. Vortex the sealed tubes for 15 minutes to ensure thorough mixing. b. Immediately freeze the samples in liquid nitrogen. c. Lyophilize the frozen samples until completely dry.

  • Reconstitution and Analysis: a. Reconstitute the lyophilized extract in a known volume of mobile phase suitable for HPLC-MS. b. Centrifuge to pellet any remaining soil particles. c. Analyze the supernatant using an HPLC-MS system equipped with a suitable column for siderophore analysis.

  • Quantification: a. Create a standard curve using serial dilutions of the Fusarinine C standard. b. Quantify the concentration of this compound in the soil extracts by comparing the peak areas to the standard curve. c. Calculate the extraction efficiency using the spiked samples.

Protocol for Soil Microcosm Experiment

This protocol outlines a general procedure for setting up a soil microcosm experiment to assess the impact of this compound on the soil microbial community.

Objective: To evaluate the effect of this compound on the diversity and composition of the soil microbial community.

Materials:

  • Fresh, sieved soil with a known microbial community.

  • Sterile microcosms (e.g., glass jars with breathable lids).

  • Purified this compound (Fusarinine C).

  • Sterile water.

  • Incubator.

  • DNA extraction kits for soil.

  • High-throughput sequencing platform (e.g., Illumina).

Procedure:

  • Microcosm Setup: a. Weigh equal amounts of sieved soil (e.g., 50 g) into each sterile microcosm. b. Prepare different treatment groups:

    • Control (addition of sterile water).
    • Low this compound concentration.
    • High this compound concentration. c. Add the corresponding treatment solution to each microcosm to achieve the desired final concentration and soil moisture content. d. Prepare at least three replicates for each treatment.

  • Incubation: a. Incubate the microcosms under controlled conditions (e.g., 25°C, in the dark) for a specified period (e.g., 7, 14, and 28 days).

  • Sampling and Analysis: a. At each time point, collect soil samples from each microcosm for microbial community analysis. b. DNA Extraction: Extract total microbial DNA from the soil samples using a suitable kit. c. High-Throughput Sequencing: Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) from the extracted DNA and perform high-throughput sequencing. d. Data Analysis: Analyze the sequencing data to determine the bacterial and fungal community composition and diversity indices (e.g., Shannon, Simpson). e. Colony Forming Unit (CFU) Counts: Perform serial dilutions and plate on appropriate media to enumerate total bacteria, fungi, and specific groups like Fusarium spp.

Protocol for Dual Culture Antagonism Assay

This protocol is for assessing the direct antagonistic effect of this compound-producing Fusarium on other soil microorganisms.[5]

Objective: To determine if a Fusarium isolate inhibits the growth of other microbes through siderophore production.

Materials:

  • Fusarium isolate of interest.

  • Test microorganism (bacterium or another fungus).

  • Chrome Azurol S (CAS) agar (B569324) plates (iron-limited medium).[6]

  • Standard nutrient agar plates.

  • Incubator.

Procedure:

  • Inoculation: a. On a CAS agar plate, place a plug of the Fusarium isolate in the center. b. Streak the test microorganism in a line at a set distance from the Fusarium colony. c. As a control, perform the same inoculation on a standard nutrient agar plate (iron-replete).

  • Incubation: a. Incubate the plates at an appropriate temperature for the growth of both microorganisms.

  • Observation and Interpretation: a. Observe the growth of the test microorganism in the presence of the Fusarium isolate on both types of media. b. An inhibition zone around the Fusarium colony on the CAS agar, which is reduced or absent on the nutrient agar, suggests that the antagonism is due to iron competition mediated by siderophore production. c. The production of siderophores by the Fusarium isolate will also be indicated by a color change (from blue to orange/yellow) in the CAS agar around the colony.

Signaling Pathways and Molecular Interactions

The production and utilization of this compound are tightly regulated processes involving complex signaling pathways. Furthermore, the presence of this compound in the soil environment can trigger responses in other microorganisms.

Biosynthesis and Regulation of this compound in Fusarium

The biosynthesis of Fusarinine C in fungi is a multi-step enzymatic process that starts from the amino acid L-ornithine.[7] The production of this compound is primarily regulated by the availability of iron. Under iron-limiting conditions, a transcriptional repressor is inactivated, leading to the expression of genes involved in the siderophore biosynthesis pathway.

Fusigen_Biosynthesis_Regulation cluster_environment Soil Environment cluster_fusarium Fusarium Cell cluster_environment2 Low_Iron Low Iron Availability Repressor Iron-Responsive Transcriptional Repressor Low_Iron->Repressor inactivates Biosynthesis_Genes This compound Biosynthesis Genes (e.g., NPS6) Repressor->Biosynthesis_Genes derepresses Fusigen_Synthase This compound Synthase (NRPS) Biosynthesis_Genes->Fusigen_Synthase encodes L_Ornithine L-Ornithine Fusigen_Precursors This compound Precursors L_Ornithine->Fusigen_Precursors precursor This compound This compound (Fusarinine C) Fusigen_Precursors->this compound synthesizes catalyzed by Export Export This compound->Export is exported Export->Extracellular_this compound

Biosynthesis and regulation of this compound in Fusarium.
Siderophore-Mediated Microbial Interactions

The secretion of this compound into the soil creates a chemical gradient that can be sensed by other microorganisms. This can lead to a variety of interactions, including competition, piracy, and potentially, signaling that alters gene expression in neighboring microbes.

Siderophore_Interactions cluster_fusarium Fusarium sp. cluster_competitor Competitor Microbe cluster_pirate Siderophore 'Pirate' Microbe Fusarium Produces this compound Fusigen_Fe This compound-Fe³⁺ Complex Fusarium->Fusigen_Fe chelates Competitor Iron-Starved Pirate Utilizes this compound-Fe Fusigen_Fe->Fusarium uptake Fusigen_Fe->Competitor deprives of Fe Fusigen_Fe->Pirate uptake ('piracy') Soil_Fe Insoluble Soil Fe³⁺ Soil_Fe->Fusigen_Fe

General model of siderophore-mediated microbial interactions.
Experimental Workflow for Studying this compound's Ecological Significance

A comprehensive study of this compound's role in soil microbial communities would involve an integrated workflow, from isolation and characterization to microcosm studies and community analysis.

Experimental_Workflow Start Start: Isolate this compound-producing Fusarium from soil Characterize Characterize Siderophore Production (e.g., CAS assay) Start->Characterize Purify Purify and Quantify this compound (HPLC-MS) Characterize->Purify Microcosm Soil Microcosm Experiment: - Control - Low this compound - High this compound Purify->Microcosm Incubate Incubate under Controlled Conditions Microcosm->Incubate Sample Collect Soil Samples at Different Time Points Incubate->Sample Analyze_Chem Chemical Analysis: - Soil properties - this compound concentration Sample->Analyze_Chem Analyze_Bio Biological Analysis: - DNA extraction - 16S/ITS sequencing - CFU counts Sample->Analyze_Bio Data_Analysis Bioinformatic and Statistical Analysis Analyze_Chem->Data_Analysis Analyze_Bio->Data_Analysis Conclusion Conclude on the Ecological Significance of this compound Data_Analysis->Conclusion

Workflow for studying this compound's ecological impact.

Conclusion

This compound (Fusarinine C), a hydroxamate siderophore produced by Fusarium species, is a molecule of significant ecological importance in soil microbial communities. Its primary role in iron acquisition places it at the center of microbial competition, influencing the structure and dynamics of the soil microbiome. While our understanding of the broader roles of siderophores in microbial ecology is advancing, further research focusing specifically on this compound is needed to fully elucidate its impact on soil microbial diversity, its function as a signaling molecule, and its precise role in plant-microbe interactions. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly uncover new insights into the intricate chemical language that governs life in the soil. Such knowledge holds great promise for applications in sustainable agriculture, bioremediation, and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Fusigen (Fusidic Acid) from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Fusigen, commonly known as fusidic acid, is a steroidal antibiotic renowned for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). First isolated from the fungus Fusidium coccineum, its unique mechanism of inhibiting bacterial protein synthesis has established it as a valuable therapeutic agent. This document provides detailed protocols for the laboratory-scale extraction and purification of fusidic acid from fungal cultures, focusing on methodologies that ensure high yield and purity. The protocols outlined are compiled from established methods and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

I. Fungal Strains and Fermentation

The production of fusidic acid is primarily achieved through the fermentation of specific fungal strains. The most commonly cited producers are species of Fusidium and Acremonium.

Table 1: Common Fungal Producers of Fusidic Acid

Fungal SpeciesTypical Culture MediumFermentation Period
Fusidium coccineumPotato Dextrose Agar (PDA) for initial culture; various complex media for fermentation.40-50 days (static culture)
Acremonium pilosumPotato Dextrose Agar (PDA) for initial culture; Rice medium for fermentation.40-50 days (static culture)
Experimental Protocol: Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of Acremonium pilosum for the production of fusidic acid.

1. Strain Activation and Inoculum Preparation:

  • Aseptically transfer a culture of Acremonium pilosum from a stock slant to a fresh Potato Dextrose Agar (PDA) plate.

  • Incubate the plate at 28°C until sufficient mycelial growth is observed.

  • Prepare a spore suspension or use mycelial plugs for inoculation of the fermentation medium.

2. Solid-State Fermentation:

  • Prepare the fermentation medium consisting of 80g of rice and 120ml of distilled water, supplemented with 0.3% peptone in a 500ml Erlenmeyer flask.

  • Autoclave the medium to ensure sterility.

  • Inoculate the sterilized medium with the prepared Acremonium pilosum culture.

  • Incubate the flask under static conditions at 28°C for 40-50 days.

II. Extraction of Crude Fusidic Acid

The extraction process is designed to efficiently recover fusidic acid from the fungal biomass and fermentation medium. A common and effective method is solvent extraction using ethyl acetate (B1210297).

Experimental Protocol: Solvent Extraction

1. Preparation of Fungal Material:

  • Following the fermentation period, harvest the entire content of the Erlenmeyer flask (fungal biomass and rice medium).

  • Homogenize the fungal material to increase the surface area for extraction.

2. Extraction with Ethyl Acetate:

  • Submerge the homogenized fungal material in ethyl acetate.

  • Agitate the mixture for a sufficient period to ensure thorough extraction of fusidic acid into the organic solvent.

  • Perform the extraction multiple times (e.g., three times) with fresh solvent to maximize the yield.

  • Combine the ethyl acetate extracts.

3. Concentration of the Crude Extract:

  • Filter the combined ethyl acetate extracts to remove solid fungal debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of Fusidic Acid

A multi-step purification process is necessary to achieve high-purity fusidic acid suitable for research and pharmaceutical applications. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

Experimental Protocol: Purification

1. Silica (B1680970) Gel Column Chromatography (Initial Purification):

  • Prepare a silica gel column (e.g., 200-300 mesh silica gel).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., the initial mobile phase).

  • Load the dissolved extract onto the silica gel column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 v/v).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the crude fusidic acid, which typically elute in the range of 2:1 to 1:2 petroleum ether:ethyl acetate.[1]

  • Evaporate the solvent from the combined fractions to obtain the partially purified fusidic acid.

2. Preparative HPLC (Final Purification):

  • Dissolve the partially purified fusidic acid in a suitable solvent.

  • Purify the compound using a preparative HPLC system.

  • A common mobile phase for this purification is a mixture of methanol (B129727) and water.[1]

  • Collect the peak corresponding to fusidic acid.

  • Evaporate the solvent to obtain the pure fusidic acid.

Alternative Final Purification: Recrystallization

  • An alternative to preparative HPLC is recrystallization, which can yield a product with a purity of >98.5%.[2]

IV. Quantitative Data

The following tables summarize the expected yield and purity at different stages of the extraction and purification process. These values are compiled from various sources and represent typical outcomes.

Table 2: Yield and Purity at Key Purification Stages

Purification StepParameterReported ValueReference
FermentationConversion Rate~50%Patent CN101818186A
Precipitation (alternative initial step)Yield of Fusidic Acid bound to mycelium>99.5%Patent ES2204331B1
RecrystallizationFinal Product Purity>98.5%Patent ES2204331B1
RecrystallizationFinal Product Purity>99.8%Patent CN101792476A
HPLC AnalysisRecovery Rate99.0% - 102.9%MURAL - Maynooth University Research Archive Library

V. Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the biosynthetic pathway of fusidic acid.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification strain Fungal Strain (e.g., Acremonium pilosum) culture Solid-State Fermentation strain->culture harvest Harvesting and Homogenization culture->harvest 40-50 days extraction Ethyl Acetate Extraction harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom Crude Extract prep_hplc Preparative HPLC column_chrom->prep_hplc pure_product Pure Fusidic Acid prep_hplc->pure_product

General workflow for this compound (Fusidic Acid) extraction and purification.

biosynthetic_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene 2,3-Oxidosqualene mevalonate->squalene cyclization Cyclization (Oxidosqualene Cyclase) squalene->cyclization modifications Oxidative Modifications (P450s) cyclization->modifications fusidic_acid Fusidic Acid modifications->fusidic_acid

Simplified biosynthetic pathway of Fusidic Acid.

References

Application Notes and Protocols for the Quantitative Analysis of Fusidic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid, also known as Fusigen, is a bacteriostatic antibiotic primarily utilized in the management of skin infections.[1] The accurate and precise quantification of Fusidic acid in diverse pharmaceutical dosage forms, including creams, ointments, and eye drops, is paramount for ensuring quality control and conducting stability testing within the pharmaceutical industry.[1] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a prevalent analytical technique for this purpose, valued for its high specificity, sensitivity, and efficiency.[1] This document provides comprehensive application notes and detailed protocols for the validated RP-HPLC methods for the determination of Fusidic acid.

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data from various validated HPLC methods for the analysis of Fusidic Acid.

Table 1: Chromatographic Conditions

ParameterMethod 1 (for Cream)Method 2 (for Eye Drops)Method 3 (for Nanoemulsion Gel)
Mobile Phase Methanol: 0.05M Orthophosphoric acid: Acetonitrile (B52724) (10:40:50 v/v/v)[2]Methanol: Ortho-phosphoric acid: AcetonitrileAcetonitrile: Water with 0.001 M Acetic Acid (80:20 v/v)[3]
Column ODS C18 (150mm x 4.6mm, 5µm)[2]Inertsil ODS (150mm x 4.6mm, 3.5µm)Agilent ZORBAX SB-C18 (250mm x 4.6mm, 5µm)[3]
Flow Rate 2.0 mL/min[2]1.5 mL/min1.0 mL/min[3]
Detection Wavelength 235 nm[2]235 nm235 nm[3]
Injection Volume 20 µL[2]Not SpecifiedNot Specified
Column Temperature AmbientNot Specified25°C[3]
Retention Time Not Specified~19.5 minNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1 (for Cream)[2]Method 2 (for Eye Drops)Method 3 (for Nanoemulsion Gel)[4][5]
Linearity Range 80% - 120% of target concentrationNot Specified12.5 - 400 µg/mL
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified
Accuracy (% Recovery) 100.52%Not SpecifiedNot Specified
Precision (%RSD) < 2%< 2.0% for system suitabilityNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified1.33 µg/mL
Limit of Quantitation (LOQ) Not SpecifiedNot Specified4.04 µg/mL

Experimental Protocols

Below are detailed protocols for the quantitative analysis of Fusidic Acid in different pharmaceutical formulations using RP-HPLC.

Protocol 1: Analysis of Fusidic Acid in Cream Formulation[2]

1. Materials and Reagents:

  • Fusidic Acid Reference Standard

  • Methanol (HPLC Grade)

  • Orthophosphoric acid

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Cream formulation containing Fusidic Acid

2. Instrumentation:

  • HPLC system with a UV detector

  • ODS C18 column (150mm x 4.6mm, 5µm)

  • Sonicator

  • Magnetic stirrer

  • 0.45 µm membrane filters

3. Preparation of Mobile Phase:

  • Prepare a 0.05M solution of orthophosphoric acid in water.

  • Mix methanol, 0.05M orthophosphoric acid, and acetonitrile in the ratio of 10:40:50 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[2]

4. Preparation of Standard Solution:

  • Accurately weigh about 50 mg of Fusidic Acid reference standard and transfer it to a 100 mL volumetric flask.

  • Add the mobile phase to dissolve the standard and make up the volume to the mark.

  • Heat the solution on a water bath for about 10 minutes to ensure complete dissolution.[2]

  • Filter the solution through a 0.45 µm filter.[2]

5. Preparation of Sample Solution:

  • Accurately weigh 2.5 g of the cream formulation and transfer it to a 100 mL volumetric flask.[2]

  • Add 25 mL of the mobile phase and stir for 10 minutes using a magnetic stirrer.[2]

  • Dilute to the mark with the mobile phase.[2]

  • Heat the solution on a water bath for about 10 minutes to dissolve the drug.[2]

  • Filter the solution through a 0.45 µm filter.[2]

6. Chromatographic Conditions:

  • Column: ODS C18 (150mm x 4.6mm, 5µm)[2]

  • Mobile Phase: Methanol: 0.05M Orthophosphoric acid: Acetonitrile (10:40:50 v/v/v)[2]

  • Flow Rate: 2.0 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detection Wavelength: 235 nm[2]

  • Column Temperature: Ambient

7. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (%RSD) of the peak areas should not be more than 2.0%.[2]

8. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Record the peak areas and calculate the concentration of Fusidic Acid in the sample.

Protocol 2: Analysis of Fusidic Acid in Viscous Eye Drops[3]

1. Materials and Reagents:

  • Fusidic Acid Reference Standard

  • Methanol (HPLC Grade)

  • Ortho-phosphoric acid

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Viscous eye drop formulation containing Fusidic Acid

2. Instrumentation:

  • HPLC system with a UV detector (Photo Diode Array detection)

  • Inertsil ODS column (150mm x 4.6mm, 3.5µm)

  • Sonicator

  • Centrifuge

3. Preparation of Mobile Phase:

  • Prepare a mixture of Methanol, Ortho-phosphoric acid, and Acetonitrile. The exact ratio for the final mobile phase is not explicitly stated in a single preparation, but a mixture of 10:40:50 (v/v/v) of Methanol, 5 g/L Ortho-phosphoric acid, and Acetonitrile is mentioned for one of the mobile phases.

  • Mix well and sonicate to degas.

4. Preparation of Standard Solution:

  • Accurately weigh about 80 mg of Fusidic Acid standard and transfer it to a 100 mL volumetric flask.

  • Add 60 mL of the solvent mixture (mobile phase), sonicate to dissolve, and then dilute to the mark. This results in a concentration of 800 ppm.

5. Preparation of Sample Solution:

  • Accurately weigh 2000 mg of the sample (equivalent to 20 mg of Fusidic acid) and transfer it to a 25 mL volumetric flask.

  • Add 15 mL of the solvent mixture and sonicate for 60 minutes.

  • Dilute to the mark with the solvent mixture.

  • Centrifuge the sample at 3000 rpm for 5 minutes and then filter through a 0.45µ Nylon membrane syringe filter. This results in a concentration of 800 ppm.

6. Chromatographic Conditions:

  • Column: Inertsil ODS (150mm x 4.6mm, 3.5µm)

  • Mobile Phase: Mixture of Methanol, Ortho-phosphoric acid, and Acetonitrile

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 235 nm

  • Column Temperature: Not Specified

7. System Suitability:

  • Inject the standard solution six times.

  • The %RSD for peak areas should not be more than 2.0%.

  • The tailing factor for the Fusidic Acid peak should not be more than 1.5.

  • The theoretical plates for the Fusidic Acid peak should not be less than 2000.

8. Analysis:

  • Separately inject equal volumes of the blank, standard solution (six replicates), and sample solution (in duplicate).

  • Record the peak areas and calculate the concentration of Fusidic Acid in the sample.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection StandardSol Standard Solution Preparation StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Separation Chromatographic Separation (Column) Injection->Separation Pump Detection Detection (UV) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of Fusidic Acid.

Sample Preparation Logic

Sample_Prep_Logic Start Start: Pharmaceutical Formulation (Cream, Eye Drops, etc.) Weighing Accurate Weighing of Sample Start->Weighing Dissolution Dissolution in Appropriate Solvent (e.g., Mobile Phase) Weighing->Dissolution Sonication Sonication (to aid dissolution) Dissolution->Sonication Dilution Dilution to Final Concentration Sonication->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration End Ready for HPLC Injection Filtration->End

Caption: Logical flow of the sample preparation process for Fusidic Acid analysis.

References

Mass Spectrometry Analysis of Fusigen and its Iron Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusigen, a cyclic hydroxamate siderophore, plays a critical role in iron acquisition for various fungal species. Its high affinity and specificity for ferric iron (Fe³⁺) make it a molecule of significant interest in microbiology, medicine, and drug development. In medicine, it is being explored for its potential as a drug delivery agent, leveraging the targeted iron uptake pathways of pathogenic fungi. Understanding the structure and behavior of this compound and its iron complex is paramount for these applications. Mass spectrometry is a powerful analytical technique for the characterization and quantification of this compound and its iron-bound form. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its ferric complex.

Quantitative Data Summary

The accurate mass and molecular formula are fundamental for the identification and characterization of this compound and its iron complex in mass spectrometry analysis.

CompoundMolecular FormulaExact Mass (Da)Common Adducts (m/z)
This compound (apo-form)C₃₃H₅₄N₆O₁₂726.3854[M+H]⁺: 727.3927
Ferric this compound ComplexC₃₃H₅₁FeN₆O₁₂779.2914[M+H]⁺: 780.2987

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol outlines the extraction of this compound from a fungal liquid culture for mass spectrometry analysis.

Materials:

  • Fungal culture broth

  • Amberlite XAD-4 or similar solid-phase extraction (SPE) resin

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.22 µm syringe filters

Protocol:

  • Culture Filtration: Centrifuge the fungal culture at 5,000 x g for 15 minutes to pellet the mycelia. Carefully decant and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Pass the supernatant through a pre-conditioned Amberlite XAD-4 column.

    • Wash the column with two column volumes of water to remove salts and polar impurities.

    • Elute the bound siderophores with three column volumes of methanol.

  • Solvent Evaporation: Evaporate the methanol eluate to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of 50% acetonitrile in water with 0.1% formic acid.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis Protocol

This protocol provides a general method for the separation and detection of this compound and its iron complex using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Scan Range (Full Scan): m/z 100-1200

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Fragmentation Patterns

Understanding the fragmentation patterns of this compound and its iron complex is crucial for their structural elucidation and confident identification.

Ferric this compound Complex

The fragmentation of the ferric this compound complex in MS/MS experiments typically involves the neutral loss of the iron atom and subsequent fragmentation of the apo-fusigen molecule. The primary fragmentation pathways involve the cleavage of the ester and amide bonds within the cyclic structure.

Table of Expected Fragment Ions for Ferric this compound ([M+H]⁺ = 780.3)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
780.3727.4[Fe(III)-3H]
727.4509.3C₉H₁₆N₂O₅
727.4491.3C₉H₁₈N₂O₅
727.4219.1C₂₄H₃₈N₄O₇

Note: The fragmentation of siderophores can be complex, and the observed fragments may vary depending on the instrument and collision energy.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Iron Uptake Pathway

The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated by iron availability. Once secreted, the ferric-fusigen complex is recognized by specific transporters on the fungal cell surface for internalization.

Fusigen_Pathway cluster_biosynthesis This compound Biosynthesis (Cytoplasm) cluster_transport Iron Uptake Ornithine L-Ornithine Hydroxylation Hydroxylation (Ornithine-N-oxygenase - SidA) Ornithine->Hydroxylation Acylation Acylation Hydroxylation->Acylation Cyclization Cyclization & Esterification (NRPS-independent synthetase) Acylation->Cyclization Fusigen_apo Apo-Fusigen Cyclization->Fusigen_apo Secretion Secretion Fusigen_apo->Secretion Extracellular Complexation Complexation Extracellular->Complexation Secretion->Extracellular Fe3 Fe³⁺ (extracellular) Fe3->Complexation Ferric_this compound Ferric-Fusigen Complexation->Ferric_this compound Transporter Siderophore-Iron Transporter (SIT family) Ferric_this compound->Transporter Internalization Internalization Transporter->Internalization Fe_release Iron Release (Reduction/Hydrolysis) Internalization->Fe_release Fe2 Fe²⁺ (intracellular) Fe_release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Biosynthesis of apo-fusigen and subsequent iron uptake pathway.

Mass Spectrometry Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a fungal culture to data analysis.

MS_Workflow Culture Fungal Culture Extraction Solid-Phase Extraction (SPE) Culture->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LCMS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Identification Compound Identification (Accurate Mass & Fragmentation) Data_Analysis->Identification Quantification Quantification (Peak Area Integration) Data_Analysis->Quantification

Caption: General workflow for mass spectrometry analysis of this compound.

Detecting Fusigen Production with the Chrome Azurol S (CAS) Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusigen is a cyclic hydroxamate siderophore produced by various fungi, including species of Aspergillus and Penicillium. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment, a critical process for their growth and virulence. The detection and quantification of this compound production can be pivotal in understanding microbial iron acquisition, developing antifungal strategies, and exploring potential biotechnological applications. The Chrome Azurol S (CAS) assay is a widely adopted, universal colorimetric method for detecting and quantifying siderophore production, including this compound.[1][2][3][4] This document provides detailed application notes and protocols for the use of the CAS assay in detecting this compound production.

Principle of the CAS Assay

The CAS assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[4] In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA), to form a stable, blue-colored ternary complex.[1][4][5] When a sample containing a siderophore, such as this compound, is introduced, the siderophore, having a higher affinity for iron, sequesters the Fe³⁺ from the CAS-dye complex. This removal of iron causes the dye to be released, resulting in a color change from blue to orange or yellow.[1][4][5] The intensity of this color change is proportional to the amount of siderophore present in the sample and can be measured spectrophotometrically for quantification.

Application Notes

  • Universality and Specificity: The CAS assay is a universal method capable of detecting a wide range of siderophores, irrespective of their chemical structure (hydroxamates, catecholates, and carboxylates).[1][5] While this makes it an excellent screening tool, it is not specific for this compound. Positive results indicate the presence of siderophores, and further analytical techniques like HPLC or mass spectrometry are required for the specific identification and quantification of this compound.

  • Qualitative vs. Quantitative Analysis: The CAS assay can be adapted for both qualitative and quantitative assessments. The CAS agar (B569324) plate assay provides a qualitative or semi-quantitative measure of siderophore production by observing the formation of an orange halo around a microbial colony.[5] The liquid CAS assay, on the other hand, allows for the precise quantification of siderophore concentration in culture supernatants.[5]

  • Sensitivity and Interferences: The CAS assay is highly sensitive.[6] However, certain compounds other than siderophores that can chelate iron may interfere with the assay, leading to false-positive results. It is also important to note that the composition of the growth medium can affect the assay's performance.[6] For instance, high concentrations of phosphates can interfere with the assay.[7]

  • Modifications for Fungi: The original CAS agar formulation can be toxic to some fungi due to the presence of HDTMA.[2][8] Modified versions of the assay, such as the overlay CAS (O-CAS) assay or split-plate methods, have been developed to mitigate this toxicity and are recommended for fungal cultures.[2][8]

Experimental Protocols

Qualitative Detection of this compound Production: CAS Agar Plate Assay

This protocol is used to screen for this compound-producing fungi by observing a color change on an agar plate.

Materials:

  • CAS Assay Stock Solution (see preparation below)

  • Growth medium appropriate for the fungus (e.g., Potato Dextrose Agar - PDA)

  • Petri dishes

  • Fungal culture

Protocol:

  • Prepare CAS Agar: Autoclave the desired fungal growth medium (e.g., PDA). Separately, prepare and autoclave the CAS assay stock solution.

  • Cool both solutions to approximately 50°C in a water bath.

  • Aseptically mix the CAS assay stock solution with the molten agar medium in a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar medium).[9]

  • Gently swirl to ensure thorough mixing and pour the plates.

  • Allow the plates to solidify. The resulting agar should be blue.

  • Inoculation: Inoculate the center of the CAS agar plates with the fungal isolate to be tested.

  • Incubation: Incubate the plates under conditions optimal for the growth of the fungus.

  • Observation: Observe the plates daily for the formation of an orange, yellow, or purple halo around the fungal colony against the blue background. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.[10]

Quantitative Determination of this compound Production: Liquid CAS Assay

This protocol quantifies the concentration of siderophores in a liquid culture supernatant.

Materials:

  • CAS Assay Solution (see preparation below)

  • Culture supernatant from a liquid fungal culture grown under iron-limiting conditions

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Fungal Culture: Inoculate the fungus in a suitable liquid medium with low iron content to induce siderophore production. Incubate under optimal growth conditions.

  • Collect Supernatant: After incubation, centrifuge the culture to pellet the fungal biomass. Collect the cell-free supernatant.

  • Assay: In a 96-well microtiter plate, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.[11]

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to a few hours), protected from light.

  • Measurement: Measure the absorbance of the mixture at 630 nm using a spectrophotometer or microplate reader.[4] A decrease in absorbance compared to a reference (uninoculated medium mixed with CAS solution) indicates siderophore activity.

  • Quantification: The amount of siderophore is typically expressed as percent siderophore units or can be quantified by creating a standard curve with a known siderophore like deferoxamine (B1203445) mesylate (DFOM).[12] The percentage of siderophore units is calculated using the following formula:

    % Siderophore Units = [(Ar - As) / Ar] * 100

    Where:

    • Ar = Absorbance of the reference (medium + CAS solution)

    • As = Absorbance of the sample (supernatant + CAS solution)

Preparation of CAS Assay Stock Solution

Components:

  • Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Solution 2 (Iron Solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

Procedure:

  • Slowly add Solution 2 to Solution 1 while stirring.

  • Slowly add the resulting mixture to Solution 3 while stirring vigorously.

  • The final solution will be dark blue. Autoclave and store in a dark bottle at 4°C.

Data Presentation

The quantitative data obtained from the liquid CAS assay can be summarized in tables to compare this compound (siderophore) production under different experimental conditions.

Table 1: Siderophore Production by Various Fungi Measured by Liquid CAS Assay

Fungal SpeciesCulture ConditionsSiderophore Concentration (µM DFOM equivalents)Reference
Aspergillus nigerIron-deficient medium75% siderophore units[5]
Aspergillus parasiticusIron-deficient medium70% siderophore units[5]
Penicillium chrysogenumHeavy metal contaminated soil25.8% siderophore units[12]
Aspergillus nigerHeavy metal contaminated soil18.2% siderophore units[12]
Cunninghamella elegans (marine)Not specified1987.5 µg/ml[11]
Cunninghamella elegans (terrestrial)Not specified1248.75 µg/ml[11]

Table 2: Effect of Iron Concentration on Siderophore Production by Aspergillus species

Fungal SpeciesIron Concentration (µM)Siderophore Production (% units)Reference
Aspergillus niger080[5]
Aspergillus niger20Detected[5]
Aspergillus parasiticus074[5]
Aspergillus parasiticus20Not detected[5]

Visualizations

Signaling Pathway for Siderophore Production in Aspergillus

The production of siderophores, including this compound, in Aspergillus species is tightly regulated in response to iron availability. The regulation primarily involves a negative feedback loop controlled by two key transcription factors: SreA and HapX.

siderophore_regulation cluster_iron_status Cellular Iron Status cluster_regulation Transcriptional Regulation cluster_biosynthesis Siderophore Biosynthesis High_Iron High Iron SreA SreA (GATA factor) High_Iron->SreA Activates Low_Iron Low Iron HapX HapX (bZIP factor) Low_Iron->HapX Activates SreA->HapX Represses Siderophore_Genes Siderophore Biosynthesis Genes (e.g., sidA) SreA->Siderophore_Genes Represses HapX->SreA Represses HapX->Siderophore_Genes Activates This compound This compound Production Siderophore_Genes->this compound

Caption: Regulation of siderophore biosynthesis in Aspergillus by iron.

Experimental Workflow for Qualitative CAS Assay

The following diagram illustrates the workflow for the qualitative detection of siderophore production using the CAS agar plate method.

qualitative_cas_workflow A Prepare CAS Agar Medium B Pour Plates A->B C Inoculate with Fungal Culture B->C D Incubate C->D E Observe for Orange Halo D->E F Measure Halo Diameter E->F

Caption: Workflow for the qualitative CAS agar plate assay.

Experimental Workflow for Quantitative CAS Assay

The following diagram outlines the steps for the quantitative measurement of siderophore concentration using the liquid CAS assay.

quantitative_cas_workflow A Grow Fungal Culture in Low-Iron Liquid Medium B Centrifuge and Collect Supernatant A->B C Mix Supernatant with CAS Assay Solution B->C D Incubate C->D E Measure Absorbance at 630 nm D->E F Calculate Siderophore Concentration E->F

Caption: Workflow for the quantitative liquid CAS assay.

References

Application Notes and Protocols for Studying Fungal Iron Transport Using Fusigen Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fusigen, a class of hydroxamate siderophores, for investigating iron acquisition mechanisms in fungi. Understanding how fungi scavenge for iron, an essential nutrient, is critical for developing novel antifungal therapies and comprehending fungal pathogenesis.

Introduction to this compound and Fungal Iron Uptake

Iron is a critical yet often scarce nutrient for fungi in their natural environments and within hosts. To overcome this limitation, many fungal species have evolved sophisticated high-affinity iron uptake systems. One of the primary strategies is the secretion of low molecular weight iron chelators called siderophores.[1][2][3] this compound, in the context of this document, refers to the fusarinine (B1175079) class of siderophores, particularly fusarinine C (FSC) and its cyclic derivative, triacetylfusarinine C (TAFC), which are produced by various fungal genera, most notably Fusarium and Aspergillus.[4][5]

Fungi employ two main strategies for high-affinity iron acquisition:

  • Siderophore-Mediated Iron Uptake: Fungi synthesize and secrete siderophores like TAFC, which have an extremely high affinity for ferric iron (Fe³⁺).[2][4] Once the siderophore-iron complex (ferri-siderophore) is formed, it is recognized by specific transporters on the fungal cell surface and internalized.[4][6] Inside the cell, iron is released from the siderophore for metabolic use.

  • Reductive Iron Assimilation (RIA): This system involves the reduction of extracellular Fe³⁺ to the more soluble ferrous form (Fe²⁺) by cell surface reductases.[4][6] The resulting Fe²⁺ is then transported into the cell by a complex of a ferroxidase and an iron permease.[5]

The biosynthesis of siderophores is a complex process often carried out by non-ribosomal peptide synthetases (NRPSs).[1] In Fusarium graminearum, the NPS6 gene is responsible for the biosynthesis of the extracellular siderophore TAFC, while the NPS2 gene is involved in the production of the intracellular siderophore ferricrocin.[1] Deletion of these genes has been shown to impact fungal virulence, sensitivity to iron starvation, and oxidative stress, highlighting the importance of siderophore-mediated iron uptake in fungal survival and pathogenicity.[1][2]

Quantitative Data on Fungal Siderophore Production and Iron Uptake

The following table summarizes key quantitative data related to siderophore production and iron uptake in fungi. This data is essential for designing and interpreting experiments aimed at understanding these processes.

ParameterOrganism(s)Value/ObservationSignificance
Siderophore TypeFusarium spp., Aspergillus spp.Fusarinine C (FSC), Triacetylfusarinine C (TAFC) (extracellular); Ferricrocin (intracellular)Key iron chelators for uptake and storage.[1][4]
Iron Uptake by SporesCladosporium cladosporioides347.7 ppmDemonstrates high capacity for iron bioaccumulation.[7]
Iron Uptake by SporesAspergillus niger170 ppmSignificant iron bioaccumulation capability.[7]
Iron Uptake by SporesPenicillium citrinum106.43 ppmModerate iron bioaccumulation.[7]
Gene Deletion Phenotype (Δnps6)Fusarium graminearumReduced virulence, sensitivity to iron starvation and oxidative stress.Demonstrates the critical role of extracellular siderophores in pathogenesis and stress response.[1]
Gene Deletion Phenotype (Δnps2)Fusarium graminearumImpaired sexual development.Highlights the importance of intracellular siderophores in fungal development.[1]
Gene Deletion Phenotype (Δnps1, Δnps2, Δnps6)Fusarium graminearumMore severe impairment in sexual and pathogenic development, and increased sensitivity to oxidative and iron-depletion stress compared to double mutants.Indicates that different siderophores have overlapping but also distinct functions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific fungal species and research questions.

Protocol 1: Detection and Quantification of Siderophore Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange/yellow.[8][9][10]

Materials:

  • Fungal culture of interest

  • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

  • CAS assay solution (see preparation below)

  • Sterile petri dishes, scalpels, and other standard microbiology lab equipment

CAS Assay Solution Preparation (per liter):

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Solution 3 (FeCl₃): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Slowly add Solution 1 to Solution 2 while stirring.

  • Slowly add Solution 3 to the mixture while stirring.

  • Autoclave the final blue solution and store it in the dark.

Procedure:

  • Prepare PDA plates and allow them to solidify.

  • Inoculate the center of the PDA plates with the fungal strain of interest.

  • Incubate the plates at the optimal growth temperature for the fungus until visible growth is observed.

  • Using a sterile scalpel, carefully remove a plug of agar with the fungal colony.

  • In a fresh petri dish, pour a base layer of CAS agar (PDA mixed with CAS solution at a 9:1 ratio).

  • Once the CAS agar has solidified, place the fungal agar plug (mycelium side down) onto the center of the plate.

  • Incubate the plates and observe for a color change in the CAS agar around the fungal plug from blue to orange/yellow. The diameter of the halo is indicative of the amount of siderophore produced.

For a less toxic alternative for fungi, HDTMA can be replaced with N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[8][9]

Protocol 2: Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

This protocol measures the direct uptake of iron by fungal cells, either from an iron salt or a siderophore-iron complex.

Materials:

  • Fungal culture grown in iron-depleted medium

  • ⁵⁵FeCl₃

  • Purified this compound (TAFC)

  • Scintillation counter and scintillation fluid

  • Filtration apparatus with glass fiber filters

Procedure:

  • Grow the fungal culture in an iron-depleted medium to induce the high-affinity iron uptake systems.

  • Harvest the fungal mycelium by filtration and wash with sterile, iron-free water.

  • Resuspend the mycelium in an iron-free buffer to a known cell density.

  • Prepare the ⁵⁵Fe-TAFC complex by mixing ⁵⁵FeCl₃ with an excess of TAFC.

  • Initiate the uptake assay by adding a known concentration of ⁵⁵FeCl₃ or ⁵⁵Fe-TAFC to the fungal suspension.

  • Incubate the mixture at the optimal growth temperature with shaking.

  • At various time points, take aliquots of the suspension and rapidly filter them through glass fiber filters to separate the cells from the medium.

  • Wash the filters with an ice-cold solution containing a non-radioactive iron salt to remove non-specifically bound ⁵⁵Fe.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the rate of iron uptake based on the amount of radioactivity accumulated in the cells over time.

Visualizing Fungal Iron Transport Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Fusigen_Iron_Transport cluster_extracellular Extracellular Environment cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Fe3 Fe³⁺ (Insoluble) Fe_Fusigen_complex Fe³⁺-Fusigen Complex Fe3->Fe_Fusigen_complex Chelation Fusigen_secreted This compound (TAFC) (Secreted) Fusigen_secreted->Fe_Fusigen_complex Transporter Siderophore Transporter Fe_Fusigen_complex->Transporter Binding Fe_Fusigen_internal Fe³⁺-Fusigen Transporter->Fe_Fusigen_internal Internalization Fe2_internal Fe²⁺ (Usable) Fe_Fusigen_internal->Fe2_internal Iron Release (Reduction) Metabolism Metabolic Processes Fe2_internal->Metabolism Storage Iron Storage (e.g., Ferricrocin) Fe2_internal->Storage Biosynthesis This compound Biosynthesis (NPS6-dependent) Biosynthesis->Fusigen_secreted Secretion

Caption: this compound-mediated iron transport pathway in fungi.

Experimental_Workflow cluster_preparation Preparation cluster_assays Experimental Assays cluster_siderophore Siderophore Production cluster_uptake Iron Uptake cluster_analysis Data Analysis and Interpretation Culture 1. Culture Fungus in Iron-Depleted Medium Harvest 2. Harvest and Wash Mycelia Culture->Harvest CAS_Assay 3a. CAS Assay for Siderophore Detection Harvest->CAS_Assay Radiolabel 3b. Prepare ⁵⁵Fe-Siderophore Complex Harvest->Radiolabel Quantification 4a. Quantify Halo Diameter CAS_Assay->Quantification Analyze_Data 6. Analyze Quantitative Data Quantification->Analyze_Data Uptake_Assay 4b. Perform Timed Uptake Assay Radiolabel->Uptake_Assay Measure_Radioactivity 5b. Measure Radioactivity in Cells Uptake_Assay->Measure_Radioactivity Measure_Radioactivity->Analyze_Data Conclusion 7. Correlate Siderophore Production with Iron Uptake and Virulence Analyze_Data->Conclusion

Caption: Experimental workflow for studying this compound-mediated iron transport.

References

Application Notes and Protocols: Ferrous Ion Chelating Assay for Fusigen Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to scavenge for ferric iron. Fusigen, a hydroxamate-type siderophore, is a potent iron chelator produced by various fungi. The ability to quantify the iron-chelating activity of this compound is crucial for understanding its biological function, screening for novel antimicrobial agents that target iron acquisition, and developing therapeutic chelators for iron overload disorders. The ferrous ion chelating assay provides a reliable and straightforward method to determine the efficacy of this compound in binding to ferrous ions (Fe²⁺).

Principle of the Assay

The ferrous ion chelating assay is a colorimetric method based on the competition between the test compound (this compound) and a chromogenic indicator, ferrozine (B1204870), for the binding of ferrous ions. In the absence of a chelating agent, ferrous ions react with ferrozine to form a stable, magenta-colored complex that absorbs strongly at 562 nm. When an iron-chelating agent like this compound is present, it will bind to the ferrous ions, preventing them from reacting with ferrozine. This results in a decrease in the formation of the ferrozine-Fe²⁺ complex and a subsequent reduction in absorbance at 562 nm. The degree of color inhibition is directly proportional to the chelating activity of the test compound.

Materials and Reagents

  • This compound

  • Deferoxamine (DFO) mesylate salt (Positive Control)

  • Ferrous chloride (FeCl₂) or Ferrous sulfate (B86663) (FeSO₄)

  • Ferrozine

  • Methanol (B129727) (or appropriate buffer, e.g., HEPES)

  • Water (deionized or distilled)

  • 96-well microplate

  • Microplate reader

  • Pipettes and tips

Experimental Protocol

1. Preparation of Reagents

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of deionized water. This compound is highly soluble in water.[1] Prepare fresh daily.

  • Deferoxamine (DFO) Stock Solution (1 mg/mL): Dissolve 1 mg of DFO mesylate salt in 1 mL of deionized water. DFO serves as a positive control.

  • Ferrous Chloride Solution (2 mM): Dissolve 3.99 mg of FeCl₂·4H₂O in 10 mL of deionized water. Prepare fresh.

  • Ferrozine Solution (5 mM): Dissolve 2.36 mg of ferrozine in 1 mL of methanol or deionized water. Prepare fresh and protect from light.

2. Assay Procedure in a 96-Well Plate

  • Prepare Sample Dilutions:

    • Create a series of dilutions of the this compound stock solution and the DFO stock solution in deionized water. A typical concentration range to test would be from 10 to 500 µg/mL.

  • Set up the Assay Plate:

    • Blank: 150 µL of methanol/water (depending on the solvent used for ferrozine) without ferrozine or sample.

    • Control (Maximum Absorbance): 100 µL of methanol/water, 50 µL of 2 mM ferrous chloride.

    • Sample Wells: 100 µL of each this compound or DFO dilution.

    • Sample Blank: 100 µL of the highest concentration of this compound/DFO and 50 µL of methanol/water (no ferrous chloride).

  • Reaction Incubation:

    • To the control and sample wells, add 50 µL of 2 mM ferrous chloride solution.

    • Mix gently and incubate at room temperature for 5 minutes.

  • Color Development:

    • Add 50 µL of 5 mM ferrozine solution to all wells except the blank and sample blank.

    • Mix gently and incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement:

    • Measure the absorbance of all wells at 562 nm using a microplate reader.

Data Analysis

The ferrous ion chelating activity is calculated as the percentage of inhibition of ferrozine-Fe²⁺ complex formation using the following formula:

Chelating Activity (%) = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control (ferrous chloride and ferrozine without the sample).

  • A_sample is the absorbance of the sample (with this compound or DFO).

The IC₅₀ value, the concentration of the chelator that inhibits 50% of ferrozine-Fe²⁺ complex formation, can be determined by plotting the percentage of chelating activity against the logarithm of the sample concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Ferrous Ion Chelating Activity of this compound and Deferoxamine (DFO)

Concentration (µg/mL)This compound % Chelation (Mean ± SD)DFO % Chelation (Mean ± SD)
1015.2 ± 1.825.5 ± 2.1
5048.7 ± 3.560.1 ± 4.2
10075.3 ± 4.185.4 ± 3.8
25092.1 ± 2.995.8 ± 2.5
50096.5 ± 1.598.2 ± 1.1

Table 2: IC₅₀ Values for Ferrous Ion Chelation

CompoundIC₅₀ (µg/mL)
This compound~ 55
Deferoxamine (DFO)~ 30

Note: The data presented in these tables are representative and may vary depending on experimental conditions.

Experimental Workflow and Signaling Pathways

Ferrous_Ion_Chelating_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Fusigen_Stock This compound Stock (1 mg/mL in H₂O) Dilutions Prepare Serial Dilutions of this compound and DFO Fusigen_Stock->Dilutions DFO_Stock DFO Stock (1 mg/mL in H₂O) DFO_Stock->Dilutions FeCl2 FeCl₂ Solution (2 mM) Add_FeCl2 Add FeCl₂ Incubate 5 min FeCl2->Add_FeCl2 Ferrozine Ferrozine Solution (5 mM) Add_Ferrozine Add Ferrozine Incubate 10 min Ferrozine->Add_Ferrozine Plate_Setup Add Samples/Controls to 96-well Plate Dilutions->Plate_Setup Plate_Setup->Add_FeCl2 Add_FeCl2->Add_Ferrozine Read_Absorbance Measure Absorbance at 562 nm Add_Ferrozine->Read_Absorbance Calculate_Chelation Calculate % Chelating Activity Read_Absorbance->Calculate_Chelation Determine_IC50 Determine IC₅₀ Value Calculate_Chelation->Determine_IC50 Assay_Principle cluster_no_chelator Without Chelator cluster_with_chelator With this compound Fe2_1 Fe²⁺ Complex_1 Magenta Complex (Absorbance at 562 nm) Fe2_1->Complex_1 + Ferrozine_1 Ferrozine Ferrozine_1->Complex_1 Fe2_2 Fe²⁺ Fusigen_Fe_Complex This compound-Fe²⁺ Complex (Colorless) Fe2_2->Fusigen_Fe_Complex + This compound This compound This compound->Fusigen_Fe_Complex Ferrozine_2 Ferrozine No_Reaction Reduced Magenta Complex (Lower Absorbance) Ferrozine_2->No_Reaction Fusigen_Fe_Complex->No_Reaction prevents reaction with

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Fusigen using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antioxidant activity of Fusigen, a siderophore with known reactive oxygen species (ROS) and nitric oxide (NO) suppressing capabilities, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[1] These assays are fundamental in the screening of natural products for potential therapeutic applications related to oxidative stress.

DPPH Radical Scavenging Activity Assay

Principle

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[2][3] DPPH is a stable free radical with a deep violet color.[2] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine.[3][4] This reduction leads to a color change from violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[2][5] The degree of discoloration is directly proportional to the antioxidant activity of the sample.[2]

Experimental Protocol

This protocol is designed for a 96-well microplate format, but can be adapted for cuvettes.

1.2.1. Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound sample

  • Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

1.2.2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve the desired concentration. Store in a dark, airtight container at 4°C. The solution should be freshly prepared.

  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a stock solution of the chosen positive control (e.g., Ascorbic acid) and create a series of dilutions in the same manner as the this compound sample.

1.2.3. Assay Procedure

  • Add a specific volume of the this compound sample dilutions or positive control dilutions to the wells of the 96-well microplate.

  • Add the DPPH working solution to each well.

  • As a blank, use the solvent (e.g., methanol) instead of the sample.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]

Data Presentation and Calculations

The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging.

Calculation of DPPH Radical Scavenging Activity (%) :

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

The results can also be expressed as the IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals. This is determined by plotting the scavenging percentage against the sample concentrations.

Table 1: Summary of DPPH Assay Parameters

ParameterRecommended Value
DPPH Concentration0.1 mM
SolventMethanol or Ethanol
Wavelength517 nm
Incubation Time30 minutes
Incubation TemperatureRoom Temperature
Positive ControlAscorbic Acid, Trolox, or Quercetin

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[8] The resulting radical cation has a characteristic blue-green color with maximum absorbance at specific wavelengths, including 734 nm.[8][9] When an antioxidant is added, it reduces the ABTS•+, leading to a decolorization of the solution.[10] The extent of color reduction is proportional to the antioxidant's concentration and is measured spectrophotometrically.[8]

Experimental Protocol

This protocol is suitable for a 96-well microplate format.

2.2.1. Materials and Reagents

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • This compound sample

  • Positive Control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Standard laboratory glassware

2.2.2. Preparation of Solutions

  • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water to make a 7 mM solution.

  • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water to make a 2.45 mM solution.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.[11]

  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • This compound Sample Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Positive Control Solutions: Prepare a stock solution of the positive control (e.g., Trolox) and a series of dilutions.

2.2.3. Assay Procedure

  • Add a small volume of the this compound sample dilutions or positive control dilutions to the wells of the 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • As a blank, use the solvent instead of the sample.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.[10]

Data Presentation and Calculations

The antioxidant activity is calculated as the percentage of ABTS•+ scavenging.

Calculation of ABTS•+ Scavenging Activity (%) :

Where:

  • A_control is the absorbance of the diluted ABTS•+ solution without the sample (blank).

  • A_sample is the absorbance of the diluted ABTS•+ solution with the this compound sample or positive control.

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the scavenging activity of the sample to that of a standard antioxidant, Trolox.

Table 2: Summary of ABTS Assay Parameters

ParameterRecommended Value
ABTS Concentration7 mM
Potassium Persulfate Concentration2.45 mM
Wavelength734 nm
Incubation Time (after mixing sample and ABTS•+)6 minutes
Incubation TemperatureRoom Temperature
Positive Control/StandardTrolox

Visualized Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_sample Add Samples/Controls to 96-well plate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging and IC50 measure_abs->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) generate_radical Mix and Incubate to Generate ABTS•+ (12-16h, Dark) prep_abts->generate_radical dilute_radical Dilute ABTS•+ to Absorbance ~0.7 at 734 nm generate_radical->dilute_radical add_abts Add Diluted ABTS•+ Solution to all wells dilute_radical->add_abts prep_sample Prepare this compound Dilutions add_sample Add Samples/Controls to 96-well plate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Trolox) prep_control->add_sample add_sample->add_abts incubate Incubate (6 min, RT) add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Scavenging and TEAC measure_abs->calculate

Caption: ABTS Radical Scavenging Assay Workflow.

References

Application Notes and Protocols for Ferric Iron (Fe³⁺) Detection Using Advanced Biosensor Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Fusigen: It is important to clarify that this compound, a brand name for fusidic acid, is an antibiotic used to treat bacterial infections.[1][2][3] Its mechanism of action involves inhibiting bacterial protein synthesis.[1][2][3] Based on currently available scientific literature, this compound is not utilized in the development of biosensors for the detection of ferric iron. This document will instead focus on established and emerging technologies for ferric iron biosensing.

Introduction to Ferric Iron Biosensors

The accurate and sensitive detection of ferric iron (Fe³⁺) is crucial in various fields, including environmental monitoring, clinical diagnostics, and drug development. Iron is an essential element, but its imbalance can lead to significant health issues.[4] Biosensors offer a promising alternative to traditional iron detection methods, providing high selectivity, sensitivity, and the potential for real-time analysis.[5][6][7] This document details the principles, protocols, and applications of several key this compound-based biosensor technologies for ferric iron detection.

Pyoverdin-Based Fluorescent Biosensors

Pyoverdins are natural fluorescent pigments produced by Pseudomonas fluorescens that exhibit high selectivity for iron(III).[5] This property makes them excellent candidates for the development of fluorescent biosensors.

Signaling Pathway

The detection mechanism is based on the fluorescence quenching of pyoverdin (B1241691) upon binding to ferric iron. The pyoverdin, immobilized on a solid support, fluoresces until it comes into contact with Fe³⁺, at which point the fluorescence is quenched. The degree of quenching is proportional to the concentration of ferric iron.

pyoverdin_mechanism Pyoverdin-Based Fe³⁺ Detection Mechanism Pyoverdin Immobilized Pyoverdin Complex Pyoverdin-Fe³⁺ Complex Pyoverdin->Complex Binds with Fluorescence_On Fluorescence Signal Pyoverdin->Fluorescence_On Exhibits Fe3 Ferric Iron (Fe³⁺) Fe3->Complex Fluorescence_Off Quenched Fluorescence Complex->Fluorescence_Off Leads to

Caption: Mechanism of pyoverdin-based fluorescent biosensor for Fe³⁺ detection.

Quantitative Data
ParameterValueReference
Detection Limit (in solution)10 ng/ml[5]
Detection Limit (immobilized)3 ng/ml[5]
Regeneration Time~2 minutes[5]
Stability> 3 months (>1000 determinations)[5]
Experimental Protocol: Fabrication and Operation

Materials:

  • Pyoverdin (isolated from Pseudomonas fluorescens)

  • Controlled pore glass (CPG)

  • Quartz flow-through cell

  • 1M HCl for regeneration

  • Water samples for analysis

Protocol:

  • Immobilization of Pyoverdin: Immobilize the pyoverdin on controlled pore glass (CPG).

  • Packing the Cell: Pack the pyoverdin-CPG solid phase into a quartz flow-through cell.

  • Sample Analysis: Pass the water sample containing ferric iron through the flow-through cell.

  • Detection: Measure the fluorescence quenching of the immobilized pyoverdin.

  • Regeneration: Regenerate the biosensor by passing 1M HCl through the cell for approximately 2 minutes.[5]

Graphene-Based Field-Effect Transistor (GFET) Biosensors for Ferritin

While not a direct detector of ferric iron, GFET biosensors functionalized with anti-ferritin antibodies can detect ferritin, the primary iron storage protein in the body.[4][8][9] This provides an indirect but clinically relevant measure of iron levels.

Experimental Workflow

The workflow involves the fabrication of the GFET, functionalization with antibodies, and subsequent detection of ferritin.

GFET_workflow GFET Biosensor for Ferritin Detection Workflow cluster_fabrication GFET Fabrication cluster_functionalization Surface Functionalization cluster_detection Ferritin Detection Graphene_Transfer Transfer Graphene to Substrate Contact_Deposition Deposit Metal Contacts (Ni/Au) Graphene_Transfer->Contact_Deposition PDMS_Well Attach PDMS Well Contact_Deposition->PDMS_Well PASE_Linker Add PASE Linker PDMS_Well->PASE_Linker Antibody_Immobilization Immobilize Anti-Ferritin Antibodies PASE_Linker->Antibody_Immobilization Sample_Introduction Introduce Sample Containing Ferritin Antibody_Immobilization->Sample_Introduction Binding Ferritin Binds to Antibodies Sample_Introduction->Binding Signal_Readout Measure Change in Electrical Properties Binding->Signal_Readout

Caption: Workflow for the fabrication and use of a GFET biosensor for ferritin.

Quantitative Data
ParameterValueReference
Ferritin Detection Limit10 fM (5.3 ng/L)[8][9]
Detection Range10 fM to ~1 pM[9]
Experimental Protocol: GFET Functionalization and Ferritin Detection

Materials:

  • Fabricated GFET chip

  • 1-pyrenebutanoic acid, succinimidyl ester (PASE)

  • Anti-ferritin antibodies

  • Phosphate-buffered saline (PBS)

  • Sample containing ferritin (e.g., saliva, serum)

Protocol:

  • Graphene Functionalization: Introduce 1-pyrenebutanoic acid, succinimidyl ester (PASE) to the graphene surface to act as a linker molecule.[8]

  • Antibody Immobilization: Functionalize the GFET with anti-ferritin antibodies, which will specifically bind to ferritin.[8][9]

  • Sample Incubation: Introduce the sample (e.g., saliva) into the PDMS well on the GFET chip.

  • Detection: The binding of ferritin to the antibodies causes a change in the electrical properties of the graphene, which is measured to quantify the ferritin concentration.[9]

Quantum Dot-Based Fluorescent Biosensors

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and can be used as fluorescent probes for the detection of metal ions, including Fe³⁺.

Detection Principle

The fluorescence of certain quantum dots is selectively quenched by ferric ions. This quenching effect is concentration-dependent, allowing for the quantitative detection of Fe³⁺.

QD_mechanism Quantum Dot-Based Fe³⁺ Detection QDs Carbon Quantum Dots (CQDs) Fluorescence Fluorescence Emission QDs->Fluorescence Exhibit Quenching Fluorescence Quenching QDs->Quenching Interaction with Fe3 Ferric Iron (Fe³⁺) Fe3->Quenching

Caption: Principle of Fe³⁺ detection using fluorescent quantum dots.

Quantitative Data
ParameterValueReference
Linear Range0–3.5 µM[10]
Detection Limit (Ag2S QDs)14 nM[10]
Linear Range (C-dots)0–250 µM, 250–1200 µM[11]
Detection Limit (C-dots)1.68 µM[11]
Detection Limit (Jojoba-derived CQDs)0.018 µM[12]
Experimental Protocol: Fe³⁺ Detection Using Carbon Dots

Materials:

  • Carbon dot (C-dot) solution

  • Fe³⁺ standard solutions

  • Aqueous samples for testing

  • Fluorometer

Protocol:

  • Prepare C-dot Solution: Synthesize or procure a stable aqueous dispersion of carbon dots.

  • Prepare Sample Mixtures: Create a series of mixtures with a constant concentration of C-dots and varying concentrations of Fe³⁺.

  • Incubation: Allow the mixtures to set for a short period (e.g., 5 minutes) to ensure interaction between the C-dots and Fe³⁺.[11]

  • Fluorescence Measurement: Measure the photoluminescence (PL) emission of each mixture using a fluorometer.

  • Data Analysis: Plot the degree of fluorescence quenching against the Fe³⁺ concentration to generate a calibration curve.

Genetically Encoded Biosensors for Labile Iron

Genetically encoded nitric oxide (NO) biosensors (geNOps) can be used to probe subcellular iron availability.[13] These biosensors are non-heme iron-containing metalloproteins whose functionality is dependent on the presence of ferrous iron (Fe²⁺).[13] While they detect Fe²⁺, they are crucial tools for studying cellular iron metabolism.

Logical Relationship

The functionality of the geNOps biosensor is directly dependent on the availability of intracellular ferrous iron, which allows it to be nitrosylated and produce a fluorescent signal in response to NO.

geNOps_logic Logic of geNOps for Ferrous Iron Detection Fe2_pool Intracellular Labile Fe²⁺ Pool geNOps geNOps Biosensor Fe2_pool->geNOps Activates Active_geNOps Functional geNOps (Fe²⁺-bound) geNOps->Active_geNOps Becomes NO Nitric Oxide (NO) Fluorescence Fluorescence Signal NO->Fluorescence Active_geNOps->Fluorescence Produces upon interaction with

Caption: Logical pathway for the detection of labile ferrous iron using geNOps.

Experimental Protocol: Cellular Iron Loading and Imaging

Materials:

  • HEK293T cells expressing the geNOps biosensor

  • HEPES-buffered physiological salt solution

  • FeSO₄ and Vitamin C (or other iron sources like iron sucrose)

  • Nitric oxide donor (e.g., NOC-7)

  • Live-cell imaging setup

Protocol:

  • Cell Culture: Culture HEK293T cells expressing the geNOps biosensor.

  • Iron Loading: Pretreat the cells with equimolar concentrations of FeSO₄ and Vitamin C in a HEPES-buffered solution for 20 minutes at 37°C and 5% CO₂.[13]

  • Washing: Wash the cells twice with PBS to remove excess iron.[13]

  • Imaging: Perform live-cell imaging, and introduce a nitric oxide donor (e.g., 10 µM NOC-7).

  • Signal Measurement: Measure the resulting fluorescence signal, which will be dependent on the intracellular concentration of labile ferrous iron.[13]

Applications in Research and Drug Development

These biosensor technologies have significant potential in various research and development applications:

  • Disease Diagnostics: Early detection of iron deficiency or overload disorders.[4][9]

  • Environmental Monitoring: Assessing iron contamination in water samples.[5]

  • Drug Development:

    • Screening for compounds that modulate iron metabolism.

    • Developing "Trojan Horse" antibiotics that use microbial iron transport systems for drug delivery.[14]

    • Investigating iron-dependent drug delivery systems.[15]

    • Studying the role of iron in various diseases to identify new therapeutic targets.

References

Radiolabeling Fusigen with gallium-68 for molecular imaging of infections.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are low molecular weight, high-affinity iron-chelating molecules produced by microorganisms to sequester iron from their environment, an element crucial for their growth and virulence.[1][2][3] The unique ability of pathogenic microorganisms to uptake siderophores makes these molecules attractive vectors for targeted delivery of imaging agents to infection sites. Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life of 68 minutes, shares similar coordination chemistry with Fe(III), allowing it to be chelated by siderophores.[1][4] This "Trojan horse" strategy enables the specific accumulation of ⁶⁸Ga-labeled siderophores at the site of infection, which can then be visualized using Positron Emission Tomography (PET).[5]

Fusigen is a cyclic hexadentate hydroxamate siderophore that, due to its structure, is an excellent chelator for Ga(III).[6][7][8] While specific literature on the direct radiolabeling of this compound with ⁶⁸Ga is limited, detailed protocols for the structurally similar and well-characterized siderophore, Triacetylfusarinine C (TAFC), are readily available.[9][10][11][12] TAFC has demonstrated significant promise in preclinical studies for imaging Aspergillus fumigatus infections.[9][10][12][13][14] This document provides detailed application notes and protocols for the radiolabeling of this compound with ⁶⁸Ga, adapted from established procedures for ⁶⁸Ga-TAFC, to guide researchers in developing ⁶⁸Ga-Fusigen as a potential molecular imaging agent for infections.

Data Summary

The following tables summarize quantitative data for ⁶⁸Ga-labeled siderophores, primarily based on published data for ⁶⁸Ga-TAFC, which is expected to have comparable properties to ⁶⁸Ga-Fusigen due to their structural similarities.

Table 1: Radiolabeling and Physicochemical Properties of ⁶⁸Ga-Siderophores

Parameter⁶⁸Ga-TAFC⁶⁸Ga-FOXEReference
Radiochemical Yield > 95%> 95%[1][9]
Radiochemical Purity > 98%> 98%[9][10]
Precursor Amount 1-5 µg5-10 µg[1][10]
Reaction Temperature Room Temperature80 °C[9]
Reaction Time 5-10 min10 min[9][15]
log P value -2.4 ± 0.1-2.2 ± 0.1[1]
Protein Binding < 5%< 10%[1]
Stability in Serum (1h) > 95%> 95%[11]

Table 2: In Vitro Uptake of ⁶⁸Ga-Siderophores in Microorganisms (% Added Dose)

Microorganism⁶⁸Ga-TAFC⁶⁸Ga-FOXEReference
Aspergillus fumigatus 25.3 ± 3.535.1 ± 4.2[9]
Staphylococcus aureus 0.8 ± 0.215.6 ± 2.8[9]
Escherichia coli 0.5 ± 0.10.6 ± 0.2[9]
Candida albicans 0.7 ± 0.30.9 ± 0.4[9]

Table 3: In Vivo Biodistribution of ⁶⁸Ga-TAFC in Healthy Mice (% Injected Dose per Gram at 90 min p.i.)

Organ%ID/gReference
Blood 0.15 ± 0.03[10]
Heart 0.12 ± 0.02[10]
Lungs 0.21 ± 0.04[10]
Liver 0.35 ± 0.06[10]
Spleen 0.18 ± 0.03[10]
Kidneys 1.85 ± 0.25[10]
Muscle 0.11 ± 0.02[10]
Bone 0.19 ± 0.04[10]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol is adapted from the established method for radiolabeling Triacetylfusarinine C (TAFC).[9][10]

Materials:

  • This compound precursor

  • ⁶⁸Ge/⁶⁸Ga generator (pharmaceutical grade)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • Hydrochloric acid (0.1 N, sterile)

  • Sep-Pak C18 light cartridge

  • Ethanol (B145695) (absolute, sterile)

  • Sterile reaction vials

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 N HCl to obtain ⁶⁸GaCl₃.

  • Pre-condition a Sep-Pak C18 light cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the ⁶⁸GaCl₃ eluate onto the pre-conditioned Sep-Pak C18 cartridge.

  • Wash the cartridge with 5 mL of sterile water to remove any metallic impurities.

  • Elute the purified ⁶⁸Ga³⁺ from the cartridge with 0.5 mL of a 9:1 mixture of ethanol and water into a sterile reaction vial.

  • In a separate sterile reaction vial, dissolve 1-5 µg of this compound in 100 µL of sterile water.

  • Add 500 µL of 0.5 M sodium acetate buffer (pH 4.5) to the this compound solution.

  • Add the eluted ⁶⁸Ga³⁺ (from step 5) to the this compound-buffer mixture.

  • Incubate the reaction mixture at room temperature for 10 minutes.

  • Perform quality control to determine the radiochemical purity.

Protocol 2: Quality Control of ⁶⁸Ga-Fusigen

Method A: Radio-Thin Layer Chromatography (Radio-TLC)

  • Stationary Phase: Silica gel-impregnated glass fiber sheets (iTLC-SG)

  • Mobile Phase: 0.1 M sodium citrate (B86180) buffer (pH 6.0)

  • Procedure:

    • Spot a small amount (1-2 µL) of the ⁶⁸Ga-Fusigen solution onto the baseline of an iTLC-SG strip.

    • Develop the chromatogram in a chamber containing the mobile phase until the solvent front reaches near the top.

    • Dry the strip and measure the distribution of radioactivity using a radio-TLC scanner.

  • Interpretation: ⁶⁸Ga-Fusigen remains at the origin (Rf = 0), while free ⁶⁸Ga³⁺ moves with the solvent front (Rf = 1.0).

Method B: Radio-High Performance Liquid Chromatography (Radio-HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 95% A to 100% B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: In-line radioactivity detector coupled with a UV detector (220 nm).

  • Procedure: Inject an aliquot of the reaction mixture into the HPLC system and analyze the chromatogram.

  • Interpretation: Compare the retention time of the major radioactive peak with a non-radioactive Ga-Fusigen standard. Free ⁶⁸Ga will elute at a much earlier retention time.

Protocol 3: In Vitro Microbial Uptake Assay

This protocol is a general guide for assessing the uptake of ⁶⁸Ga-Fusigen in bacterial or fungal cultures.

Materials:

  • Microbial strain of interest (e.g., Staphylococcus aureus, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Iron-depleted and iron-replete media

  • ⁶⁸Ga-Fusigen solution

  • Phosphate-buffered saline (PBS)

  • Gamma counter

  • Centrifuge

Procedure:

  • Culture the microorganism in both iron-depleted and iron-replete media to stationary phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in fresh medium to a known concentration (e.g., 1x10⁸ CFU/mL).

  • Add a known amount of ⁶⁸Ga-Fusigen (e.g., 1-2 MBq) to 1 mL of the cell suspension.

  • Incubate the suspension at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

  • To stop the uptake, centrifuge the cell suspension at 4°C.

  • Remove the supernatant and wash the cell pellet twice with cold PBS.

  • Measure the radioactivity in the cell pellet and the supernatants using a gamma counter.

  • Calculate the percentage of added dose (%AD) taken up by the cells.

Visualizations

Experimental Workflow for ⁶⁸Ga-Fusigen Synthesis

G Workflow for ⁶⁸Ga-Fusigen Synthesis cluster_0 ⁶⁸Ga Elution and Purification cluster_1 Radiolabeling Reaction cluster_2 Quality Control cluster_3 Final Product A Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 N HCl) B Load on Sep-Pak C18 A->B C Wash with H₂O B->C D Elute Purified ⁶⁸Ga³⁺ (EtOH/H₂O) C->D G Add Purified ⁶⁸Ga³⁺ D->G E This compound Precursor F Add Sodium Acetate Buffer (pH 4.5) E->F F->G H Incubate at Room Temp (10 min) G->H I [⁶⁸Ga]Ga-Fusigen H->I J Radio-TLC / Radio-HPLC I->J K Determine Radiochemical Purity J->K L Sterile Filtration K->L M Ready for Injection L->M

Caption: A schematic overview of the synthesis and quality control process for ⁶⁸Ga-Fusigen.

Signaling Pathway for Siderophore-Mediated Gallium-68 Uptake

G Mechanism of ⁶⁸Ga-Siderophore Uptake by Microorganisms cluster_0 Extracellular Space cluster_1 Microbial Cell Membrane cluster_2 Intracellular Space Ga68 ⁶⁸Ga³⁺ GaSiderophore [⁶⁸Ga]Ga-Fusigen Complex Ga68->GaSiderophore Chelation Siderophore This compound Siderophore->GaSiderophore Receptor Siderophore Receptor GaSiderophore->Receptor Binding InternalizedComplex Internalized [⁶⁸Ga]Ga-Fusigen Receptor->InternalizedComplex Transport Release Release of ⁶⁸Ga³⁺ InternalizedComplex->Release Reduction or Esterase Cleavage Accumulation ⁶⁸Ga³⁺ Accumulation (PET Signal) Release->Accumulation

References

Application Notes & Protocols: The "Trojan Horse" Strategy for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Fusigen": Initial searches for a "Trojan horse" strategy involving "this compound" did not yield relevant results in the context of a drug delivery vehicle. "this compound" is a brand name for Fusidic Acid, an antibiotic that works by inhibiting bacterial protein synthesis.[1][2][3][4] The application notes and protocols detailed below, therefore, focus on well-established "Trojan horse" strategies utilizing nanoparticle and liposomal carriers for targeted drug delivery, a concept that aligns with the core interest of the user's request.

Application Notes

Introduction to the "Trojan Horse" Strategy in Targeted Drug delivery

The "Trojan horse" approach in drug delivery refers to a variety of strategies that conceal therapeutic agents within biocompatible carriers to facilitate their transport across biological barriers and achieve targeted delivery to diseased cells.[5] This strategy is particularly valuable in cancer therapy, where the goal is to maximize the drug's efficacy at the tumor site while minimizing systemic toxicity and side effects.[6][7] By disguising the drug within a carrier that is readily taken up by cancer cells, this method effectively bypasses cellular defense mechanisms.

Commonly used "Trojan horse" carriers include:

  • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1][8]

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers, where the drug can be encapsulated within the matrix or adsorbed onto the surface.[9]

  • Immune Cells: The body's own immune cells, such as monocytes and macrophages, can be loaded with nanoparticles and exploited for their natural ability to home in on tumor sites.[2][5][6]

The primary objectives of this strategy are to:

  • Overcome biological barriers, such as the cell membrane.[5]

  • Specifically target cancer cells, which often overexpress certain receptors.[10]

  • Enable a slow and sustained release of the drug at the target site.[5]

Mechanism of Action: Cellular Uptake and Drug Release

The success of the "Trojan horse" strategy hinges on the ability of the carrier to be internalized by the target cells, primarily through a process called endocytosis.[11][12][13][14]

  • Cellular Uptake: Nanoparticles and liposomes are typically taken up by cancer cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][11][12][14][15] The specific pathway can depend on the physicochemical properties of the nanoparticle, such as its size, shape, and surface charge.[11][16] For instance, nanoparticles around 50 nm in size often show optimal cellular uptake.[12]

  • Endosomal Escape and Drug Release: Once inside the cell, the carrier is enclosed within an endosome. For the drug to exert its therapeutic effect, the carrier must escape the endosome before it fuses with a lysosome, where the drug could be degraded. Strategies to enhance endosomal escape include using pH-sensitive polymers that destabilize the endosomal membrane in the acidic environment of the endosome. Following escape, the drug is released into the cytoplasm, where it can reach its intracellular target (e.g., the nucleus for DNA-damaging agents like doxorubicin).

Applications in Oncology

The "Trojan horse" strategy has shown significant promise in the delivery of chemotherapeutic agents. For example, liposomal formulations of doxorubicin (B1662922) have been developed to reduce the cardiotoxicity associated with the free drug.[17][18] These liposomes accumulate preferentially in tumor tissue due to the enhanced permeability and retention (EPR) effect, which is a characteristic of the leaky vasculature of tumors.[17][18][19]

Another innovative approach involves coating nanoparticles with ligands, such as amino acids like L-phenylalanine, that are recognized and actively transported into cancer cells, which have a high metabolic demand for such nutrients.[4][7] This active targeting further enhances the specificity of drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on nanoparticle and liposome-based drug delivery systems.

Table 1: Physicochemical Properties of Nanoparticle-based Drug Delivery Systems

Nanoparticle TypeDrugAverage Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesPuerarin120.6 ± 0.030.2290.21[20]
Brij-enriched LiposomesDoxorubicin82-97< 0.1> 97[21]
PEGylated LiposomesDoxorubicin~110Low-[22]
PLGA NanoparticlesSilibininOptimized via Taguchi designOptimized via Taguchi design-[23]

Table 2: In Vitro and In Vivo Efficacy of "Trojan Horse" Drug Delivery Systems

Delivery SystemCancer Cell LineIn Vitro OutcomeIn Vivo Tumor ModelIn Vivo OutcomeReference
Nano-pPAAMBreast, skin, gastric~80% cell killingTriple-negative breast cancer (mice)Significant tumor growth reduction[4]
Lip-GOx-MnO2-siRNAA549 (lung cancer)-A549 xenograft (mice)Near-stagnant tumor growth[24]
Liposomal Doxorubicin--Rat modelIncreased drug exposure vs. free drug[25]
Dox-TSL + heatFaDu (head and neck)-FaDu xenograft (mice)Enhanced tumor tissue uptake of drug[26]

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded PLGA Nanoparticles

This protocol describes the preparation of doxorubicin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsification-solvent evaporation method.[23]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride (DOX)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Sonicator

Method:

  • Organic Phase Preparation: Dissolve 75 mg of PLGA in 0.9 mL of DCM. Separately, dissolve 3.75 mg of DOX in 0.1 mL of DMSO. Mix the two solutions to form the organic phase.[23]

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase dropwise to 12 mL of the PVA solution under constant stirring (500 rpm).[23]

  • Sonication: Sonicate the resulting mixture to form a nanoemulsion. Typical parameters are 75-95% amplitude for 4-8 minutes.[23]

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for at least 3 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[23]

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., 13,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and resuspension steps twice.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxicity of drug-loaded nanoparticles on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[27][28]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Drug-loaded nanoparticle suspension

  • Free drug solution (as a positive control)

  • Empty nanoparticles (as a carrier control)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of a nanoparticle formulation in a mouse model bearing subcutaneous tumors.[24][26][29]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor induction

  • Drug-loaded nanoparticle formulation

  • Control solutions (e.g., saline, empty nanoparticles)

  • Calipers for tumor measurement

  • Animal balance

Method:

  • Tumor Inoculation: Subcutaneously inject approximately 1 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start the treatment when the tumor volume reaches a predetermined size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping: Randomly divide the mice into different treatment groups (e.g., saline control, empty nanoparticles, free drug, drug-loaded nanoparticles).

  • Treatment Administration: Administer the respective treatments to the mice, typically via intravenous (i.v.) injection. The dosage and frequency will depend on the specific drug and formulation.

  • Monitoring: Throughout the study, monitor the tumor volume and body weight of the mice every 2-3 days.[29] Body weight is an indicator of systemic toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Data Analysis: Euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume across the different treatment groups to assess the antitumor efficacy. Statistical analysis should be performed to determine the significance of the observed differences.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

TrojanHorseConcept cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment cluster_cell_interior Cellular Interior NP Nanoparticle Carrier Drug Payload CancerCell Cancer Cell NP->CancerCell EPR Effect & Active Targeting Endosome Endosome CancerCell->Endosome Endocytosis ReleasedDrug Released Drug Endosome->ReleasedDrug Endosomal Escape Target Intracellular Target (e.g., Nucleus) ReleasedDrug->Target Therapeutic Action

Caption: "Trojan Horse" drug delivery to a cancer cell.

CellularUptakePathway NP Drug-Loaded Nanoparticle Membrane Cell Membrane NP->Membrane Binding ClathrinPit Clathrin-coated Pit Membrane->ClathrinPit Invagination Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation LateEndosome Late Endosome Endosome->LateEndosome Maturation Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: Clathrin-mediated endocytosis of a nanoparticle.

ExperimentalWorkflow cluster_synthesis Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Nanoparticle Synthesis Characterization Size, Charge, Drug Load Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity CellCulture Cancer Cell Culture CellCulture->Cytotoxicity UptakeStudy Cellular Uptake Study CellCulture->UptakeStudy Efficacy Antitumor Efficacy Cytotoxicity->Efficacy AnimalModel Tumor Xenograft Model AnimalModel->Efficacy Biodistribution Biodistribution & Toxicity AnimalModel->Biodistribution

Caption: Preclinical evaluation workflow for nanomedicine.

References

Troubleshooting & Optimization

Optimizing Fusigen production yield in fermenter culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production yield of Fusigen in fermenter cultures. The information is presented in a clear question-and-answer format, addressing specific challenges that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation, offering potential causes and actionable solutions.

Q1: Low or no this compound yield is observed in the fermenter culture. What are the potential causes and solutions?

Potential Causes:

  • Suboptimal Iron Concentration: this compound is a siderophore, and its production is tightly regulated by iron availability. Excess iron in the medium can repress the biosynthetic pathway.

  • Incorrect pH: The pH of the culture medium significantly affects fungal growth and secondary metabolite production.

  • Inadequate Aeration and Agitation: Insufficient oxygen supply and poor mixing can limit fungal growth and, consequently, this compound production.

  • Nutrient Limitation: A lack of essential nutrients, such as carbon and nitrogen sources, can hinder fungal metabolism and this compound synthesis.

  • Strain Viability Issues: The fungal strain may have lost its productivity due to improper storage or excessive subculturing.

Solutions:

  • Optimize Iron Concentration: Experiment with varying initial iron concentrations in the culture medium. For some Fusarium species, iron starvation or very low iron concentrations are necessary to induce siderophore production.[1] Consider using an iron chelator like 2,2'-dipyridyl to mimic iron-starved conditions.[1]

  • Maintain Optimal pH: The optimal pH for siderophore production by many fungi is around neutral (pH 7.0).[2] Implement a pH control strategy in the fermenter to maintain the desired pH throughout the cultivation.

  • Adjust Aeration and Agitation: Systematically vary the aeration rate and agitation speed to ensure sufficient dissolved oxygen levels and homogenous mixing. For some fungal fermentations, high aeration rates (e.g., 3.5 v.v.m.) and agitation speeds (e.g., 250 rev min-1) have been shown to enhance the production of secondary metabolites.[3]

  • Optimize Media Composition: Evaluate different carbon and nitrogen sources to identify the most suitable for your Fusarium strain.

  • Ensure Strain Health: Use a fresh culture from a cryopreserved stock for inoculation.

Q2: Foaming is excessive in the fermenter, leading to loss of culture volume. How can this be controlled?

Potential Causes:

  • High Agitation Speed: Vigorous mixing can lead to the formation of foam, especially in protein-rich media.

  • Cell Lysis: Release of intracellular proteins due to cell death can contribute to foaming.

  • Medium Composition: Certain components in the fermentation medium can act as surfactants.

Solutions:

  • Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter as needed. An automated antifoam addition system linked to a foam sensor is highly recommended for precise control.

  • Optimize Agitation: Reduce the agitation speed to a level that still ensures adequate mixing and oxygen transfer but minimizes foam generation.

  • Modify Medium: If possible, substitute problematic medium components with less foam-inducing alternatives.

Q3: The fungal morphology in the fermenter is predominantly in a pelleted form, and the this compound yield is low. What can be done?

Potential Causes:

  • Inoculum Preparation: The type and concentration of the inoculum can influence the morphology of the fungal culture.

  • Shear Stress: High agitation speeds can lead to the formation of dense pellets, which may have mass transfer limitations.

  • Medium Composition: Certain medium components can promote pellet formation.

Solutions:

  • Optimize Inoculum: Experiment with a homogenized mycelial inoculum instead of spores to promote a more dispersed filamentous growth.

  • Adjust Agitation: Lower the agitation speed to reduce shear stress.

  • Modify Medium: Add viscosity-increasing agents (e.g., carboxymethyl cellulose) to the medium to encourage a more filamentous morphology.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

While specific data for this compound is limited, the optimal temperature for the growth of many Fusarium species and the production of their secondary metabolites is typically in the range of 25-30°C. It is recommended to perform a temperature optimization study for your specific Fusarium strain.

Q2: Which carbon and nitrogen sources are best for this compound production?

Different fungal strains have varying nutritional preferences. For Fusarium species, common carbon sources to test include glucose, sucrose, and fructose. For nitrogen sources, ammonium (B1175870) sulfate, sodium nitrate, and yeast extract are often used. A systematic "one-factor-at-a-time" or a statistical design of experiments (DoE) approach can be employed to determine the optimal sources and their concentrations.

Q3: How can I quantify the amount of this compound produced?

A common method for quantifying siderophores is the chrome azurol S (CAS) assay. This colorimetric assay detects the iron-chelating activity of siderophores, resulting in a color change that can be measured spectrophotometrically.

Data Presentation

Table 1: Effect of Iron Concentration on Siderophore Production by Fusarium oxysporum f. sp. cubense TR4

FeSO₄ Concentration (mM)Extracellular Siderophore Production (Relative Units)[1]
03.0 ± 0.2
0.012.5 ± 0.3
0.11.5 ± 0.1
11.0 ± 0.1
100.8 ± 0.1

Table 2: Influence of Aeration and Agitation on Fungal Biomass and Secondary Metabolite Production (General Example)

Aeration Rate (v.v.m.)Agitation Speed (rev min⁻¹)Mycelial Biomass (g L⁻¹)[3]Exopolysaccharide Production (g L⁻¹)[3]
1.015020.57.5
2.020025.09.0
3.525030.511.5

Experimental Protocols

Protocol 1: Optimization of Iron Concentration for this compound Production

  • Prepare Seed Culture: Inoculate a suitable liquid medium with spores or mycelia of the Fusarium strain and incubate at 28°C with shaking at 150 rpm for 48-72 hours.

  • Prepare Production Media: Prepare a defined minimal medium with varying concentrations of FeSO₄ (e.g., 0, 0.01, 0.1, 1, and 10 mM).

  • Inoculation: Inoculate the production media with a standardized amount of the seed culture (e.g., 5% v/v).

  • Fermentation: Incubate the cultures in a shaker at 28°C and 150 rpm for 7-10 days.

  • Sampling and Analysis: Withdraw samples at regular intervals and separate the mycelium from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the supernatant for siderophore production using the CAS assay.

  • Biomass Determination: Dry the mycelium at 60°C until a constant weight is achieved to determine the biomass.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Quantification

  • Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS assay solution can be found in various publications. It typically contains Chrome Azurol S, HDTMA (hexadecyltrimethylammonium bromide), and a buffer.

  • Sample Preparation: Collect the supernatant from the fermentation culture.

  • Assay: Mix the culture supernatant with the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 20 minutes).

  • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer. A decrease in absorbance indicates the presence of siderophores.

  • Quantification: The amount of siderophore is often expressed as a percentage of siderophore units relative to a reference.

Visualizations

Fusigen_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_synthesis This compound Synthesis Ornithine L-Ornithine Anhydrofusarinine Anhydrofusarinine Ornithine->Anhydrofusarinine Multiple Steps Acetyl_CoA Acetyl-CoA Acetyl_CoA->Anhydrofusarinine Fusarinine_C Fusarinine C Anhydrofusarinine->Fusarinine_C Fusigen_Synthetase This compound Synthetase Fusarinine_C->Fusigen_Synthetase This compound This compound Fusigen_Synthetase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Iron Check Iron Concentration Start->Check_Iron Check_pH Check pH Start->Check_pH Check_Aeration Check Aeration/ Agitation Start->Check_Aeration Check_Nutrients Check Nutrients Start->Check_Nutrients Optimize_Iron Optimize Iron (e.g., use chelators) Check_Iron->Optimize_Iron Optimize_pH Maintain pH (e.g., pH 7.0) Check_pH->Optimize_pH Optimize_Aeration Adjust Aeration/ Agitation Check_Aeration->Optimize_Aeration Optimize_Nutrients Optimize C/N Sources Check_Nutrients->Optimize_Nutrients End Improved Yield Optimize_Iron->End Optimize_pH->End Optimize_Aeration->End Optimize_Nutrients->End

Caption: Troubleshooting workflow for low this compound yield.

References

Effect of pH and iron concentration on Fusigen biosynthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Fusigen biosynthesis. The guides focus on the critical parameters of pH and iron concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

A1: this compound is a type of siderophore, which is a small, high-affinity iron-chelating compound secreted by microorganisms, such as fungi from the Fusarium species.[1] Its primary function is to scavenge for iron from the environment, which is an essential nutrient for various cellular processes.[2][3] The this compound-iron complex is then transported back into the fungal cell.

Q2: How does the pH of the culture medium generally affect this compound biosynthesis?

A2: The pH of the culture medium is a critical factor that influences fungal growth, enzyme activity, and the production of secondary metabolites like this compound. For many fungal species, including Fusarium, optimal growth occurs within a specific pH range.[4] Deviations from this optimal pH can lead to reduced mycelial growth and, consequently, lower yields of biosynthetic products.[5] Furthermore, the activity of key enzymes in the this compound biosynthetic pathway, such as this compound synthetase, can be highly pH-dependent.[1] In some related fungi, intracellular pH has been shown to correlate with antibiotic synthesis capacity.[6]

Q3: What is the role of iron concentration in regulating this compound biosynthesis?

A3: Iron concentration is a key regulatory factor for the biosynthesis of siderophores like this compound. Iron is an essential element that acts as a cofactor for many enzymes.[3] However, high concentrations of free iron can be toxic to the cell. Siderophore production is typically induced under iron-limiting conditions to help the organism acquire this necessary nutrient.[2] Conversely, when iron is abundant, the genes responsible for siderophore biosynthesis are often repressed to prevent iron overload. Therefore, optimizing iron concentration is crucial; it must be low enough to trigger the biosynthetic pathway but sufficient to support cell growth.[7] Both iron deficiency and excess can inhibit the productivity of microbial cells.[2]

Troubleshooting Guides

Issue: Low or No this compound Yield

Low productivity is a common issue in fermentation processes. The following guides address specific symptoms and potential causes related to pH and iron concentration.

Symptom 1: Consistently low this compound yield despite healthy culture growth.

  • Possible Cause: The pH of the medium may be sub-optimal for the enzymatic activity required for this compound biosynthesis, even if it supports vegetative growth.

  • Troubleshooting Steps:

    • Verify pH: Calibrate your pH meter and measure the pH of the culture medium at the start and end of the fermentation. Significant pH drift during the experiment can inhibit production.

    • Conduct a pH Optimization Study: Perform a series of small-scale fermentations using a range of initial pH values (e.g., from 5.0 to 8.0).

    • Analyze Results: Measure the this compound yield for each pH value. The results can be compiled into a table to identify the optimal pH.

    Hypothetical Data: Effect of Initial pH on this compound Yield

Initial pHFinal pHBiomass (g/L)This compound Yield (mg/L)
5.04.58.215.3
5.55.19.535.8
6.05.812.175.2
6.56.212.5110.4
7.06.511.889.6
7.56.910.342.1
8.07.29.120.5

Symptom 2: Variable this compound yield between different fermentation batches.

  • Possible Cause: The iron concentration in the medium may be inconsistent or at a level that is either too low (limiting growth) or too high (repressing biosynthesis).

  • Troubleshooting Steps:

    • Review Media Composition: Ensure all media components are accurately weighed and that the water source is consistent. Trace amounts of iron in other media components can affect the total iron concentration.

    • Perform an Iron Concentration Optimization Study: Set up parallel experiments with varying concentrations of a supplemental iron source (e.g., FeSO₄·7H₂O). Include a control with no added iron.

    • Determine Optimal Concentration: Measure both biomass and this compound yield. High iron concentrations may support growth but inhibit this compound production.

    Hypothetical Data: Effect of Iron Concentration on this compound Biosynthesis

Added FeSO₄·7H₂O (µM)Biomass (g/L)This compound Yield (mg/L)
05.5150.2
108.2185.6
5012.5115.3
10013.160.7
20013.510.1
40013.8< 1.0

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Biosynthesis

  • Prepare Culture Medium: Prepare the fermentation medium according to your standard protocol, but omit any buffering agents if possible, or use a buffer system that is effective over the desired pH range.

  • Aliquot and Adjust pH: Distribute the medium into several fermentation flasks. Adjust the initial pH of each flask to a different value (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.

  • Inoculation: Inoculate each flask with an equal amount of fungal spores or mycelial culture.

  • Incubation: Incubate the flasks under standard conditions (e.g., temperature, agitation speed) for the desired fermentation period.

  • Sampling and Analysis: At the end of the incubation period, harvest the cultures.

    • Measure the final pH of the medium.

    • Separate the biomass from the supernatant via filtration. Determine the dry weight of the biomass.

    • Quantify the this compound concentration in the supernatant using a suitable analytical method (e.g., HPLC, colorimetric assay).

  • Data Interpretation: Plot this compound yield against the initial pH to determine the optimal pH for biosynthesis.

Protocol 2: Optimization of Iron Concentration for this compound Production

  • Prepare Iron-Free Medium: Prepare the fermentation medium using high-purity water and analytical grade reagents to minimize background iron contamination. If possible, treat the medium with a chelating resin (e.g., Chelex 100) to remove trace metal ions.

  • Prepare Iron Stock Solution: Create a sterile stock solution of a soluble iron salt (e.g., 10 mM FeSO₄·7H₂O).

  • Set Up Experimental Conditions: Distribute the iron-free medium into fermentation flasks. Add varying amounts of the iron stock solution to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM, 400 µM).

  • pH Adjustment and Inoculation: Adjust the pH of each flask to the pre-determined optimum. Inoculate all flasks with the same amount of fungal culture.

  • Incubation and Analysis: Incubate the cultures under optimal conditions. After the fermentation period, harvest the samples and analyze for biomass and this compound yield as described in Protocol 1.

  • Data Interpretation: Plot both biomass and this compound yield against the iron concentration to identify the optimal level that maximizes this compound production without significantly limiting growth.

Visualizations

Fusigen_Biosynthesis_Pathway cluster_precursors Cellular Precursors cluster_pathway This compound Biosynthesis cluster_regulation Regulation cluster_export Export & Function Ornithine L-Ornithine N5_hydroxylation N5-hydroxylation (Ornithine monooxygenase) Ornithine->N5_hydroxylation Acetyl_CoA Acetyl-CoA N5_acetylation N5-acetylation (Acetyltransferase) Acetyl_CoA->N5_acetylation N5_hydroxylation->N5_acetylation Anhydromevalonyl_Ornithine N5-hydroxy-N5-acetyl- L-ornithine N5_acetylation->Anhydromevalonyl_Ornithine Cyclization Cyclization & Esterification (this compound Synthetase) Anhydromevalonyl_Ornithine->Cyclization Fusigen_mol This compound Cyclization->Fusigen_mol Export Export from cell Fusigen_mol->Export Iron_low Low Iron Gene_expression Gene Expression (e.g., fusS gene) Iron_low->Gene_expression + Iron_high High Iron Iron_high->Gene_expression - Gene_expression->N5_hydroxylation Gene_expression->Cyclization Fe_scavenging Iron Scavenging (Fe³⁺) Export->Fe_scavenging Uptake Uptake of This compound-Fe³⁺ complex Fe_scavenging->Uptake

Caption: Simplified pathway of this compound biosynthesis and its regulation by iron.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Growth Is culture growth healthy? Start->Check_Growth Check_pH Check pH (Initial & Final) Check_Growth->Check_pH Yes Review_Media Action: Review media preparation protocol Check_Growth->Review_Media No pH_Drift Is there significant pH drift? Check_pH->pH_Drift Optimize_pH Action: Perform pH optimization study pH_Drift->Optimize_pH No Use_Buffer Action: Use buffered medium pH_Drift->Use_Buffer Yes Check_Iron Check Iron Concentration Optimize_pH->Check_Iron Use_Buffer->Check_Iron Optimize_Iron Action: Perform Iron optimization study Check_Iron->Optimize_Iron End Yield Improved Optimize_Iron->End Review_Media->Start

Caption: Workflow for troubleshooting low this compound yield.

Experimental_Workflow cluster_ph Phase 1: pH Optimization cluster_iron Phase 2: Iron Optimization ph_setup Set up cultures (e.g., pH 5.0-8.0) ph_run Run Fermentation ph_setup->ph_run ph_analyze Analyze Biomass & this compound Yield ph_run->ph_analyze ph_opt Determine Optimal pH ph_analyze->ph_opt iron_setup Set up cultures at Optimal pH with varying [Iron] ph_opt->iron_setup iron_run Run Fermentation iron_setup->iron_run iron_analyze Analyze Biomass & this compound Yield iron_run->iron_analyze iron_opt Determine Optimal [Iron] iron_analyze->iron_opt Result Optimized Conditions for this compound Production iron_opt->Result

Caption: Experimental workflow for optimizing pH and iron concentration.

References

Troubleshooting low yield of Fusigen in Aspergillus culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Fusigen siderophores in Aspergillus cultures.

Troubleshooting Low this compound Yield

Low yields of this compound, a class of siderophores including Fusarinine C (FsC) and N',N'',N'''-triacetylfusarinine C (TAFC), are a common challenge in Aspergillus cultures. Siderophores are iron-chelating molecules, and their production is tightly regulated by the fungus in response to environmental cues. The following guide provides a structured approach to identifying and resolving issues leading to poor this compound yields.

Initial Assessment Workflow

This workflow outlines the primary steps to diagnose the cause of low this compound production.

start Low this compound Yield Detected check_iron Step 1: Verify Iron Concentration in Culture Medium start->check_iron check_culture Step 2: Evaluate Culture Parameters (pH, Temperature, Aeration) check_iron->check_culture Iron levels are optimal check_strain Step 3: Assess Fungal Strain Integrity check_culture->check_strain Parameters are optimal optimize_media Step 4: Optimize Media Composition (Carbon/Nitrogen Sources) check_strain->optimize_media Strain is viable end Improved this compound Yield optimize_media->end

Caption: A stepwise workflow for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Iron Concentration and Media Formulation

Question 1: My this compound yield is negligible. What is the most critical factor to check first?

Answer: The most critical factor regulating this compound production is the concentration of iron in your culture medium. Siderophore biosynthesis is tightly repressed by the presence of sufficient iron.[1][2][3] High concentrations of iron will signal the fungus to halt the production of these iron-scavenging molecules.

  • Troubleshooting Steps:

    • Analyze Your Media: Review the composition of your culture medium for any sources of iron. Complex media components like yeast extract and peptone can contain significant amounts of iron.

    • Use Iron-Depleted Media: For maximal this compound production, cultivate your Aspergillus strain in an iron-depleted or iron-limited defined medium.

    • Add Iron Chelators: In some cases, adding a strong iron chelator (that the fungus cannot utilize) to the medium can help induce siderophore production, but this should be done cautiously as it can also inhibit fungal growth.

Question 2: How can I prepare an iron-depleted medium?

Answer: To prepare an iron-depleted medium, all glassware should be acid-washed to remove trace iron contamination. Use high-purity water and analytical grade reagents. A common practice is to treat the medium with a chelating resin (e.g., Chelex 100) to remove divalent metal ions, followed by sterile filtration and re-addition of all essential metals except for iron.

Category 2: Culture Conditions

Question 3: What are the optimal pH and temperature for this compound production?

Answer: The optimal pH and temperature can be strain-dependent, but generally, siderophore production in Aspergillus is favored under slightly acidic to neutral pH conditions and at temperatures optimal for fungal growth, which for many Aspergillus species is between 25°C and 30°C. Importantly, the expression of the siderophore biosynthesis and uptake system is elevated by an increase in ambient pH, a process mediated by the transcriptional regulator PacC.[4]

  • Troubleshooting Steps:

    • Monitor and Control pH: Buffer your culture medium or monitor and adjust the pH during fermentation. A starting pH of 6.5 to 7.0 is often a good starting point for siderophore production.[5]

    • Optimize Temperature: Conduct a temperature optimization experiment, testing a range from 25°C to 37°C to find the optimal temperature for your specific Aspergillus strain.

    • Ensure Adequate Aeration: Siderophore biosynthesis is an aerobic process. Ensure sufficient oxygen supply, especially in submerged cultures, by optimizing agitation and aeration rates.

Question 4: Should I use solid-state fermentation (SSF) or submerged fermentation (SmF) for better this compound yield?

Answer: Both SSF and SmF can be used for secondary metabolite production. SSF often mimics the natural habitat of filamentous fungi and can sometimes lead to higher yields of certain secondary metabolites. However, SmF allows for better control and monitoring of culture parameters. The choice depends on your specific objectives and downstream processing capabilities.

Fermentation TypeAdvantagesDisadvantages
Solid-State (SSF) - Potentially higher yields of some secondary metabolites.- Lower water usage and reduced wastewater.- Difficult to monitor and control parameters (pH, temp).- Heterogeneity in the culture.- Extraction can be more complex.
Submerged (SmF) - Easier to control and monitor culture parameters.- Homogeneous culture conditions.- Simpler downstream processing.- May lead to lower yields for some metabolites.- Shear stress from agitation can affect morphology.
Category 3: Fungal Strain and Inoculum

Question 5: Could the problem be with my Aspergillus strain?

Answer: Yes, it is possible. Strain viability and genetic stability can impact secondary metabolite production. Repeated subculturing can sometimes lead to a decrease in the production of secondary metabolites.

  • Troubleshooting Steps:

    • Use Fresh Cultures: Always start your experiments from a fresh culture grown from a spore suspension or a cryopreserved stock.

    • Verify Strain Identity: Confirm the identity of your Aspergillus species.

    • Consider Strain Improvement: If consistently low yields are a problem, consider strain improvement techniques, though this is a more advanced approach.

This compound Biosynthesis and Regulation

Understanding the biosynthetic pathway and its regulation is key to optimizing this compound production.

This compound (Fusarinine) Biosynthetic Pathway

This compound biosynthesis is a multi-step enzymatic process. The initial and committed step is the hydroxylation of L-ornithine by the enzyme L-ornithine N5-oxygenase, which is encoded by the sidA gene.[6][7] This is followed by a series of reactions involving other "sid" genes to produce Fusarinine C (FsC). FsC can then be further modified by acetylation, catalyzed by the enzyme encoded by the sidG gene, to produce N',N'',N'''-triacetylfusarinine C (TAFC).[8][9]

ornithine L-Ornithine hydroxyornithine N5-hydroxyornithine ornithine->hydroxyornithine sidA (L-ornithine N5-oxygenase) fsc Fusarinine C (FsC) hydroxyornithine->fsc sidF, sidD, etc. tafc N',N'',N'''-triacetylfusarinine C (TAFC) fsc->tafc sidG (Acetyltransferase)

Caption: Simplified biosynthetic pathway of Fusarinine C and TAFC.

Regulation of this compound Biosynthesis by Iron

The biosynthesis of this compound is primarily regulated at the transcriptional level by iron availability. This regulation is mediated by two key transcription factors: SreA and HapX.[2][8][10]

  • Iron-replete conditions: SreA is active and represses the expression of sid genes, as well as the hapX gene, thus shutting down siderophore production.[1][2]

  • Iron-depleted conditions: SreA is inactive, allowing for the expression of HapX. HapX then activates the expression of the sid genes, leading to the biosynthesis of this compound.[2][3]

cluster_high_iron High Iron cluster_low_iron Low Iron SreA_high SreA (Active) HapX_high HapX (Repressed) SreA_high->HapX_high Sid_genes_high sid Genes (Repressed) SreA_high->Sid_genes_high Fusigen_high This compound Production (OFF) Sid_genes_high->Fusigen_high SreA_low SreA (Inactive) HapX_low HapX (Active) Sid_genes_low sid Genes (Expressed) HapX_low->Sid_genes_low Fusigen_low This compound Production (ON) Sid_genes_low->Fusigen_low

Caption: Regulation of this compound biosynthesis by iron availability.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production
  • Prepare Iron-Depleted Medium: Prepare a defined minimal medium. Treat with a chelating resin to remove iron, then add back essential trace metals, omitting iron.

  • Inoculation: Inoculate the sterile, iron-depleted medium with Aspergillus spores to a final concentration of 1 x 10^6 spores/mL.

  • Incubation: Incubate the culture in a shaker at 28°C and 200 rpm for 5-7 days.

  • Harvesting: Separate the mycelium from the culture broth by filtration. The supernatant contains the secreted this compound.

  • Extraction: The siderophores in the supernatant can be concentrated and purified using techniques like solid-phase extraction with an XAD resin.[11]

Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

  • Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS assay solution can be found in multiple publications.[12][13]

  • Sample Preparation: Mix your culture supernatant (containing this compound) with the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

  • Measurement: Measure the change in absorbance at 630 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of siderophore present.

  • Quantification: Create a standard curve using a known siderophore (e.g., desferrioxamine mesylate) to quantify the this compound concentration in your sample.[14]

Siderophore ProducerSiderophore Yield (µg/mL desferrioxamine mesylate equivalent)
Aspergillus versicolor (marine)182.5
Aspergillus niger (marine)3.5
Trichoderma harzianum~92% (relative units)
Pseudomonas aeruginosa~80% (relative units)
Data from various sources illustrating the range of siderophore production.[14]

Disclaimer: This technical support guide is for informational purposes only. All laboratory procedures should be conducted in accordance with institutional safety guidelines.

References

Improving stability of purified Fusigen for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of purified Fusidic Acid for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified Fusidic Acid powder?

A1: For long-term stability, purified Fusidic Acid powder should be stored at -20°C for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years.[1][2] It is crucial to protect the product from light and moisture by storing it in a tightly sealed, opaque container in a dry environment.[1]

Q2: My Fusidic Acid solution appears cloudy. What could be the cause and how can I fix it?

A2: Cloudiness in a Fusidic Acid solution can indicate several issues, including precipitation due to low solubility or degradation. Fusidic Acid has poor water solubility. Ensure you are using an appropriate solvent system. For in vitro studies, a common solvent is DMSO, and for in vivo formulations, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[1][2] Sonication may be required to achieve complete dissolution.[2] If the solution has been stored for an extended period, cloudiness might be due to degradation products. In this case, it is recommended to discard the solution and prepare a fresh one.

Q3: I am observing a loss of antibacterial activity in my stored Fusidic Acid samples. What are the likely degradation pathways?

A3: Loss of activity is likely due to the chemical degradation of Fusidic Acid. The primary degradation pathways include:

  • Hydrolysis: Fusidic Acid is susceptible to both acid and alkaline hydrolysis.[3][4]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.[5]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[3][4]

Major degradation products that can form include 16-epideacetylfusidic acid and 16-epideacetylfusidic acid-21,16-lactone.[6]

Q4: What are some strategies to improve the long-term stability of Fusidic Acid in solution?

A4: To enhance stability in solution, consider the following:

  • pH Control: Maintain the pH of the solution close to neutral, as Fusidic Acid degrades in both acidic and alkaline conditions.[3][4]

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.[1]

  • Inert Atmosphere: For maximum stability, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.[5]

  • Formulation: For specific applications, formulating Fusidic Acid into nanoemulsions or nanocrystals can improve its stability and delivery.[7][8]

Troubleshooting Guides

Issue: Inconsistent Results in Potency Assays
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions of Fusidic Acid for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months for solvent-based stocks.[1]
Improper solvent/pH Verify the solubility and stability of Fusidic Acid in your chosen experimental buffer. Use a validated, stability-indicating analytical method like RP-HPLC to assess the purity of your sample.[3][9]
Contamination of samples Ensure aseptic techniques are used during sample preparation to prevent microbial contamination, which could degrade the compound.
Issue: Presence of Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Sample Degradation This is a strong indicator of degradation. Compare the chromatogram with a freshly prepared standard. The presence of additional peaks suggests the formation of degradation products.[6][10]
Contaminated Mobile Phase or Column Run a blank gradient to check for contaminants in the mobile phase or column. If peaks are observed, prepare fresh mobile phase and flush the column.
Interaction with Container Ensure that the storage container is made of an inert material (e.g., glass or polypropylene) that does not leach impurities or interact with the Fusidic Acid solution.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Fusidic Acid

Form Storage Temperature Duration Key Considerations
Powder-20°C3 yearsProtect from light and moisture.[1][2]
Powder4°C2 yearsProtect from light and moisture.[1]
In Solvent (e.g., DMSO)-80°C6 monthsUse tightly sealed containers.[1]
In Solvent (e.g., DMSO)-20°C1 monthUse tightly sealed containers.[1]

Table 2: Stability of Fusidic Acid in a Cream Formulation (F2) at Different Temperatures

Storage Time Assay at 25°C Assay at 40°C
0 days102%102%
1 month99%99%
3 months98%98%
Data adapted from a study on a novel Fusidic Acid cream formulation.[11]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Fusidic Acid

This protocol is based on established methods for determining the stability of Fusidic Acid.[3][9][12]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (72:28, v/v), with the pH adjusted to 3.5 with acetic acid.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 235 nm[12]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 25°C (Room Temperature)[12]

2. Standard Solution Preparation:

  • Prepare a stock solution of Fusidic Acid reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a concentration range of 5-95 µg/mL.[3]

3. Sample Preparation:

  • Dissolve the purified Fusidic Acid sample in the mobile phase to achieve a final concentration within the linear range of the assay.

4. Forced Degradation Study:

  • To confirm the stability-indicating nature of the method, subject a Fusidic Acid solution (e.g., 50 µg/mL) to the following stress conditions:[3][4]

    • Acid Hydrolysis: 0.01 M HCl at 60°C for 2 hours.[3]

    • Alkaline Hydrolysis: 0.001 M NaOH at 60°C for 30 minutes.[3]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.[3]

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

  • Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent Fusidic Acid peak.

Visualizations

Fusidic_Acid_Degradation_Pathways FA Fusidic Acid Degradation_Products Degradation Products (e.g., 16-epideacetylfusidic acid) Loss of Activity FA->Degradation_Products Hydrolysis FA->Degradation_Products Oxidation FA->Degradation_Products Photodegradation Acid Acidic Conditions (e.g., HCl) Acid->FA Alkali Alkaline Conditions (e.g., NaOH) Alkali->FA Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->FA Light Photolytic Stress (UV Light) Light->FA

Caption: Major degradation pathways for Fusidic Acid.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Purified Fusidic Acid Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Control Control Sample (No Stress) Start->Control HPLC RP-HPLC Analysis Stress->HPLC Control->HPLC Data Compare Chromatograms (Peak Area, New Peaks) HPLC->Data Assess Assess Stability & Identify Degradants Data->Assess Conclusion Determine Optimal Storage Conditions Assess->Conclusion

Caption: Workflow for a forced degradation study.

Fusidic_Acid_MoA cluster_ribosome Bacterial Ribosome EFG Elongation Factor G (EF-G) Ribosome Ribosome EFG->Ribosome binds Binding Binds to EF-G-Ribosome Complex Ribosome->Binding FA Fusidic Acid FA->Binding Inhibition Prevents EF-G Dissociation Binding->Inhibition Result Inhibition of Protein Synthesis Inhibition->Result

Caption: Mechanism of action of Fusidic Acid.

References

Technical Support Center: Overcoming Interference in the CAS Assay for Fusigen Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay, with a specific focus on the detection of the siderophore Fusigen. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

The CAS assay is a universal colorimetric method used to detect siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[1] In the CAS reagent, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[1][3] When a siderophore like this compound is present, it scavenges the iron from the dye complex due to its high affinity for iron.[1][2] This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[1][3]

Q2: What is this compound and which organisms produce it?

This compound is a hydroxamate-type siderophore. It is a cyclic hexapeptide that acts as a hexadentate ligand, giving it a very high affinity for Fe³⁺. This compound is produced by various fungi, including species of Aspergillus and Fusarium.[4]

Q3: What are the most common sources of interference in the CAS assay for this compound detection?

Several factors can interfere with the CAS assay, leading to inaccurate results:

  • Toxicity of HDTMA: The detergent HDTMA, a standard component of the CAS reagent, can be toxic to some fungi, including Fusarium species, inhibiting their growth and siderophore production, which can lead to false-negative results.[1][3]

  • pH Sensitivity: The CAS-iron complex is stable within a narrow pH range (around 6.8).[1][3] Fungal metabolism can lead to the production of organic acids, lowering the local pH of the medium and causing a color change independent of siderophore activity, resulting in false positives.[1]

  • Iron Contamination: Trace amounts of iron in glassware or media components can suppress siderophore production by the fungus, as siderophore synthesis is typically induced under iron-limiting conditions.[1][5] This can lead to false-negative results.

  • Interfering Compounds: Other chelating agents, such as organic acids, phosphates, or certain media components, can also bind to iron and cause a color change, leading to false-positive results.[1][2]

  • Media Composition: Rich media like Potato Dextrose Agar (B569324) (PDA) may contain components that interfere with the assay or may not be sufficiently iron-limited to induce robust siderophore production.

Q4: Are there modified CAS assay protocols that are better suited for this compound-producing fungi?

Yes, several modified CAS assays have been developed to overcome the limitations of the standard assay, particularly for use with fungi:

  • Overlay CAS (O-CAS) Assay: In this method, the fungus is first grown on a suitable medium without the CAS reagent.[6][7] The CAS reagent, mixed with a soft agar, is then overlaid onto the mature fungal colony. This minimizes the exposure of the fungus to the potentially toxic HDTMA, allowing for better growth and more reliable detection of siderophore production.[6][7]

  • Simple Double-Layered CAS Agar (SD-CASA): This is a quantitative and low-cost method where a base layer of nutrient agar is overlaid with a layer of CAS agar.[8][9] A paper disc with a specific amount of the bacterial or fungal suspension is placed on top, allowing for the optimization of culture conditions.[8][9]

  • Buffer-Free Microplate Assay: This high-throughput method uses a buffer-free CAS reagent and a diluted growth medium in a 96-well microplate format.[10][11] It is more sensitive and efficient for screening fastidious microorganisms and reduces the amount of reagents needed.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the CAS assay for this compound detection.

Problem Possible Causes Solutions
No halo formation around a known this compound producer (False Negative) 1. HDTMA Toxicity: The Fusarium strain may be sensitive to the HDTMA in the standard CAS agar, inhibiting its growth and siderophore production.[1]1. Use a modified protocol like the O-CAS (Overlay) assay to minimize fungal contact with HDTMA.[1][6]
2. High Iron Concentration: The growth medium may contain sufficient iron to repress siderophore biosynthesis.[1]2. Ensure all glassware is acid-washed to remove trace iron.[1][5] Use a defined, low-iron medium for fungal growth. Consider treating media components like casamino acids to remove iron.[1]
3. Suboptimal Growth Conditions: Incubation time, temperature, or media composition may not be optimal for this compound production by the specific Fusarium strain.3. Optimize incubation conditions for your strain. For Fusarium, media like PDA or SNA are commonly used, but may need to be adapted for low iron content.[12][13]
Halo formation for a negative control or non-producer (False Positive) 1. pH Drop: The fungus may be producing organic acids that lower the pH of the surrounding medium, destabilizing the CAS-iron complex.[1]1. Ensure the CAS agar is well-buffered, for example, by using PIPES buffer.[1] Run an uninoculated control to check for media-induced color changes.
2. Production of other Chelators: The organism might be producing other iron-chelating compounds that are not siderophores.[1]2. Confirm positive results with a more specific assay for hydroxamate-type siderophores.
Inconsistent halo size or shape 1. Uneven Inoculation: Inconsistent amount or distribution of the fungal inoculum.1. Standardize the inoculation procedure, for example, by using a specific volume of a spore suspension.
2. Variable Growth: Differences in growth rate across the plate.2. Ensure uniform media depth and incubation conditions.
CAS agar is green or has precipitated dye 1. Incorrect pH: The pH of the medium is outside the optimal range of ~6.8.[1]1. Carefully adjust the pH of the PIPES buffer before adding the other components.[1]
2. Improper Mixing: The order of mixing and the concentration of reagents are critical.2. Follow the protocol precisely, ensuring each component is fully dissolved before mixing with the next.[1]

Quantitative Data Comparison of CAS Assay Modifications

While a direct quantitative comparison is often strain and condition-dependent, this table summarizes the key features of different CAS assay methods to help you select the most appropriate one for your research.

Assay Method Principle Advantages Disadvantages Best Suited For
Standard CAS Agar Microorganism grown directly on CAS-containing agar.Simple to prepare and widely used.HDTMA can be toxic to fungi and Gram-positive bacteria.[1][3] Susceptible to interference from media components and pH changes.[1][2]Screening of robust, fast-growing bacteria that are not sensitive to HDTMA.
Overlay CAS (O-CAS) Microorganism is grown first, then overlaid with CAS agar.[6][7]Minimizes toxicity of HDTMA, allowing for the growth of sensitive fungi like Fusarium.[6] Fast and allows for the simultaneous testing of multiple organisms.[6]Requires an extra step of preparing and applying the overlay.Detecting siderophore production from fungi and Gram-positive bacteria that are sensitive to HDTMA.[6]
Simple Double-Layered CAS Agar (SD-CASA) A base layer of nutrient agar is overlaid with CAS agar, and the inoculum is applied on a paper disc.[8][9]Allows for better control of inoculum size and can be used for quantitative estimation by measuring the halo diameter.[8] Low-cost and convenient for optimizing culture conditions.[8]May be more complex to prepare than the standard assay.Quantitative screening of siderophore production and optimizing culture conditions for various microorganisms.[8]
Buffer-Free Microplate Assay A high-throughput liquid assay in a 96-well plate using a buffer-free CAS reagent and diluted growth medium.[10][11]High-throughput, requires smaller volumes of reagents, and is more sensitive.[10][11] Suitable for fastidious microorganisms.[10][11]Requires a microplate reader for quantitative measurements.Large-scale screening of siderophore producers, especially those that are difficult to culture on solid media.[10][11]

Experimental Protocols

Protocol 1: Standard CAS Agar Plate Preparation

This protocol is adapted from Schwyn and Neilands (1987).

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Agar

  • Appropriate growth medium for Fusarium (e.g., a modified, low-iron PDA or SNA)

  • 10 mM HCl

  • NaOH for pH adjustment

  • Acid-washed glassware

Procedure:

  • Glassware Preparation: Thoroughly wash all glassware with 6M HCl to remove any trace iron, followed by multiple rinses with deionized water.[1]

  • CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

  • FeCl₃ Solution: Dissolve 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

  • CAS Dye Solution: While stirring, slowly add the FeCl₃ solution to the CAS solution. Then, slowly add the HDTMA solution to the CAS-iron mixture. The solution will turn dark blue. Autoclave this solution and store it in a dark, sterile container.

  • Growth Medium with PIPES: Prepare 900 ml of your desired fungal growth medium. Add 30.24 g of PIPES buffer and adjust the pH to 6.8 with NaOH. Add 15 g of agar. Autoclave and cool to 50°C.

  • Final Mixing: Aseptically, slowly add 100 ml of the sterile CAS dye solution to the 900 ml of cooled growth medium while gently stirring.

  • Pouring Plates: Pour the final CAS agar into sterile petri dishes and allow them to solidify.

Protocol 2: Overlay CAS (O-CAS) Assay

This protocol is a modification to minimize HDTMA toxicity.

Materials:

  • Pre-poured plates with a suitable growth medium for Fusarium (e.g., low-iron PDA or SNA).

  • CAS dye solution (prepared as in Protocol 1).

  • PIPES buffer

  • Agarose (B213101) (low-melting point)

Procedure:

  • Fungal Growth: Inoculate the Fusarium strain onto the center of the growth medium plates and incubate under optimal conditions until the colony has reached the desired size.

  • Overlay Preparation: Prepare a solution containing 30.24 g/L PIPES buffer and 10 g/L agarose in deionized water. Adjust the pH to 6.8 and autoclave. Cool to 50°C.

  • Final Overlay Mixture: Aseptically mix the sterile CAS dye solution with the PIPES-agarose solution in a 1:9 ratio (e.g., 10 ml CAS dye solution and 90 ml PIPES-agarose solution).

  • Overlaying: Gently pour a thin layer (e.g., 5 ml) of the final overlay mixture onto the surface of the plates containing the fungal colonies.

  • Incubation and Observation: Allow the overlay to solidify, then incubate the plates for a few hours to a day. Observe for the formation of an orange/yellow halo around the fungal colony.[7]

Visualizations

CAS_Assay_Principle cluster_before Before Siderophore Addition cluster_after After Siderophore Addition CAS_Fe_HDTMA CAS-Fe³⁺-HDTMA (Blue Complex) Fusigen_Fe This compound-Fe³⁺ (Colorless Complex) CAS_Fe_HDTMA->Fusigen_Fe Fe³⁺ scavenging Free_CAS Free CAS (Orange/Yellow) CAS_Fe_HDTMA->Free_CAS CAS release This compound This compound (Siderophore) This compound->Fusigen_Fe

Caption: Principle of the CAS assay for this compound detection.

Troubleshooting_Workflow start CAS Assay for this compound result Observe Result start->result no_halo No Halo (False Negative?) result->no_halo No halo Halo Present (Positive Result) result->halo Yes check_growth Check Fungal Growth no_halo->check_growth check_control Check Negative Control halo->check_control poor_growth Poor or No Growth check_growth->poor_growth Poor good_growth Good Growth check_growth->good_growth Good use_ocas Use O-CAS Assay (Minimize HDTMA toxicity) poor_growth->use_ocas check_iron Check for Iron Contamination (Acid-wash glassware, use low-iron media) good_growth->check_iron confirm Confirm with Specific Assay (e.g., for hydroxamates) control_ok Control is Clear check_control->control_ok control_halo Halo in Control (False Positive?) check_control->control_halo Halo control_ok->confirm check_ph Check for pH drop (Use well-buffered medium) control_halo->check_ph O_CAS_Workflow cluster_step1 Step 1: Fungal Culture cluster_step2 Step 2: Overlay Preparation cluster_step3 Step 3: Detection inoculate Inoculate Fusarium on low-iron growth medium incubate Incubate until colony forms inoculate->incubate overlay Pour CAS-agarose mixture over the fungal colony incubate->overlay prepare_cas Prepare CAS dye solution mix_overlay Mix CAS solution and soft agarose (1:9) at 50°C prepare_cas->mix_overlay prepare_agarose Prepare PIPES-buffered soft agarose prepare_agarose->mix_overlay incubate_observe Incubate and observe for orange/yellow halo overlay->incubate_observe

References

Technical Support Center: Fusigen (Fusarinine C) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Fusigen (the siderophore Fusarinine C) during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Fusarinine C, offering potential causes and solutions to prevent degradation and improve yield.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Fusarinine C 1. Inappropriate pH: Fusarinine C is a hydroxamate siderophore and its stability is pH-dependent. It degrades more rapidly in basic conditions.[1] 2. High Temperature: Elevated temperatures during extraction or solvent evaporation can lead to thermal degradation.[1] 3. Oxidative Degradation: Catechol-type siderophores are particularly susceptible to oxidation, and while Fusarinine C is a hydroxamate, minimizing oxidative stress is a good practice. 4. Enzymatic Degradation: The producing organism may also secrete enzymes that can degrade the siderophore. 5. Incomplete Extraction: The chosen solvent system or extraction method may not be efficient for Fusarinine C.1. Maintain Acidic to Neutral pH: Adjust the pH of your culture filtrate to a range of 4.0-7.0 before extraction. Fusarinine C is more stable under these conditions.[1] 2. Use Low Temperatures: Perform extraction steps at room temperature or below. Use a rotary evaporator at low temperatures (e.g., < 40°C) for solvent removal. 3. Work Under Inert Atmosphere (Optional but Recommended): For maximum precaution against oxidation, you can perform extractions under a nitrogen or argon atmosphere. 4. Rapidly Separate Biomass: Separate the fungal mycelium from the culture broth as quickly as possible after fermentation to minimize contact with potential degrading enzymes. 5. Optimize Extraction Protocol: Refer to the detailed experimental protocols below for recommended solvent systems and procedures.
Presence of Multiple Unknown Peaks in HPLC/LC-MS 1. Degradation Products: The unknown peaks could be degradation products of Fusarinine C, such as partially deacetylated fusarinines. 2. Contaminants from Media: Components from the culture medium may be co-extracted with your target compound.1. Control Extraction Conditions: Strictly adhere to the recommendations for pH, temperature, and solvent choice to minimize degradation. 2. Use a Minimal Defined Medium: If possible, use a minimal defined medium for cultivation to reduce the complexity of the extract. 3. Purify the Extract: Utilize purification techniques like solid-phase extraction (SPE) with Amberlite XAD-16 resin or preparative HPLC to isolate Fusarinine C.
Color Change of the Extract (e.g., darkening) 1. Oxidation: A color change can be an indicator of oxidative degradation of components in the extract. 2. pH-Induced Reactions: Changes in pH during the extraction process can lead to the formation of colored byproducts.1. Use of Antioxidants (Optional): Consider adding a small amount of an antioxidant like ascorbic acid to the culture filtrate before extraction. 2. Maintain Consistent pH: Buffer your solutions or carefully monitor and adjust the pH throughout the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting Fusarinine C?

A1: An acidic to neutral pH range of 4.0-7.0 is recommended for the extraction of Fusarinine C to minimize degradation. The compound is significantly less stable at basic pH values.[1]

Q2: Can I heat my sample to evaporate the solvent faster?

A2: It is not recommended to use high temperatures for solvent evaporation. Thermal degradation of Fusarinine C can occur. Use a rotary evaporator at a reduced temperature (below 40°C) for efficient and safe solvent removal.[1]

Q3: My yield is consistently low. What is the most likely reason?

A3: The most common reasons for low yield are non-optimal pH during extraction, leading to degradation, or an inefficient extraction method. Ensure your culture filtrate is adjusted to an acidic to neutral pH before proceeding with either liquid-liquid or solid-phase extraction as detailed in the protocols below.

Q4: Is it necessary to add iron to stabilize Fusarinine C during extraction?

A4: While not mandatory, forming the iron (Fe³⁺) complex of Fusarinine C can enhance its stability. This is a common strategy used in siderophore extraction. The iron-complexed form is often more resistant to degradation.

Q5: What type of resin is best for solid-phase extraction of Fusarinine C?

A5: Amberlite XAD-16, a non-polar polymeric adsorbent resin, has been successfully used for the purification of Fusarinine C and other fungal secondary metabolites.

Quantitative Data on Fusarinine C Stability

The stability of Fusarinine C is highly dependent on pH and temperature. The following table summarizes the degradation of Fusarinine C under various conditions.

pH Temperature (°C) Time Remaining Fusarinine C (%) Reference
1.0 - 7.03730 min> 85[1]
4.0Heated-More Stable[1]
8.0Heated-Less Stable[1]
6.1 (in moistened milled corn)Steamed (approx. 100)30 min11[1]

Note: The "Heated" condition in the reference was not specified with an exact temperature but was used to demonstrate the pH-dependent decomposition.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a general method for the extraction of Fusarinine C from fungal culture filtrate.

Materials:

  • Fungal culture filtrate

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest and Filter: Separate the fungal mycelia from the culture broth by filtration to obtain the culture filtrate.

  • pH Adjustment: Adjust the pH of the culture filtrate to approximately 3.0 with HCl.

  • First Extraction: Pour the pH-adjusted filtrate into a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing and Venting: Stopper the funnel and invert it gently multiple times to mix the two phases. Periodically open the stopcock to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic phase (ethyl acetate) will contain the Fusarinine C.

  • Collect Organic Phase: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery.

  • Combine and Wash: Combine all the ethyl acetate extracts. Wash the combined organic phase first with a saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Solid-Phase Extraction using Amberlite XAD-16 Resin

This protocol is suitable for the purification and concentration of Fusarinine C from a large volume of culture filtrate.

Materials:

  • Fungal culture filtrate

  • Amberlite XAD-16 resin

  • Methanol (B129727)

  • Hydrochloric acid (HCl) for pH adjustment

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Resin Preparation:

    • Wash the Amberlite XAD-16 resin extensively with methanol to remove any impurities.

    • Equilibrate the resin by washing with deionized water until the methanol is completely removed.

  • pH Adjustment: Adjust the pH of the fungal culture filtrate to a range of 4.0-6.0.

  • Loading the Column:

    • Pack a chromatography column with the prepared Amberlite XAD-16 resin.

    • Pass the pH-adjusted culture filtrate through the column at a slow flow rate to allow for the adsorption of Fusarinine C onto the resin.

  • Washing: Wash the column with deionized water to remove salts and other polar impurities.

  • Elution: Elute the bound Fusarinine C from the resin using methanol. Collect the methanolic eluate.

  • Concentration: Concentrate the methanolic eluate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude Fusarinine C extract.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Isolation Culture Fungal Culture Growth Filtration Filtration Culture->Filtration Harvest pH_Adjust pH Adjustment (pH 3-4) Filtration->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Method 1 SPE Solid-Phase Extraction (Amberlite XAD-16) pH_Adjust->SPE Method 2 Drying Drying (Anhydrous Na2SO4) LLE->Drying Evaporation Solvent Evaporation (< 40°C) SPE->Evaporation Drying->Evaporation Purified_Product Purified this compound Evaporation->Purified_Product

Caption: Experimental workflow for this compound (Fusarinine C) extraction.

degradation_pathway This compound This compound (Fusarinine C) (Stable Form) Degradation_Products Degradation Products (e.g., Partially Acetylated Fusarinines) This compound->Degradation_Products Degradation Degradation_Factors Degradation Factors High_pH High pH (>7) Degradation_Factors->High_pH High_Temp High Temperature (>40°C) Degradation_Factors->High_Temp Oxidative_Stress Oxidative Stress Degradation_Factors->Oxidative_Stress Enzymatic_Activity Enzymatic Activity Degradation_Factors->Enzymatic_Activity

Caption: Factors leading to the degradation of this compound (Fusarinine C).

References

Technical Support Center: Optimizing Fusigen (Fusidic Acid) Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of Fusigen (the active ingredient being Fusidic Acid) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting mobile phase for Fusidic Acid separation on a C18 column?

A common starting point for the separation of Fusidic Acid on a C18 column is a mixture of an organic solvent, typically acetonitrile (B52724) or methanol, and an acidic aqueous phase. A frequently used mobile phase consists of acetonitrile and water (often in a ratio ranging from 72:28 to 80:20 v/v), with the aqueous phase acidified to a pH of around 3.0 to 3.5 using acids like phosphoric acid, acetic acid, or formic acid.[1][2][3] The acidic pH ensures that Fusidic Acid, which has a pKa of approximately 5.3, remains in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column.[4]

Q2: My Fusidic Acid peak is showing significant tailing. How can I improve the peak shape?

Peak tailing for acidic compounds like Fusidic Acid in reverse-phase HPLC is often caused by interactions with residual silanols on the silica-based stationary phase. Here are several strategies to mitigate this issue:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (ideally 2 units below the analyte's pKa). A pH range of 2.5-3.5 is generally effective for Fusidic Acid.[2][3][5] This suppresses the ionization of both the analyte and the silanol (B1196071) groups, minimizing secondary interactions.

  • Use a Different Acid Modifier: If using phosphoric acid, consider switching to formic acid or acetic acid, which can sometimes provide better peak shapes.

  • Increase Buffer Concentration: If using a buffer, increasing its concentration can help to mask the residual silanols more effectively.

  • Consider a "Low Silanol Activity" Column: Modern HPLC columns are designed with end-capping to reduce silanol activity. If tailing persists, switching to a column specifically marketed as having low silanol activity may be beneficial.[6]

Q3: I am not getting good resolution between Fusidic Acid and its impurities. What adjustments can I make to the mobile phase?

Improving resolution requires manipulating the selectivity of the chromatographic system. Here are some mobile phase optimizations to enhance the separation of Fusidic Acid from its impurities:

  • Optimize the Organic Solvent Ratio: A systematic change in the acetonitrile/water or methanol/water ratio is the first step. Decreasing the percentage of the organic solvent will generally increase the retention time of all components, potentially improving separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture (e.g., acetonitrile, methanol, and water), can alter the selectivity of the separation due to different solvent properties.

  • Gradient Elution: If isocratic elution is insufficient, a gradient program can be employed. Starting with a lower concentration of the organic solvent and gradually increasing it can help to separate early-eluting impurities from the main peak and also sharpen the peaks of later-eluting compounds.[4][5]

  • Adjust the pH: A small change in the mobile phase pH can sometimes significantly impact the retention times of ionizable impurities, thereby improving resolution.

Q4: My retention times for Fusidic Acid are shifting between injections. What are the likely causes and solutions?

Retention time instability can be a frustrating issue. The following are common causes related to the mobile phase and potential solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Change: This can happen due to the evaporation of the more volatile organic solvent. Always keep mobile phase bottles capped and prepare fresh mobile phase regularly. If using an online mixing system, ensure the proportioning valves are functioning correctly.

  • pH Fluctuation: For an ionizable compound like Fusidic Acid, even minor shifts in the mobile phase pH can lead to significant changes in retention time.[7] Ensure the pH is accurately measured and the mobile phase is well-buffered if necessary.

  • Temperature Variations: Column temperature affects retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[8]

Data Presentation: Mobile Phase Composition Comparison

The following table summarizes different mobile phase compositions used for the analysis of Fusidic Acid in various studies, highlighting key chromatographic parameters.

Mobile Phase CompositionColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Reference
Acetonitrile : Water (80:20 v/v), pH 3.3 with Acetic AcidC181.0235[8][9]
Acetonitrile : 0.01M Phosphate Buffer (pH 2.5)Cyano (CN)1.0240[5]
Acetonitrile : 0.05M Orthophosphoric Acid : Methanol (50:40:10 v/v/v)C182.0235[10][11]
Acetonitrile : Water (72:28 v/v), pH 3.5 with Acetic AcidC181.0210[2]
Methanol : Acetonitrile (5:95 v/v) and 0.1% Orthophosphoric Acid in water (60:40 v/v)C18N/A235[12]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Fusidic Acid Quantification

This protocol is based on a commonly cited method for the routine analysis of Fusidic Acid.

  • Chromatographic System: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adjusting the pH of HPLC-grade water to 3.3 with glacial acetic acid.[8]

    • Mix acetonitrile and the acidified water in a ratio of 80:20 (v/v).[8]

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][8]

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C[8]

    • Detection Wavelength: 235 nm[1][8]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Fusidic Acid reference standard in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).[8]

  • Sample Preparation:

    • Extract the Fusidic Acid from the sample matrix using a suitable solvent (e.g., mobile phase).

    • Filter the sample extract through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.[11] The tailing factor for the Fusidic Acid peak should not be more than 1.5.

Mandatory Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) check_ph Is mobile phase pH 2 units below pKa (5.3)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Acid (e.g., H3PO4) check_ph->adjust_ph No check_column Is the column old or showing performance loss? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a new (or end-capped) column check_column->replace_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column->check_overload dilute_sample Dilute sample check_overload->dilute_sample Yes good_peak Good Peak Shape check_overload->good_peak No dilute_sample->good_peak

Caption: Troubleshooting workflow for addressing poor peak shape in Fusidic Acid HPLC analysis.

Mobile Phase Optimization Strategy for Improved Resolution

ResolutionOptimization start Inadequate Resolution step1 1. Adjust Organic Ratio (e.g., decrease % Acetonitrile) start->step1 decision1 Resolution Improved? step1->decision1 step2 2. Change Organic Solvent (e.g., Acetonitrile to Methanol) decision1->step2 No end Optimized Resolution decision1->end Yes decision2 Resolution Improved? step2->decision2 step3 3. Implement Gradient Elution decision2->step3 No decision2->end Yes step3->end

Caption: A logical approach to mobile phase optimization for enhancing resolution.

References

Enhancing Fusigen secretion in fungi through genetic modification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing fusigen secretion in fungi through genetic modification. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enhanced secretion a research focus?

A1: this compound is a type of siderophore, a low molecular weight, high-affinity iron-chelating compound secreted by various fungi.[1][2] Siderophores are crucial for fungal survival in iron-limited environments.[1] Enhanced secretion of this compound is a research focus due to its potential applications in medicine as an antimicrobial agent and in biotechnology for bioremediation and as a biocontrol agent in agriculture.[3]

Q2: What are the primary genetic strategies to enhance this compound secretion?

A2: The primary genetic strategies involve the overexpression of key biosynthetic genes, manipulation of regulatory pathways, and engineering of secretion pathways.[4][5] This can be achieved through techniques like using strong constitutive or inducible promoters to drive the expression of genes in the this compound biosynthetic cluster, knocking out negative regulators, or overexpressing positive regulators of the pathway.[4][6] Genome editing tools like CRISPR-Cas9 have become instrumental in making precise genetic modifications.[7][8]

Q3: My fungal transformants are not showing increased this compound secretion. What are the possible reasons?

A3: Several factors could contribute to this issue:

  • Inefficient gene integration or expression: The inserted gene may not have integrated into the genome correctly, or the chosen promoter may not be effective in your fungal strain.

  • Post-transcriptional or post-translational limitations: The cell's machinery for protein folding, modification, and secretion might be a bottleneck.[4]

  • Metabolic bottlenecks: Precursor or cofactor limitations for this compound biosynthesis can restrict production despite the presence of the necessary enzymes.[6]

  • Feedback inhibition: High concentrations of this compound or its intermediates might inhibit the biosynthetic pathway.

  • Incorrect culture conditions: Factors like pH, temperature, and nutrient availability significantly impact secondary metabolite production.[6][9]

Q4: How can I confirm the successful genetic modification of my fungal strain?

A4: You can confirm successful modification through a combination of molecular techniques:

  • PCR analysis: To verify the presence of the integrated gene cassette.

  • Southern blotting: To confirm the integration site and copy number of the inserted DNA.

  • RT-qPCR: To quantify the transcript levels of the target gene and confirm its overexpression.

  • Western blotting: If your target is a protein, this can confirm its expression.

  • Sanger or next-generation sequencing: To verify the exact sequence of the integrated DNA and rule out any unintended mutations.

Q5: What are the standard methods for quantifying this compound secretion?

A5: The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting and quantifying siderophores like this compound.[10] This assay is based on the competition for iron between the siderophore and the CAS dye, resulting in a color change that can be measured spectrophotometrically.[10] High-performance liquid chromatography (HPLC) can also be used for more precise quantification and to separate different siderophore types.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to enhance this compound secretion.

Problem Possible Cause Troubleshooting Steps
Low transformation efficiency Poor protoplast quality or viability.Optimize the enzymatic digestion time and osmotic stabilizer concentration for protoplast generation. Ensure gentle handling of protoplasts.
Inefficient DNA uptake.Optimize the PEG concentration and heat shock parameters. Use high-quality, clean plasmid DNA.
Selection marker issues.Ensure the selection marker is appropriate for your fungal strain and that the antibiotic or selective agent concentration is optimal.
No or low expression of the target gene Inappropriate promoter selection.Use a well-characterized strong promoter known to be active in your fungal species. Consider using an inducible promoter for better control.[11]
Codon usage bias.Optimize the codon usage of your target gene for the fungal host to improve translation efficiency.
mRNA instability.Check for and remove any potential mRNA destabilizing sequences in your gene construct.
High variability in this compound production between transformants Random integration of the gene cassette.Screen a larger number of transformants to find clones with optimal expression. Consider using targeted integration methods like CRISPR-Cas9 for site-specific insertion.
Somaclonal variation.Maintain consistent culture conditions and minimize the number of subculturing steps.
This compound production is not stable over time Genetic instability of the transformant.Periodically re-streak the culture from a frozen stock to maintain a stable population. Confirm the presence and expression of the integrated gene over time.
Culture conditions are not optimal or consistent.Standardize all culture parameters, including media composition, pH, temperature, and aeration.[9]

Experimental Protocols

Protocol 1: Fungal Protoplast Transformation

This protocol outlines a general method for introducing foreign DNA into filamentous fungi.

  • Spore Harvesting: Grow the fungal strain on a suitable agar (B569324) medium until sporulation. Harvest spores by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Germination: Inoculate the spores into a liquid germination medium and incubate with shaking until germ tubes emerge.

  • Protoplast Formation: Harvest the germlings by centrifugation and resuspend them in an osmotic stabilizer solution containing a lytic enzyme mixture (e.g., Glucanex, Driselase). Incubate with gentle shaking until protoplasts are formed.

  • Protoplast Purification: Separate the protoplasts from mycelial debris by filtering through sterile glass wool and then wash the protoplasts with the osmotic stabilizer solution by centrifugation.

  • Transformation: Resuspend the protoplasts in a transformation buffer. Add the plasmid DNA and PEG solution, and incubate on ice.

  • Plating and Regeneration: Mix the transformation mixture with molten, cooled regeneration agar containing the appropriate selective agent and pour it onto plates. Incubate the plates until transformants appear.

Protocol 2: Quantification of this compound using the CAS Assay

This protocol describes the quantification of siderophores in fungal culture supernatants.

  • Preparation of CAS Assay Solution: Prepare the Chrome Azurol S (CAS) assay solution as described by Schwyn and Neilands (1987).

  • Sample Preparation: Grow the fungal strain in an iron-limited liquid medium. Collect the culture supernatant by centrifugation to remove fungal biomass.

  • Assay Procedure:

    • Mix the culture supernatant with the CAS assay solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance indicates the presence of siderophores.

  • Quantification: Use a standard curve prepared with a known siderophore (e.g., deferoxamine (B1203445) mesylate) to quantify the amount of this compound in the sample. The results are typically expressed as percent siderophore units (SU).[12]

Quantitative Data Summary

Genetic Modification Strategy Fungal Species Fold Increase in Siderophore Production Reference
Overexpression of a pathway-specific transcription factorAspergillus fumigatus3-5 foldFictional Data
Deletion of a negative regulatorFusarium oxysporum2-4 foldFictional Data
Overexpression of a this compound synthetase geneAspergillus nidulans4-7 foldFictional Data
Heterologous expression of the fusidic acid biosynthetic pathwayAspergillus oryzaeProduction of fusidic acid and its intermediates achieved[13]

Note: The quantitative data in this table is illustrative and based on typical outcomes reported in fungal genetic engineering studies. Actual results will vary depending on the specific fungus, gene, and experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Fusigen_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_biosynthesis This compound Biosynthesis cluster_secretion Secretion Acetyl-CoA Acetyl-CoA Precursor_Modification Precursor Modification (e.g., Hydroxylation) Acetyl-CoA->Precursor_Modification Ornithine Ornithine Ornithine->Precursor_Modification Fusigen_Synthetase This compound Synthetase Precursor_Modification->Fusigen_Synthetase Cyclization Cyclization & Assembly Fusigen_Synthetase->Cyclization Transport_Vesicles Transport Vesicles Cyclization->Transport_Vesicles Fusigen_Out Secreted this compound Transport_Vesicles->Fusigen_Out

Caption: A simplified diagram of the this compound biosynthesis and secretion pathway in fungi.

Genetic_Modification_Workflow Gene_Identification Identify Target Gene (e.g., this compound Synthetase) Plasmid_Construction Construct Expression Vector (Promoter + Gene + Terminator) Gene_Identification->Plasmid_Construction Fungal_Transformation Fungal Transformation (e.g., Protoplast Method) Plasmid_Construction->Fungal_Transformation Selection Selection of Transformants (e.g., Antibiotic Resistance) Fungal_Transformation->Selection Verification Molecular Verification (PCR, RT-qPCR) Selection->Verification Phenotypic_Analysis Phenotypic Analysis (CAS Assay, HPLC) Verification->Phenotypic_Analysis Optimized_Strain Optimized this compound Producing Strain Phenotypic_Analysis->Optimized_Strain

Caption: Experimental workflow for enhancing this compound secretion through genetic modification.

Troubleshooting_Logic Start Low/No this compound Secretion Check_Transformation Verify Gene Integration (PCR, Southern Blot) Start->Check_Transformation Check_Expression Verify Gene Expression (RT-qPCR) Check_Transformation->Check_Expression Yes Redo_Transformation Redo Transformation Check_Transformation->Redo_Transformation No Check_Culture Optimize Culture Conditions (Media, pH, Temp) Check_Expression->Check_Culture Yes Change_Promoter Change Promoter/ Codon Optimize Check_Expression->Change_Promoter No Analyze_Metabolome Metabolomic Analysis (Identify Bottlenecks) Check_Culture->Analyze_Metabolome No Improvement Success Enhanced Secretion Check_Culture->Success Improvement Analyze_Metabolome->Success

Caption: A logical troubleshooting workflow for experiments aimed at enhancing this compound secretion.

References

Technical Support Center: Refinement of Protocols for Accurate Fusion Gene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of fusion genes and their protein products. The term "Fusigen" will be used as a placeholder for the specific fusion gene or protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method for quantifying this compound transcripts?

The choice of method depends on the specific research question. For detecting and quantifying known fusion transcripts, quantitative reverse transcription PCR (RT-qPCR) is a highly specific and sensitive method.[1] It is often used for monitoring minimal residual disease in leukemia patients with specific chromosomal translocations.[2] For the discovery of novel or rare fusion events, next-generation sequencing (NGS) approaches, such as whole-transcriptome RNA sequencing, are more suitable, though they may require orthogonal validation with methods like RT-PCR or fluorescence in-situ hybridization (FISH).[1]

Q2: How can I design a reliable RT-qPCR assay for my specific this compound?

A robust RT-qPCR assay for a fusion transcript should be designed with the primers and probe spanning the breakpoint region to ensure specificity for the chimeric sequence.[3] It is crucial to mask any single nucleotide polymorphisms (SNPs) or repetitive sequences during the design process. The assay's performance, including its dynamic range and limit of detection, should be validated using plasmid standards containing the fusion transcript sequence.[3]

Q3: What are the critical controls for a this compound quantification experiment?

For RT-qPCR, essential controls include a no-template control (NTC) to check for contamination, a no-reverse-transcriptase control (-RT) to ensure no genomic DNA amplification, and an endogenous control (housekeeping gene) to normalize for variations in RNA input and reverse transcription efficiency. For protein quantification by ELISA, including a standard curve with known concentrations of the purified fusion protein is critical for absolute quantification.

Q4: My this compound protein is expressed at very low levels. How can I improve detection sensitivity in an ELISA?

For low-abundance proteins, consider increasing the incubation time for the primary and secondary antibodies, potentially overnight at 4°C, to allow for maximal binding.[4] You can also try increasing the concentration of the secondary antibody-enzyme conjugate.[4] Additionally, ensure that the TMB substrate is protected from light to maximize its performance.[4]

Q5: What are common sources of error when using mass spectrometry for this compound protein quantification?

A significant challenge in mass spectrometry-based protein quantification is the presence of peptides that are shared across different protein sequences, which can complicate the analysis.[5][6] Additionally, for accurate quantification, it is crucial to minimize experimental variations in sample preparation and analysis.[7] Label-free quantification methods may be less accurate than those using stable isotope labeling when only a few peptides are detected for a given protein.[7]

Experimental Protocols

Protocol 1: Quantitative RT-PCR (RT-qPCR) for this compound Transcript Quantification

This protocol provides a general framework for the quantification of a specific this compound transcript using a TaqMan-based RT-qPCR assay.

  • RNA Extraction: Isolate total RNA from cells or tissues using a method that yields high-quality, intact RNA. Assess RNA integrity using a bioanalyzer.

  • cDNA Synthesis: Perform reverse transcription using a high-fidelity reverse transcriptase and a mix of random hexamers and oligo(dT) primers to ensure comprehensive cDNA synthesis.

  • qPCR Assay Design: Design forward and reverse primers and a TaqMan probe that span the fusion junction of the this compound transcript.

  • Standard Curve Preparation: Prepare a serial dilution of a plasmid containing the target this compound sequence to serve as a standard for absolute quantification.

  • qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample, standard, and control (NTC, -RT).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using the appropriate cycling conditions for your primers and probe.

  • Data Analysis: Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known concentrations. Calculate the absolute copy number of the this compound transcript in your samples based on their Ct values and the standard curve.[8][9]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Quantification

This protocol outlines a sandwich ELISA for the quantification of a specific this compound protein.

  • Plate Coating: Coat a high-binding 96-well plate with a capture antibody specific to one of the partner proteins of the this compound. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA or casein) to prevent non-specific binding.

  • Sample and Standard Incubation: Add your samples and a serial dilution of the purified this compound protein (for the standard curve) to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific to the other partner protein of the this compound. Incubate for 1-2 hours.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

  • Stop Reaction and Read Plate: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the this compound protein in your samples.

Data Presentation

Table 1: Comparison of RT-qPCR and ddPCR for this compound Transcript Quantification

FeatureRT-qPCRddPCR
Principle Amplification-based fluorescence detectionPartitioning of sample into thousands of droplets, followed by PCR and binary endpoint analysis
Quantification Relative or absolute (with standard curve)Absolute (without standard curve)
Precision GoodHigh
Sensitivity HighVery High
Throughput HighModerate
Cost per Sample LowerHigher

Table 2: Troubleshooting ELISA - Low Signal

Potential CauseRecommended Solution
Insufficient antigen coating Increase coating concentration (1–10 µg/mL is typical); Incubate overnight at 4°C.[10]
Poor antibody affinity Test antibody pair with a positive control; Optimize antibody dilutions.[10]
Inactive enzyme conjugate Prepare fresh conjugate; Store at 4°C and protect from light.[10]
Degraded substrate Use fresh, colorless substrate solution.[10]
Insufficient incubation times Increase incubation times for antibodies and sample.[4]

Troubleshooting Guide

Problem: High Cq values or no amplification in RT-qPCR for this compound transcript.

  • Possible Cause 1: Poor RNA quality or low quantity.

    • Solution: Check the integrity of your RNA on a bioanalyzer. Use a standardized amount of high-quality RNA for cDNA synthesis.

  • Possible Cause 2: Inefficient reverse transcription.

    • Solution: Ensure your reverse transcriptase is active and use a mix of primers (random hexamers and oligo-dTs) for complete cDNA synthesis.

  • Possible Cause 3: Suboptimal primer/probe design.

    • Solution: Redesign primers and probe to ensure they are specific to the fusion junction and have optimal melting temperatures. Validate the new assay with a positive control.

  • Possible Cause 4: Presence of PCR inhibitors.

    • Solution: Purify your RNA sample to remove any potential inhibitors.

Problem: High background signal in ELISA for this compound protein.

  • Possible Cause 1: Insufficient washing or blocking.

    • Solution: Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that minimizes non-specific binding.

  • Possible Cause 3: Cross-reactivity of antibodies.

    • Solution: Ensure that your capture and detection antibodies recognize different epitopes on the this compound protein.

  • Possible Cause 4: Contaminated reagents.

    • Solution: Use fresh buffers and substrate solutions.

Problem: High variability between replicate wells in ELISA.

  • Possible Cause 1: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each sample and reagent.

  • Possible Cause 2: Uneven plate coating.

    • Solution: Ensure the coating solution is mixed thoroughly and an equal volume is added to each well. Use a plate sealer to prevent evaporation during coating.

  • Possible Cause 3: Inconsistent incubation times or temperatures.

    • Solution: Ensure all wells are incubated for the same duration and at a consistent temperature.

Visualizations

Experimental_Workflow cluster_RNA RNA Level Analysis cluster_Protein Protein Level Analysis RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR for This compound Transcript cDNA_Synthesis->qPCR Data_Analysis Data Analysis & Quantification qPCR->Data_Analysis Protein_Extraction Protein Extraction ELISA ELISA for This compound Protein Protein_Extraction->ELISA Mass_Spec Mass Spectrometry (Validation) Protein_Extraction->Mass_Spec ELISA->Data_Analysis Mass_Spec->Data_Analysis Sample Biological Sample (Cells or Tissue) Sample->RNA_Extraction Sample->Protein_Extraction

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound (e.g., BCR-ABL) PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT RAS_MAPK RAS/MAPK Pathway This compound->RAS_MAPK JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Survival Enhanced Survival PI3K_AKT->Survival Proliferation Increased Proliferation RAS_MAPK->Proliferation Growth Cell Growth JAK_STAT->Growth

Caption: Oncogenic signaling by a hypothetical this compound protein.

References

Validation & Comparative

A Comparative Analysis of Iron-Binding Affinity: Fusigen vs. Desferrioxamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the iron-binding affinity of chelating agents is paramount for applications ranging from treating iron overload disorders to developing novel antimicrobial strategies. This guide provides a comparative overview of two potent hydroxamate siderophores: Fusigen, a fungal metabolite, and Desferrioxamine, a clinically established iron chelator.

To facilitate a direct comparison, this guide outlines established experimental protocols that can be employed to determine and compare the iron-binding affinities of these two compounds.

Quantitative Comparison of Iron-Binding Affinity

A definitive side-by-side comparison of the iron-binding affinity of this compound and Desferrioxamine requires experimental determination. The following table structure is provided to summarize the key quantitative data that would be obtained from such experiments.

ParameterThis compoundDesferrioxamine
Iron (Fe³⁺) Binding Stoichiometry 1:11:1
Logarithmic Formation Constant (log K) To be determined~30.6
pFe Value To be determined~26.6

Note: The logarithmic formation constant (log K) and pFe value for Desferrioxamine are established in the literature. The pFe value represents the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total concentrations of the ligand and iron, providing a biologically relevant measure of iron-binding affinity.

Visualizing the Chelation Process

The following diagram illustrates the general mechanism by which both this compound and Desferrioxamine chelate ferric iron. As hexadentate siderophores, they envelop the iron ion, forming a stable octahedral complex.

G Comparative Iron Chelation by Hexadentate Siderophores cluster_0 Chelation Process cluster_1 Result Fe3 Fe³⁺ (Free Iron) Complex Stable Fe³⁺-Siderophore Complex Fe3->Complex Chelation Siderophore Siderophore (this compound or Desferrioxamine) Siderophore->Complex Sequestration Iron Sequestration Complex->Sequestration

Fig. 1: Generalized iron chelation by hexadentate siderophores.

Experimental Protocols for Determining Iron-Binding Affinity

To quantitatively compare the iron-binding affinity of this compound and Desferrioxamine, the following experimental protocols can be employed.

Spectrophotometric Titration

This method relies on the change in absorbance upon the formation of the iron-siderophore complex.

Principle: The formation of the colored Fe³⁺-siderophore complex is monitored by UV-Vis spectrophotometry as aliquots of a standardized Fe³⁺ solution are added to a solution of the siderophore. The resulting data is used to determine the stoichiometry and the binding constant of the complex.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the siderophore (this compound or Desferrioxamine) of known concentration in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a standardized stock solution of ferric chloride (FeCl₃) in dilute HCl to prevent hydrolysis.

  • Titration:

    • Place a known volume and concentration of the siderophore solution in a cuvette.

    • Record the initial UV-Vis spectrum (200-800 nm).

    • Add small, precise aliquots of the standardized FeCl₃ solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum absorbance (λ_max) of the Fe³⁺-siderophore complex.

    • Plot the absorbance versus the molar ratio of iron to the siderophore to determine the stoichiometry of the complex.

    • The binding constant (K) can be calculated by fitting the titration data to a suitable binding model using specialized software.

Competition Assay using Chrome Azurol S (CAS)

The CAS assay is a widely used method for detecting and quantifying siderophores and can be adapted for comparing iron-binding affinities.

Principle: This assay is based on the competition for iron between the siderophore and the indicator dye, Chrome Azurol S. In the CAS assay solution, CAS is in a ternary complex with Fe³⁺ and a detergent, which is blue. When a siderophore with a higher affinity for iron is added, it removes the iron from the CAS complex, resulting in a color change to orange/yellow. The extent of this color change is proportional to the siderophore's ability to compete for iron.

Protocol:

  • Preparation of CAS Assay Solution:

    • Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves the preparation of three separate solutions that are then combined: an aqueous solution of CAS, a solution of hexadecyltrimethylammonium bromide (HDTMA), and an iron solution (FeCl₃ in HCl).

  • Competition Experiment:

    • Prepare a series of solutions with a constant concentration of the Fe³⁺-CAS complex and varying concentrations of the competing siderophore (this compound or Desferrioxamine).

    • Incubate the solutions for a set period to allow for equilibrium to be reached.

  • Measurement and Analysis:

    • Measure the absorbance of each solution at 630 nm.

    • The decrease in absorbance at 630 nm is proportional to the amount of iron removed from the CAS complex by the siderophore.

    • By comparing the concentration of this compound and Desferrioxamine required to produce the same level of color change, their relative iron-binding affinities can be determined.

Logical Workflow for Affinity Comparison

The following diagram outlines the logical workflow for a comparative study of the iron-binding affinities of this compound and Desferrioxamine.

G Workflow for Iron-Binding Affinity Comparison cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis cluster_3 Conclusion A Prepare Siderophore Solutions (this compound & Desferrioxamine) D Perform Spectrophotometric Titration A->D E Perform CAS Competition Assay A->E B Prepare Standardized Fe³⁺ Solution B->D C Prepare CAS Assay Reagent C->E F Determine Stoichiometry & Binding Constants D->F G Calculate Relative Affinities E->G H Comparative Assessment of Iron-Binding Affinity F->H G->H

References

Fusigen's Antibacterial Potency Against Clinical Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Fusigen (fusidic acid) demonstrates its potent antibacterial activity against a range of clinical isolates, particularly Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). This guide provides a comparative analysis of this compound's efficacy alongside other antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a brand name for fusidic acid, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3][4] This is achieved by binding to the bacterial elongation factor G (EF-G) on the ribosome, which stalls the translocation process during peptide chain elongation, ultimately leading to the cessation of bacterial growth.[5] This unique mechanism of action results in limited cross-resistance with other antibiotic classes.[5]

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of fusidic acid and comparator antibiotics against various clinical isolates, compiled from multiple studies. A lower MIC value indicates greater potency.

MicroorganismFusidic Acid (this compound)LinezolidClindamycinVancomycinDaptomycin
Staphylococcus aureus (MSSA)0.12 - 0.25 µg/mL2 µg/mL≤0.25 - 4 µg/mL1 µg/mL≤1 µg/mL
Staphylococcus aureus (MRSA)0.12 - 0.25 µg/mL2 µg/mL≤0.25 - >8 µg/mL1 - 2 µg/mL≤1 µg/mL
Coagulase-Negative Staphylococci (CoNS)0.12 - 0.25 µg/mL----
Streptococcus pyogenes8 µg/mL----
Clostridium difficile2 µg/mL----

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a summary from various sources for comparative purposes.[3][5][6][7]

Studies have shown that fusidic acid maintains potent activity against contemporary clinical isolates of S. aureus, with susceptibility rates remaining high even in regions with long-term use.[5][7] For instance, a surveillance study in the USA in 2014 demonstrated that 99.8% of S. aureus isolates were inhibited by fusidic acid at a concentration of ≤1 µg/mL.[7] Comparatively, fusidic acid has shown equal or greater potency against staphylococci when compared with vancomycin, daptomycin, and linezolid.[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for evaluating the antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Protocol for Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Antimicrobial Agent: A stock solution of this compound (fusidic acid) of a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plate: Sterile, U-bottomed plates are recommended.

  • Spectrophotometer: To standardize the bacterial inoculum.

2. Inoculum Preparation:

  • Aseptically pick several colonies from a fresh agar (B569324) plate and suspend them in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate to obtain a range of concentrations.

  • Typically, 100 µL of MHB is added to wells 2 through 12. 200 µL of the antibiotic stock solution is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded. Well 12 serves as a growth control (no antibiotic).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume in each well to 200 µL.

  • Include a sterility control well containing only MHB to check for contamination.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be aided by using a plate reader to measure the optical density (OD) at 600 nm.

Visualizing Key Processes

To better understand the experimental and biological frameworks discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilution of Antibiotic in 96-Well Plate Antibiotic_Stock->Serial_Dilution Inoculation Inoculation of Plate with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_ribosome Bacterial Ribosome Ribosome 50S 30S EFG Elongation Factor G (EF-G) Ribosome:f1->EFG binds Inhibition Inhibition of Protein Synthesis EFG->Inhibition leads to This compound This compound (Fusidic Acid) This compound->EFG targets Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Ribosome:f0 occurs on Protein_Synthesis->Inhibition

References

A Comparative Analysis of Fusigen and Other Hydroxamate Siderophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of microbial iron acquisition systems is paramount. This guide provides a detailed comparative analysis of fusigen, a cyclic hydroxamate siderophore, with other prominent hydroxamate siderophores: ferricrocin, triacetylfusarinine C (TAFC), and desferrioxamine B (DFO). This objective comparison is supported by available experimental data to aid in the selection and development of siderophore-based strategies for various applications, from antimicrobial drug development to iron chelation therapy.

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. The hydroxamate class of siderophores, characterized by the presence of one or more hydroxamic acid functional groups (-C(=O)N(OH)R), is widely produced by both bacteria and fungi. These molecules play a critical role in microbial survival, virulence, and interactions with host organisms.

Performance Comparison: Iron Chelation and Biological Activity

The efficacy of a siderophore is primarily determined by its affinity for ferric iron, which is often expressed as a pM value (the negative logarithm of the free Fe³⁺ concentration at physiological pH). A higher pM value indicates a stronger affinity for iron. While specific experimental data directly comparing the pM value of this compound with other hydroxamate siderophores is limited in publicly available literature, the general range for fungal hydroxamate siderophores provides a basis for comparison.[1]

SiderophoreClassProducing Organisms (Examples)Molecular Weight (Da)Iron Binding Affinity (pM)Key Characteristics
This compound Cyclic trihydroxamateAspergillus sp., Fusarium sp., Penicillium sp.~700Not explicitly reported, but expected to be in the range of other fungal trihydroxamates (21.9-27.5)[1]Cyclic structure, composed of three fusarinine (B1175079) units.
Ferricrocin Cyclic hexapeptideAspergillus sp., Neurospora crassa~770~21.9 - 27.5[1]Intracellular siderophore involved in iron storage and transport.
Triacetylfusarinine C (TAFC) Cyclic trihydroxamateAspergillus fumigatus~850~21.9 - 27.5[1]Major extracellular siderophore of Aspergillus fumigatus, crucial for virulence.
Desferrioxamine B (DFO) Linear trihydroxamateStreptomyces pilosus~560~21.9 - 27.5[1]Clinically used as an iron chelator for the treatment of iron overload.

Signaling Pathways and Iron Uptake

The biosynthesis and uptake of hydroxamate siderophores are tightly regulated by intracellular iron concentrations. In many fungi, the biosynthesis of siderophores like this compound is initiated from the amino acid L-ornithine.[2] The uptake of iron-laden siderophores (ferrisiderophores) is mediated by specific membrane transporters.

Biosynthesis and Uptake of this compound

The biosynthesis of this compound involves a series of enzymatic steps starting with the hydroxylation of L-ornithine. The subsequent acylation and cyclization of three fusarinine monomers lead to the formation of the final cyclic trihydroxamate structure. Once secreted, this compound binds to extracellular Fe³⁺. The resulting this compound-Fe³⁺ complex is then recognized and transported into the fungal cell by specific siderophore transporters.

Fusigen_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell Fe3+ Fe3+ Apo-Fusigen Apo-Fusigen This compound-Fe3+ This compound-Fe3+ Siderophore_Transporter Siderophore Transporter This compound-Fe3+->Siderophore_Transporter Uptake L-Ornithine L-Ornithine Biosynthesis Biosynthesis L-Ornithine->Biosynthesis Multiple steps Biosynthesis->Apo-Fusigen Secretion Intracellular_Fe3+ Intracellular Fe³⁺ Siderophore_Transporter->Intracellular_Fe3+ Iron Release Apo-FusigenFe3+ Apo-FusigenFe3+ Apo-FusigenFe3+->this compound-Fe3+

Biosynthesis and iron uptake pathway of this compound.

Experimental Protocols

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophore production. It relies on the competition for iron between the siderophore and the dye Chrome Azurol S.

Methodology:

  • Preparation of CAS shuttle solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-based buffer is prepared.

  • Assay Procedure: The culture supernatant containing the siderophore is mixed with the CAS shuttle solution.

  • Quantification: Siderophores will remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow. The change in absorbance at 630 nm is measured spectrophotometrically and is proportional to the amount of siderophore present.[3]

CAS_Assay_Workflow start Start: Siderophore-containing culture supernatant cas_solution Prepare CAS shuttle solution (CAS, HDTMA, buffer) start->cas_solution mix Mix supernatant with CAS shuttle solution start->mix cas_solution->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 630 nm incubate->measure end End: Quantify siderophore production measure->end

Workflow for the Chrome Azurol S (CAS) assay.
Antimicrobial Synergy Testing (Checkerboard Assay)

This method is used to assess the synergistic effect of a siderophore in potentiating the activity of an antibiotic.

Methodology:

  • Preparation of Drug Dilutions: Serial dilutions of the antibiotic and the siderophore are prepared in a 96-well microtiter plate. The antibiotic is diluted along the y-axis, and the siderophore is diluted along the x-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determination of MIC: The minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with the siderophore is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the siderophore.

  • MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.[5]

MTT_Assay_Workflow start Start: Seed mammalian cells in 96-well plate treat Treat cells with varying concentrations of siderophore start->treat add_mtt Add MTT solution to each well treat->add_mtt incubate Incubate to allow formazan formation add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize measure Measure absorbance at 570 nm solubilize->measure end End: Determine cell viability measure->end

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound, as a representative of cyclic hydroxamate siderophores, shares structural and functional similarities with other fungal siderophores like ferricrocin and TAFC. While direct comparative data on its performance is not abundant, its role in iron acquisition is crucial for the producing fungi. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the specific advantages and disadvantages of this compound and other hydroxamate siderophores in various applications, including the development of novel antimicrobial agents that exploit siderophore uptake pathways. Further research is needed to fully characterize the iron-binding kinetics, antimicrobial potentiation, and cytotoxic profile of this compound in direct comparison to other well-studied hydroxamate siderophores.

References

Assessing Fusigen's Iron Chelation Strength: A Comparative Guide to pFe Value Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of iron chelation strength, focusing on the siderophore Fusigen. It delves into the critical parameter of pFe value, a measure of a chelator's effectiveness in sequestering iron at physiological pH. This document offers detailed experimental protocols for pFe determination, presents comparative data for various siderophores, and utilizes visualizations to clarify complex concepts and workflows.

Understanding pFe: A Key Indicator of Iron Chelation Efficacy

The pFe value is the negative logarithm of the free ferric iron (Fe³⁺) concentration in a solution at equilibrium, under defined conditions of pH, and total iron and ligand concentrations. A higher pFe value signifies a stronger affinity of the chelator for iron, indicating that it can maintain a lower concentration of free, potentially toxic, iron. For siderophores, this value is crucial in understanding their biological function and therapeutic potential.

Comparative Analysis of Siderophore Iron Chelation Strength

SiderophoreTypepFe ValueReference
EnterobactinCatecholate35.5[1][2][3]
FerrichromeHydroxamate29.1[4]
Desferrioxamine BHydroxamate26.6[5]
CoprogenHydroxamateNot Reported[6][7]
This compound (Fusarinine C) Hydroxamate Not Reported [8][9]

Note: The pFe values can vary slightly depending on the specific experimental conditions used for their determination.

Experimental Protocols for pFe Value Determination

The determination of pFe values is essential for quantifying and comparing the iron-chelating efficacy of compounds like this compound. Two common methods are spectrophotometric titration and fluorescence-based competition assays.

Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of a siderophore upon iron binding.

Principle: As a solution of the iron-free siderophore (apo-siderophore) is titrated with a solution of ferric iron, the formation of the iron-siderophore complex leads to a change in the solution's absorbance at a specific wavelength. By monitoring this change, the stoichiometry of the complex and its formation constant can be determined, from which the pFe value is calculated.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the apo-siderophore (e.g., this compound) of known concentration in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a standardized stock solution of ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃) in dilute acid (e.g., 0.01 M HCl) to prevent hydrolysis. The exact concentration should be determined by a standard method like atomic absorption spectroscopy or titration with a primary standard.

    • Prepare a series of buffers covering a range of pH values if the pH dependence of iron chelation is to be studied.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer for accurate measurements.

    • Thermostatted cuvette holders are recommended to maintain a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Place a known volume and concentration of the apo-siderophore solution in a quartz cuvette.

    • Record the initial absorbance spectrum of the apo-siderophore.

    • Add small, precise aliquots of the standardized ferric iron solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the absorbance spectrum after each addition.

    • Continue the titration until no further significant changes in the absorbance spectrum are observed, indicating saturation of the siderophore with iron.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance change occurs upon iron binding.

    • Plot the absorbance at this wavelength against the molar ratio of iron to siderophore.

    • The resulting titration curve can be analyzed using non-linear regression fitting to a suitable binding model (e.g., 1:1, 2:1, or 3:1 ligand-to-metal ratio) to determine the conditional stability constant (K).

    • The pFe value is then calculated using the formula: pFe = -log[Fe³⁺] where [Fe³⁺] is the concentration of free ferric iron at equilibrium under the defined conditions (typically 1 µM total iron and 10 µM total ligand at pH 7.4).

Fluorescence-Based Competition Assay

This method is particularly useful for siderophores that do not have a distinct chromophore or for determining the relative iron-binding strength of a new chelator against a known standard.

Principle: A fluorescent siderophore or a fluorescent iron-chelator complex with known properties is used as a probe. The test chelator (e.g., this compound) competes with the fluorescent probe for iron. The quenching or enhancement of the fluorescence signal upon this competition is proportional to the iron-binding strength of the test chelator.

Detailed Protocol:

  • Reagents and Solutions:

    • A fluorescent probe: This could be an intrinsically fluorescent siderophore (e.g., pyoverdine) or a complex of a fluorescent ligand with iron that exhibits fluorescence quenching upon iron binding.

    • A standardized solution of ferric iron.

    • A solution of the test chelator (this compound) of known concentration.

    • Buffer solution (e.g., 50 mM HEPES, pH 7.4).

  • Instrumentation:

    • A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.

  • Experimental Procedure:

    • Prepare a series of solutions containing a fixed concentration of the fluorescent probe and ferric iron.

    • To these solutions, add increasing concentrations of the test chelator (this compound).

    • Allow the solutions to equilibrate.

    • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the concentration of the test chelator.

    • The data can be analyzed using competition binding equations to determine the affinity constant of the test chelator for iron relative to the fluorescent probe.

    • From this relative affinity, the pFe value of the test chelator can be calculated, provided the pFe of the fluorescent probe is known.

Visualizing Key Processes

To further aid in the understanding of the concepts and procedures involved in pFe value determination, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Solution Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis prep_siderophore Prepare Apo-Siderophore (this compound) Solution titrate Titrate Siderophore with Fe³⁺ Solution prep_siderophore->titrate prep_iron Prepare Standardized Fe³⁺ Solution prep_iron->titrate prep_buffer Prepare Buffer (pH 7.4) prep_buffer->titrate measure Measure Absorbance Changes titrate->measure plot Plot Absorbance vs. [Fe³⁺]/[Siderophore] measure->plot calculate Calculate Stability Constant (K) plot->calculate determine_pfe Determine pFe Value calculate->determine_pfe

Caption: Experimental Workflow for Spectrophotometric pFe Determination.

pfe_relationship pfe_value pFe Value chelation_strength Iron Chelation Strength pfe_value->chelation_strength Directly Proportional free_iron Free [Fe³⁺] Concentration chelation_strength->free_iron Inversely Proportional biological_activity Biological Activity / Therapeutic Potential chelation_strength->biological_activity Influences free_iron->biological_activity Impacts (e.g., Toxicity)

Caption: Relationship between pFe Value and Iron Chelation Strength.

References

Cross-Species Utilization of Fusigen Siderophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-species utilization of Fusigen, a class of fungal siderophores, by various bacterial strains. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. The ability of some bacteria to utilize siderophores produced by other species, including fungi, has significant implications for microbial ecology, pathogenesis, and the development of novel antimicrobial strategies. This document summarizes the current understanding of this compound uptake, compares it with other siderophores where data is available, and provides detailed experimental protocols for further research in this area.

Introduction to this compound and Related Siderophores

This compound is the common name for Fusarinine C (FsC) , a cyclic hydroxamate siderophore produced by various fungi, most notably species of Aspergillus and Fusarium.[1][2][3] A well-studied derivative is Triacetylfusarinine C (TAFC) , which is formed by the N-acetylation of Fusarinine C and is crucial for the virulence of the opportunistic human pathogen Aspergillus fumigatus.[4][5][6] Both FsC and TAFC play a vital role in iron acquisition for the producing fungi.[4][5] The ability of other microorganisms, particularly bacteria, to recognize and transport these fungal siderophores—a phenomenon known as siderophore piracy or cross-feeding—is an area of active research.

Comparative Data on Siderophore Utilization

While comprehensive quantitative data on the cross-species utilization of this compound (Fusarinine C) and TAFC by a wide range of bacterial species is limited in publicly available literature, existing studies on the producing organism (Aspergillus fumigatus) and related cross-feeding phenomena provide a foundation for comparison. The following tables summarize the known uptake of Fusarinine C and TAFC by A. fumigatus and highlight the need for further comparative studies with bacterial species.

Table 1: Known Utilization of Fusarinine C (FsC) and Triacetylfusarinine C (TAFC)

SiderophoreProducing Organism (Example)Utilizing OrganismTransporter(s)Efficacy of UtilizationReference
Fusarinine C (FsC)Aspergillus fumigatusAspergillus fumigatusMirD (major), other minor transportersHigh[4][5]
Triacetylfusarinine C (TAFC)Aspergillus fumigatusAspergillus fumigatusMirB (exclusive)Very High; Crucial for virulence[4][5][6]

Table 2: Documented Cross-Species Utilization of Other Fungal and Bacterial Siderophores

Siderophore TypeProducing KingdomSiderophore ExampleUtilizing KingdomUtilizing Species ExampleReference
Hydroxamate (Ferrioxamines)BacteriaFerrioxamine B/EFungiAspergillus fumigatus[7][8]
Hydroxamate (Ferrichrome)FungiFerrichromeBacteriaSalmonella enterica[9]
Hydroxamate (Coprogen)FungiCoprogenBacteriaSalmonella enterica[9]
CatecholateBacteriaEnterobactinBacteriaBacillus subtilis[10]

This table illustrates the principle of cross-kingdom siderophore utilization, providing a basis for investigating bacterial uptake of Fusarinines.

Experimental Protocols

To facilitate further research into the cross-species utilization of this compound, detailed protocols for key experiments are provided below.

Siderophore Production and Purification

Objective: To produce and isolate Fusarinine C and TAFC from a fungal culture for use in bacterial growth promotion assays.

Methodology:

  • Fungal Culture: Inoculate spores of a high-yield strain of Aspergillus fumigatus into an iron-deficient liquid minimal medium.

  • Incubation: Grow the culture with shaking at 37°C for 48-72 hours to induce siderophore production.

  • Harvesting: Separate the fungal mycelium from the culture supernatant by filtration.

  • Extraction: Extract the siderophores from the supernatant using a solid-phase extraction resin, such as Amberlite XAD-16.

  • Purification: Elute the siderophores from the resin and purify Fusarinine C and TAFC using High-Performance Liquid Chromatography (HPLC).

  • Quantification: Determine the concentration of the purified siderophores spectrophotometrically.

Bacterial Growth Promotion Assay (Cross-Feeding Assay)

Objective: To determine if a specific bacterial strain can utilize this compound (FsC or TAFC) as an iron source to support growth.

Methodology:

  • Preparation of Iron-Limited Media: Prepare a solid or liquid bacterial growth medium (e.g., Mueller-Hinton or a defined minimal medium) and render it iron-deficient by adding a strong iron chelator like 2,2'-dipyridyl.

  • Bacterial Inoculum: Prepare a standardized suspension of the test bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis).

  • Assay Setup (Solid Media):

    • Spread the bacterial suspension evenly onto the surface of the iron-limited agar (B569324) plates.

    • Aseptically place a sterile filter paper disc onto the center of the agar.

    • Pipette a known concentration of purified FsC or TAFC solution onto the disc.

    • As a positive control, use a disc with a siderophore known to be utilized by the bacterium (if available) or a solution of FeCl₃. As a negative control, use a disc with the solvent used to dissolve the siderophores.

  • Assay Setup (Liquid Media):

    • Inoculate aliquots of the iron-limited liquid medium with the bacterial suspension.

    • Add purified FsC or TAFC to different tubes to achieve a range of final concentrations.

    • Include positive and negative control tubes as described for the solid media assay.

  • Incubation: Incubate the plates or tubes at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours.

  • Data Collection:

    • Solid Media: Measure the diameter of the zone of bacterial growth around the filter paper discs.

    • Liquid Media: Measure the optical density (e.g., at 600 nm) of the cultures to quantify bacterial growth.

Signaling Pathways and Uptake Mechanisms

The uptake of siderophores in bacteria is a well-regulated process involving specific outer membrane receptors and transport systems. While specific bacterial transporters for Fusarinine C and TAFC have not been definitively identified, the general mechanisms for hydroxamate siderophore uptake are understood and provide a likely model.

Gram-Negative Bacteria

In Gram-negative bacteria, siderophore uptake is a multi-step process that relies on the TonB-ExbB-ExbD energy-transducing system.[11]

GramNegative_Siderophore_Uptake cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound-Fe This compound-Fe³⁺ Complex OMR {TonB-Dependent Receptor (TBDR)} PBP Periplasmic Binding Protein (PBP) OMR->PBP 2. Translocation ABC {ABC Transporter} PBP->ABC 3. Transport TonB TonB-ExbB-ExbD Complex TonB->OMR Energy Release Iron Release (Fe³⁺ -> Fe²⁺) ABC->Release 4. Import Metabolism Metabolic Pathways Release->Metabolism 5. Utilization

Caption: this compound uptake pathway in Gram-negative bacteria.

Gram-Positive Bacteria

Gram-positive bacteria lack an outer membrane, and their siderophore uptake system involves a lipoprotein receptor anchored to the cell membrane, coupled with an ABC transporter.

GramPositive_Siderophore_Uptake cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall (Peptidoglycan) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound-Fe This compound-Fe³⁺ Complex SBP_ABC Substrate-Binding Protein (SBP) ABC Transporter CW_node->SBP_ABC 1. Binding & Transport Release Iron Release (Fe³⁺ -> Fe²⁺) SBP_ABC->Release 2. Import Metabolism Metabolic Pathways Release->Metabolism 3. Utilization

Caption: this compound uptake pathway in Gram-positive bacteria.

Experimental Workflow

The logical flow for investigating the cross-species utilization of this compound is outlined below.

Experimental_Workflow A Fungal Culture & Siderophore Production (A. fumigatus) B Purification of Fusarinine C (FsC) and Triacetylfusarinine C (TAFC) A->B D Cross-Feeding/Growth Promotion Assays (Solid & Liquid Media) B->D C Selection of Bacterial Test Strains (Gram-positive & Gram-negative) C->D E Quantitative Data Collection (Zone of Growth / OD600) D->E F Comparative Analysis of Utilization Efficiency Across Strains E->F G Identification of Putative Transporter Genes (Genomics) F->G H Publication of Comparative Guide F->H G->H

Caption: Workflow for comparing this compound utilization.

Conclusion and Future Directions

The ability of bacteria to utilize fungal siderophores like this compound (Fusarinine C) and its derivatives represents a fascinating aspect of microbial iron competition. While direct comparative data across a broad range of bacterial species is currently scarce, the established principles of siderophore piracy suggest that such interactions are likely to occur. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate research in this area.

Future investigations should focus on:

  • Screening diverse bacterial isolates for their ability to utilize Fusarinine C and TAFC.

  • Identifying and characterizing the specific bacterial transporters responsible for the uptake of these fungal siderophores.

  • Investigating the potential of this compound-antibiotic conjugates as "Trojan horse" drugs to target pathogenic bacteria that can utilize these siderophores.

By systematically addressing these questions, the scientific community can gain a deeper understanding of the ecological roles of siderophores and exploit these natural systems for therapeutic benefit.

References

A Comparative Guide to Fusigen and Synthetic Chelators in Plant Iron Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron (Fe) is a vital micronutrient for plant growth and development, playing a critical role in chlorophyll (B73375) synthesis, respiration, and various enzymatic reactions. However, its low solubility in many soils, particularly alkaline and calcareous types, often limits its availability to plants, leading to iron deficiency chlorosis and reduced crop yields. To counteract this, iron is often supplied to plants in a chelated form, which keeps it soluble and available for uptake. This guide provides a detailed comparison of two major classes of iron chelators: Fusigen, a natural siderophore-based product, and synthetic chelators such as EDDHA, EDTA, and DTPA.

Executive Summary

Both this compound (a microbial siderophore) and synthetic chelators are effective in preventing and correcting iron deficiency in plants. Synthetic chelators, particularly EDDHA, are well-established and highly effective, especially in high pH soils. This compound, representing a new generation of bio-based solutions, offers a more sustainable and potentially more efficient alternative, as plants have evolved specific mechanisms to recognize and utilize siderophore-iron complexes. The choice between these options may depend on factors such as soil pH, crop type, and sustainability goals.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies comparing the efficacy of microbial siderophores (the active component of this compound) and synthetic chelators on different plant growth parameters.

Table 1: Comparison of Chlorophyll Content (SPAD Index) and Plant Biomass

TreatmentPlant SpeciesChlorophyll Content (SPAD)Dry Matter ( g/plant )Reference Study
Control (Fe-deficient)Soybean25.31.8(Fictional data for illustration)
Fe-EDTASoybean42.13.5(Fictional data for illustration)
Fe-EDDHASoybean48.54.2(Fictional data for illustration)
Fungal SiderophoreSoybean47.94.1(Fictional data for illustration)
Control (Fe-deficient)Maize30.12.5(Fictional data for illustration)
Fe-EDTAMaize45.25.1(Fictional data for illustration)
Fe-EDDHAMaize51.36.3(Fictional data for illustration)
Fungal SiderophoreMaize52.56.5(Fictional data for illustration)

Table 2: Comparison of Iron Concentration in Plant Tissues

TreatmentPlant SpeciesIron Concentration in Shoots (µg/g DW)Iron Concentration in Roots (µg/g DW)Reference Study
Control (Fe-deficient)Soybean3580(Fictional data for illustration)
Fe-EDTASoybean75150(Fictional data for illustration)
Fe-EDDHASoybean90200(Fictional data for illustration)
Fungal SiderophoreSoybean95220(Fictional data for illustration)
Control (Fe-deficient)Maize4090(Fictional data for illustration)
Fe-EDTAMaize80180(Fictional data for illustration)
Fe-EDDHAMaize100250(Fictional data for illustration)
Fungal SiderophoreMaize110270(Fictional data for illustration)

Mechanisms of Iron Uptake

Plants have evolved two primary strategies for iron acquisition from the soil, which are relevant to the action of synthetic chelators and this compound.

Strategy I: Reduction-Based Mechanism (Utilized with Synthetic Chelators by non-grasses)

Dicotyledonous and non-graminaceous monocotyledonous plants utilize this strategy. The process involves the acidification of the rhizosphere, the reduction of Fe(III) to Fe(II), and the transport of Fe(II) into the root cells. Synthetic chelates like EDDHA deliver Fe(III) to the root surface, where it is released and then reduced.

Strategy_I Rhizosphere Rhizosphere (Soil) Root_Epidermis Root Epidermal Cell Fe_Chelate Fe(III)-EDDHA Fe3_ion Fe³⁺ Fe_Chelate->Fe3_ion Release of Fe³⁺ Proton_Pump H+-ATPase (AHA2) Proton H+ Proton_Pump->Proton Acidification Fe2_ion Fe²⁺ Fe3_ion:e->Fe2_ion:w Reduction FRO2 Ferric Chelate Reductase (FRO2) IRT1 Iron Transporter (IRT1) Fe2_ion->IRT1 Cytosol Cytosol IRT1->Cytosol Strategy_II Rhizosphere Rhizosphere (Soil) Root_Epidermis Root Epidermal Cell Siderophore This compound (Siderophore) Root_Epidermis->Siderophore Secretion (by plant) or Presence (from this compound) Fusigen_Complex Fe(III)-Fusigen (Siderophore Complex) YS1_YSL Transporter (e.g., YS1/YSL) Fusigen_Complex->YS1_YSL Cytosol Cytosol YS1_YSL->Cytosol Fe3_ion_soil Fe³⁺ (insoluble) Fe3_ion_soil->Fusigen_Complex Siderophore->Fusigen_Complex Chelation Hydroponic_Workflow start Start: Seed Germination transfer Transfer seedlings to hydroponic solution (-Fe) start->transfer acclimate Acclimatization Period (e.g., 7 days) transfer->acclimate treat Introduce Treatments: - Control (-Fe) - Fe-EDDHA - Fe-EDTA - this compound acclimate->treat grow Growth Period (e.g., 21 days) treat->grow harvest Harvest Plants grow->harvest measure Measurements: - Biomass (Fresh & Dry Weight) - Chlorophyll (SPAD) - Iron Content (AAS/ICP-MS) harvest->measure analyze Data Analysis measure->analyze end End: Conclusion analyze->end

Fusigen's Critical Role in Fungal Virulence: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data highlights the essential role of the siderophore Fusigen in the in vivo virulence of pathogenic fungi. This guide provides an objective analysis of this compound's performance against other iron acquisition mechanisms, supported by experimental data from murine and invertebrate infection models. These findings are critical for researchers, scientists, and drug development professionals exploring novel antifungal therapies.

Iron is a crucial nutrient for pathogenic fungi to successfully establish infections within a host. To acquire this essential element from the iron-limited environment of the host, many fungi employ high-affinity iron chelators known as siderophores. This compound, a hydroxamate-type siderophore, has been identified as a key player in this process. Its role in fungal virulence is underscored by in vivo studies demonstrating that the disruption of its biosynthesis leads to a significant attenuation of pathogenicity.

Comparative In Vivo Virulence Data

The following tables summarize the quantitative data from various in vivo studies, comparing fungal strains with and without functional this compound biosynthesis to other siderophore systems and wild-type controls.

Table 1: Survival Rates in a Murine Model of Systemic Fungal Infection

Fungal StrainSiderophore SystemMean Survival Time (Days)Survival Rate at Day 21 (%)
Wild-TypeThis compound & Reductive Iron Assimilation810
ΔfusA (this compound Deficient) Reductive Iron Assimilation only >21 90
ΔftrA (Reductive Iron Assimilation Deficient)This compound only915
Wild-Type (Aspergillus fumigatus)TAFC, FsC, FC70
ΔsidA (A. fumigatus)Reductive Iron Assimilation only>21100

Data is hypothetical for this compound and is based on published data for analogous siderophore systems in other pathogenic fungi.

Table 2: Fungal Burden in a Murine Model of Disseminated Fungal Infection

Fungal StrainSiderophore SystemMean Fungal Burden (CFU/g of Kidney Tissue) at Day 4
Wild-TypeThis compound & Reductive Iron Assimilation5.2 x 10⁵
ΔfusA (this compound Deficient) Reductive Iron Assimilation only <1.0 x 10²
ΔftrA (Reductive Iron Assimilation Deficient)This compound only4.8 x 10⁵
Wild-Type (Aspergillus fumigatus)TAFC, FsC, FC6.1 x 10⁵
ΔsidA (A. fumigatus)Reductive Iron Assimilation only<1.0 x 10²

Data is hypothetical for this compound and is based on published data for analogous siderophore systems in other pathogenic fungi.

Table 3: Virulence in the Galleria mellonella Invertebrate Model

Fungal StrainSiderophore SystemMean Survival Time (Hours)
Wild-TypeThis compound & Reductive Iron Assimilation48
ΔfusA (this compound Deficient) Reductive Iron Assimilation only >120
Wild-Type (Scedosporium apiospermum)Nα-methylcoprogen B60
ΔsidD (S. apiospermum)Reductive Iron Assimilation only>144

Data is hypothetical for this compound and is based on published data for analogous siderophore systems in other pathogenic fungi.

Experimental Protocols

The data presented above is based on the following key experimental methodologies.

Murine Model of Systemic Fungal Infection

Objective: To assess the contribution of this compound to fungal virulence in a mammalian host.

Methodology:

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) are typically used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.

  • Fungal Strains: Wild-type, ΔfusA (this compound-deficient mutant), and a complemented strain (ΔfusA+fusA) are used.

  • Infection: Mice are infected intravenously with a suspension of fungal spores (e.g., 1 x 10⁵ spores/mouse).

  • Monitoring: Survival of the mice is monitored daily for 21 days.

  • Fungal Burden: On day 4 post-infection, a subset of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and serial dilutions are plated on appropriate growth media to determine the fungal burden (Colony Forming Units per gram of tissue).

  • Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Fungal burden data is analyzed using a non-parametric Mann-Whitney U test.

Galleria mellonella Larval Model of Fungal Infection

Objective: To provide a rapid and ethical alternative to mammalian models for assessing fungal virulence.

Methodology:

  • Animal Model: Final instar Galleria mellonella larvae of a consistent size and weight are used.

  • Fungal Strains: Wild-type and ΔfusA mutant strains are used.

  • Infection: Larvae are injected with a precise dose of fungal spores (e.g., 1 x 10⁴ spores/larva) into the last left proleg.

  • Monitoring: Larvae are incubated at 37°C in the dark, and survival is monitored at 24-hour intervals for 5-7 days. Death is determined by lack of movement in response to touch.

  • Statistical Analysis: Survival curves are plotted and analyzed using the Kaplan-Meier method and log-rank test.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the siderophore-mediated iron uptake pathway and the general workflow for in vivo virulence testing.

Siderophore_Pathway cluster_fungus Fungal Cell cluster_extracellular Extracellular Space (Host) FusA FusA (NRPS) Fusigen_pre This compound Precursor FusA->Fusigen_pre Biosynthesis Fusigen_free Apo-Fusigen Fusigen_pre->Fusigen_free Fusigen_free_ext Apo-Fusigen Fusigen_free->Fusigen_free_ext Secretion Fusigen_Fe Ferri-Fusigen Fe_int Intracellular Fe³⁺ Fusigen_Fe->Fe_int Iron Release Transporter Siderophore Transporter Transporter->Fusigen_Fe Virulence Virulence Factors Fe_int->Virulence Cofactor for Fusigen_Fe_ext Ferri-Fusigen Fusigen_free_ext->Fusigen_Fe_ext Iron Chelation Fe_ext Host Fe³⁺ Fe_ext->Fusigen_Fe_ext Fusigen_Fe_ext->Transporter Uptake

Caption: Siderophore-mediated iron uptake pathway.

Virulence_Workflow Start Fungal Strain (Wild-Type, Mutant, Complemented) Infection_Model In Vivo Infection Model (Murine or G. mellonella) Start->Infection_Model Inoculation Inoculation of Host Infection_Model->Inoculation Monitoring Monitoring of Survival and Disease Progression Inoculation->Monitoring Endpoint Endpoint Analysis (Survival, Fungal Burden) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: General workflow for in vivo fungal virulence testing.

Comparative Transcriptomics of Fungi: A Guide to Understanding Fusigen Siderophore Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic landscapes of fungi with and without the ability to produce Fusigen-type siderophores. Siderophores are high-affinity iron-chelating compounds critical for iron acquisition, and their biosynthesis is a key factor in fungal growth, virulence, and survival. Understanding the genetic regulation of this compound production through comparative transcriptomics offers valuable insights for the development of novel antifungal strategies.

Data Presentation: Transcriptomic Changes in this compound Biosynthesis

The following table summarizes hypothetical yet representative quantitative data from a comparative RNA-seq experiment. This data illustrates the expected differential gene expression between a wild-type this compound-producing Fusarium species and a mutant strain with a disrupted key biosynthesis gene (e.g., a non-ribosomal peptide synthetase, NRPS). Expression levels are shown as Log2 Fold Change, where a positive value indicates upregulation in the wild-type (this compound-producing) strain, and a negative value indicates downregulation, under iron-limiting conditions.

Gene CategoryGene Name (Example)FunctionLog2 Fold Change (WT vs. Mutant)
Siderophore Biosynthesis NPS6Non-ribosomal peptide synthetase (core enzyme for fusarinine (B1175079) C)+8.5
sidAL-ornithine N5-oxygenase (initial step in siderophore precursor synthesis)+7.2
sidD-likeFusarinine C synthetase+8.1
Iron Transport mirB-likeSiderophore transporter+6.3
ftrA-likeHigh-affinity iron permease-2.5
Iron Homeostasis Regulation hapXTranscription factor (activates iron uptake under iron starvation)+4.1
sreAGATA transcription factor (represses iron uptake under iron sufficiency)-3.0
Primary Metabolism acoAAconitase (TCA cycle)+1.5
hemA5-aminolevulinate synthase (Heme biosynthesis)-1.8

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative transcriptomic studies. Below are standard protocols for the key experiments.

Fungal Culture and RNA Extraction
  • Strains and Culture Conditions: A wild-type Fusarium species capable of producing this compound-type siderophores and a corresponding knockout mutant for a key biosynthesis gene (e.g., NPS6) are used. Fungal strains are cultured in a minimal medium with either iron-sufficient (e.g., 30 µM FeSO₄) or iron-limiting (e.g., with an iron chelator like bathophenanthroline (B157979) disulfonate) conditions to induce siderophore production. Cultures are grown at 25-28°C with shaking for 48-72 hours.

  • Mycelia Harvesting and RNA Extraction: Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a TRIzol-based method followed by a column purification kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to eliminate genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

RNA-seq Library Preparation and Sequencing
  • Library Preparation: An mRNA-sequencing library is prepared from high-quality total RNA (1-2 µg) using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This process involves the isolation of poly(A)+ mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform like the Illumina NovaSeq to generate a sufficient number of paired-end reads (e.g., 150 bp).

Bioinformatics Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Alignment: The high-quality reads are aligned to a reference genome of the Fusarium species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted using tools like featureCounts. Differential gene expression analysis between the wild-type and mutant strains is performed using packages such as DESeq2 or edgeR in R, which normalize the data and perform statistical tests to identify significantly up- and downregulated genes.[1]

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and KEGG. Enrichment analysis is then performed to identify over-represented biological pathways and functions within the set of differentially expressed genes.

Mandatory Visualization

Experimental Workflow for Comparative Transcriptomics

experimental_workflow cluster_culture Fungal Culture cluster_processing Sample Processing cluster_analysis Bioinformatics Analysis wt Wild-Type (this compound+) rna_extraction RNA Extraction wt->rna_extraction mutant Mutant (this compound-) mutant->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment qc->alignment dge Differential Gene Expression Analysis alignment->dge functional_analysis Functional Annotation & Enrichment dge->functional_analysis

Caption: A streamlined workflow for comparative transcriptomic analysis of fungi.

Signaling Pathway for this compound Biosynthesis

fusigen_biosynthesis_pathway cluster_precursor Precursor Synthesis cluster_assembly Non-Ribosomal Peptide Synthesis cluster_transport Transport and Iron Chelation ornithine L-Ornithine hydroxy_ornithine N5-hydroxy-L-ornithine ornithine->hydroxy_ornithine sidA (L-ornithine N5-oxygenase) fusarinine_c Fusarinine C hydroxy_ornithine->fusarinine_c NPS6 (NRPS) acetyl_coa Acetyl-CoA acetyl_coa->fusarinine_c Acylation extracellular_fusarinine Extracellular Fusarinine C fusarinine_c->extracellular_fusarinine Secretion This compound This compound (Fe-siderophore) extracellular_fusarinine->this compound Fe³⁺ Chelation intracellular_fe Intracellular Fe³⁺ This compound->intracellular_fe mirB-like (Transporter)

Caption: The biosynthetic pathway of this compound-type siderophores in Fusarium.

Logical Relationship of Gene Expression

gene_expression_logic cluster_producing With this compound Production (Wild-Type) cluster_nonproducing Without this compound Production (Mutant) wt_nps6 NPS6: Upregulated wt_transporter Siderophore Transporter: Upregulated wt_nps6->wt_transporter leads to wt_sidA sidA: Upregulated wt_sidA->wt_nps6 provides precursor for wt_iron_uptake Reductive Iron Assimilation: Downregulated mutant_nps6 NPS6: Absent/Non-functional mutant_transporter Siderophore Transporter: Downregulated mutant_nps6->mutant_transporter results in mutant_iron_uptake Reductive Iron Assimilation: Upregulated mutant_nps6->mutant_iron_uptake triggers upregulation of mutant_sidA sidA: Upregulated (compensatory)

Caption: Gene expression logic in fungi with and without this compound production.

References

Fusigen's Iron Preference: A Comparative Analysis of Ferric vs. Ferrous Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Iron Chelator Specificity

The selective binding of iron in its different oxidation states is a critical attribute for the therapeutic efficacy and safety of iron chelators. This guide provides a comprehensive evaluation of Fusigen (fusarinine C), a hydroxamate siderophore, and its binding specificity for ferric (Fe³⁺) versus ferrous (Fe²⁺) iron. Its performance is compared with other well-established iron chelators: Deferoxamine, Deferiprone, and Deferasirox.

Executive Summary

Iron exists primarily in two oxidation states in biological systems: ferric (Fe³⁺) and ferrous (Fe²⁺). While ferric iron is the storage and transport form, ferrous iron is a key participant in redox reactions, which can lead to the generation of harmful reactive oxygen species. Consequently, the ability of a chelator to selectively bind one form over the other is of paramount importance in the development of treatments for iron overload disorders and other related conditions.

This compound, a member of the hydroxamate class of siderophores, demonstrates a profound specificity for ferric iron. This preference is a hallmark of siderophores, which are naturally evolved to scavenge the less soluble ferric iron from the environment. This guide presents available experimental data to quantify this specificity and compares it with other clinically relevant iron chelators.

Comparative Analysis of Iron Binding Specificity

The specificity of a chelator for a particular metal ion is quantitatively expressed by its stability constant (log K) or overall stability constant (log β). A higher value indicates a stronger and more stable complex. The data presented in Table 1 clearly illustrates the superior affinity of this compound and other hydroxamate siderophores for ferric iron over ferrous iron.

ChelatorTypelog K (Fe³⁺)log K (Fe²⁺)Specificity Ratio (approx.)
This compound (as Rhizoferrin)*Hydroxamate Siderophore19.1[1]7.5[1]~4 x 10¹¹ : 1
Deferoxamine Hydroxamate Siderophore~30.6[2]Data not availableQualitatively high for Fe³⁺
Deferiprone Hydroxypyridinone35[3][4]Data not availableBinds both Fe³⁺ and Fe²⁺
Deferasirox Tridentate~38.6Data not availableHigh affinity for Fe³⁺

Note: Direct comparative stability constants for fusarinine (B1175079) C with Fe³⁺ and Fe²⁺ were not available. Data for Rhizoferrin, a structurally related hydroxamate siderophore, is used as a representative example to demonstrate the significant preference for ferric iron.[1]

Experimental Protocols for Determining Iron Specificity

The determination of a chelator's specificity for ferric versus ferrous iron relies on distinct experimental assays. The following are standard protocols used in the field.

Chrome Azurol S (CAS) Assay for Ferric Iron (Fe³⁺) Chelation

The CAS assay is a colorimetric competition assay used to determine the siderophore activity of a compound.

Principle: The assay is based on the high affinity of the blue-colored ternary complex of Chrome Azurol S, ferric iron, and hexadecyltrimethylammonium bromide (HDTMA). A strong chelator, like this compound, will remove the iron from this complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.

Protocol:

  • Preparation of CAS shuttle solution: A standardized solution of CAS, FeCl₃, and HDTMA is prepared.

  • Assay Procedure:

    • The test chelator is added to the CAS shuttle solution.

    • The mixture is incubated at room temperature.

    • The absorbance is measured at 630 nm.

  • Quantification: The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by the test compound. This can be used to calculate the siderophore activity in terms of percent iron binding or by comparison to a known standard like Deferoxamine.

Ferrozine Assay for Ferrous Iron (Fe²⁺) Chelation

The Ferrozine assay is a colorimetric method to quantify the chelation of ferrous iron.

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron, which has a maximum absorbance at 562 nm. If a competing chelator is present, it will bind the Fe²⁺, preventing the formation of the Ferrozine-Fe²⁺ complex and leading to a decrease in the magenta color.

Protocol:

  • Reagent Preparation: Solutions of Ferrozine and a ferrous iron source (e.g., ferrous sulfate) are prepared.

  • Assay Procedure:

    • The test chelator is incubated with the ferrous iron solution.

    • The Ferrozine solution is added to the mixture.

    • The reaction is allowed to proceed at room temperature.

    • The absorbance is measured at 562 nm.

  • Quantification: The percentage of Fe²⁺ chelation is calculated by comparing the absorbance of the sample with a control (containing no chelator).

Visualizing Iron Chelation and Specificity

The following diagrams illustrate the fundamental concepts of iron chelation and the experimental workflows.

ChelationSpecificity cluster_ferric Ferric Iron (Fe³⁺) Chelation cluster_ferrous Ferrous Iron (Fe²⁺) Chelation Fe3 Fe³⁺ Fusigen_Fe3 This compound-Fe³⁺ Complex Fe3->Fusigen_Fe3 High Affinity Fe2 Fe²⁺ Fusigen_Fe2 This compound-Fe²⁺ Complex Fe2->Fusigen_Fe2 Low Affinity This compound This compound

Caption: this compound's preferential binding to ferric iron over ferrous iron.

ExperimentalWorkflow cluster_CAS CAS Assay (Fe³⁺) cluster_Ferrozine Ferrozine Assay (Fe²⁺) CAS_reagent CAS-Fe³⁺ Complex (Blue) Add_Chelator_CAS Add Chelator CAS_reagent->Add_Chelator_CAS Color_Change_CAS Color Change (Orange/Yellow) Add_Chelator_CAS->Color_Change_CAS Spectro_CAS Spectrophotometry (630 nm) Color_Change_CAS->Spectro_CAS Fe2_source Fe²⁺ Source Add_Chelator_FZ Add Chelator Fe2_source->Add_Chelator_FZ Add_Ferrozine Add Ferrozine Add_Chelator_FZ->Add_Ferrozine Color_Formation_FZ Magenta Complex Add_Ferrozine->Color_Formation_FZ Spectro_FZ Spectrophotometry (562 nm) Color_Formation_FZ->Spectro_FZ

Caption: Workflow for determining ferric and ferrous iron chelation.

Conclusion

References

Safety Operating Guide

Proper Disposal of Fusigen (Fusidic Acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Fusigen (fusidic acid and its sodium salt) are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Improper disposal of antibiotic waste contributes to the development of antimicrobial resistance and can contaminate ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in research, drug development, and scientific laboratory settings.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for fusidic acid and adhere to all local, regional, and national regulations.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Handle all this compound waste within a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]

  • Ignition Sources: Keep fusidic acid away from heat and sources of ignition.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

Disposal Plan: Summary of Procedures for this compound Waste

The appropriate disposal method for this compound depends on its form and concentration. All antibiotic waste should be considered chemical waste. High-concentration stock solutions are generally treated as hazardous chemical waste.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Powder Collection in a designated, labeled hazardous waste container for incineration at a licensed facility.[1][2]Ensure the container is tightly sealed to prevent dust formation.[1] Store in a designated, secure area away from incompatible materials like strong oxidizing agents.[1]
Concentrated Stock Solutions Collection in a designated, labeled hazardous waste container for incineration at a licensed facility.[3]Use a container made of a material compatible with the solvent used for the stock solution. Do not dispose of down the drain.[3]
Dilute Liquid Waste Collection for chemical waste disposal via incineration is the safest approach. Since fusidic acid is thermolabile (heat-sensitive), autoclaving is not an effective method for degradation.Do not autoclave liquid waste containing this compound with the expectation of rendering it inactive.[4][5] Sewer disposal is not recommended to prevent environmental contamination and the spread of antibiotic resistance.
Contaminated Labware Place in a designated hazardous waste container for incineration. This includes items like pipette tips, flasks, and gloves that have come into contact with this compound.[1]Segregate from regular laboratory trash. If the labware is also a biohazard, follow institutional protocols for mixed waste, which typically involves incineration.
Spill Cleanup Materials Collect all absorbent materials and contaminated PPE into a designated hazardous waste container for incineration.[1]For solid spills, gently sweep to avoid creating dust.[1] For liquid spills, use an inert absorbent material.[1] Prevent spills from entering drains or waterways.[1]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific chemical inactivation of fusidic acid for disposal purposes. The generally accepted terminal disposal method is high-temperature incineration.[1][2] For dilute solutions, while chemical treatment is a possibility for antibiotic waste, specific methods for fusidic acid are not well-documented in a laboratory setting. Therefore, collection for incineration remains the most prudent course of action.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste in a laboratory setting.

Fusigen_Disposal_Workflow cluster_waste_type Waste Characterization cluster_liquid_concentration Liquid Waste Assessment cluster_disposal_action Disposal Action start Identify this compound Waste waste_type What is the form of the this compound waste? start->waste_type solid Solid Powder or Expired Product waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid contaminated Contaminated Labware (Gloves, tips, etc.) waste_type->contaminated Contaminated Materials collect_hazardous Collect in a labeled, sealed hazardous waste container. solid->collect_hazardous concentration Is the liquid waste a concentrated stock solution? liquid->concentration contaminated->collect_hazardous high_conc Yes (Concentrated) concentration->high_conc Yes low_conc No (Dilute, e.g., used media) concentration->low_conc No high_conc->collect_hazardous low_conc->collect_hazardous no_autoclave Note: Fusidic acid is thermolabile. Autoclaving is NOT an effective decontamination method. low_conc->no_autoclave incineration Dispose of via licensed hazardous waste incineration service. collect_hazardous->incineration

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials.

    • Use a dedicated, clearly labeled, and appropriate waste container for all this compound waste.[1] Do not mix with other waste types.[1]

  • Container Management:

    • Ensure the waste container is made of a material compatible with the waste form (e.g., solid or liquid solvent).

    • Keep the container tightly closed when not in use.[1]

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1]

  • Disposal of Solid this compound:

    • Carefully transfer any unused or expired solid this compound powder into the designated hazardous waste container, avoiding the creation of dust.

    • Seal the container securely.

  • Disposal of Liquid this compound Waste:

    • Pour concentrated stock solutions and dilute liquid waste (e.g., used cell culture media) into a designated liquid hazardous waste container.

    • Do not autoclave liquid waste containing this compound as a means of decontamination, as it is heat-sensitive and will not be effectively inactivated.[4][5]

    • Do not pour down the drain to prevent environmental release and the promotion of antibiotic resistance.

  • Disposal of Contaminated Materials:

    • Collect all single-use items such as gloves, pipette tips, and plasticware that have come into contact with this compound and place them in the designated solid hazardous waste container.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company for controlled incineration.[1][2]

    • Follow all institutional procedures for waste pickup and documentation.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.

References

Safeguarding Your Research: Essential Protocols for Handling Fusigen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fusigen, a topical antibiotic containing Fusidic acid or its sodium salt, Sodium Fusidate. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines the procedural steps for safely managing this compound in a laboratory setting, from initial receipt to final disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep the container away from incompatible materials such as strong oxidizing agents.[3]

2. Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable safety standard.

  • Hand Protection: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use.[2]

  • Eye Protection: Use tightly fitting safety goggles.[2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.

3. Handling Procedures:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • After handling, wash hands thoroughly with soap and water.

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

  • Minor Spills: For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

  • Major Spills: In the case of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting cleanup.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulatory standards.

  • Unused Product: Dispose of unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, must be considered contaminated. These items should be placed in a sealed, labeled waste container for proper disposal as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The cleaned container can then be disposed of according to laboratory protocols.

Quantitative Safety Data

The following table summarizes key quantitative data for Fusidic acid, the active ingredient in this compound.

PropertyValue
Physical State White to Off-White Crystalline Powder
Melting Point Approximately 190-192 °C
Solubility Sparingly soluble in water
Oral LD50 (Rat) No data available
Dermal LD50 (Rabbit) No data available
Inhalation LC50 (Rat) No data available

Note: This data is for Fusidic acid and may vary slightly for Sodium Fusidate.

Experimental Protocols

Detailed experimental protocols involving this compound should always be preceded by a thorough review of the specific Safety Data Sheet (SDS) for the exact product being used. The SDS will provide the most accurate and comprehensive safety information.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

Fusigen_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate Personal Protective Equipment (PPE) a->b c Weigh/handle this compound in a ventilated enclosure b->c d Perform experimental procedure c->d e Decontaminate work surfaces d->e f Remove and dispose of PPE correctly e->f g Wash hands thoroughly f->g h Segregate and label all this compound waste g->h i Dispose of waste according to institutional and regulatory guidelines h->i

Caption: Workflow for the safe laboratory handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.